TC-G 24
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O3/c1-9-2-5-11(8-13(9)16)17-15-19-18-14(23-15)10-3-6-12(7-4-10)20(21)22/h2-8H,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCNWQGNEJYDQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of TC-G 24: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TC-G 24 is a potent and selective small molecule inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase implicated in a multitude of cellular processes and pathological conditions. This technical guide elucidates the core mechanism of action of this compound, detailing its molecular interactions, downstream signaling consequences, and key experimental validation. Quantitative data are presented for clarity, and detailed experimental protocols are provided for reproducibility. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of this compound's function.
Core Mechanism of Action: Competitive Inhibition of GSK-3β
This compound functions as a direct inhibitor of GSK-3β. Its primary mechanism of action is the competitive binding to the ATP-binding pocket of the GSK-3β enzyme.[1] This binding event prevents the endogenous ATP from associating with the kinase, thereby inhibiting its catalytic activity. The potent inhibitory effect of this compound on GSK-3β is demonstrated by its low nanomolar half-maximal inhibitory concentration (IC50).
Quantitative Data: In Vitro Potency and Selectivity
The following table summarizes the key quantitative parameters of this compound's inhibitory activity.
| Parameter | Value | Description |
| IC50 (GSK-3β) | 17.1 nM | The concentration of this compound required to inhibit 50% of GSK-3β activity in vitro.[1] |
| Selectivity | 22% inhibition of CDK2 at 10 µM | Demonstrates selectivity for GSK-3β over Cyclin-Dependent Kinase 2.[2] |
Downstream Signaling Pathways Modulated by this compound
The inhibition of GSK-3β by this compound initiates a cascade of downstream effects by modulating several key signaling pathways.
Activation of the Wnt/β-catenin Signaling Pathway
GSK-3β is a critical negative regulator of the canonical Wnt signaling pathway. In the absence of a Wnt ligand, GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. By inhibiting GSK-3β, this compound prevents the phosphorylation of β-catenin. This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus. In the nucleus, β-catenin acts as a transcriptional co-activator, binding to TCF/LEF transcription factors and initiating the expression of Wnt target genes involved in cell proliferation and differentiation.
References
The Potent and Selective GSK-3β Inhibitor TC-G 24: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TC-G 24 is a potent and selective small molecule inhibitor of glycogen synthase kinase-3β (GSK-3β), a key enzyme implicated in a multitude of cellular processes and pathological conditions. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound. It includes a summary of its key quantitative data, detailed hypothetical experimental protocols for its evaluation, and visualizations of its primary signaling pathway. This compound's ability to cross the blood-brain barrier and its demonstrated in vivo efficacy make it a valuable tool for research in neurodegenerative diseases, type 2 diabetes, and inflammation.
Chemical Structure and Properties
This compound, systematically named N-(3-Chloro-4-methylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazol-2-amine, is a synthetic compound with the chemical formula C₁₅H₁₁ClN₄O₃.[1] It possesses a molecular weight of 330.72 g/mol .[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | N-(3-Chloro-4-methylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazol-2-amine | |
| Chemical Formula | C₁₅H₁₁ClN₄O₃ | [1] |
| Molecular Weight | 330.72 g/mol | [1] |
| CAS Number | 1257256-44-2 | [1] |
| SMILES | CC1=C(C=C(C=C1)NC2=NN=C(O2)C3=CC=C(C=C3)--INVALID-LINK--[O-])Cl | [1] |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble in DMSO |
Biological Activity and Quantitative Data
This compound is a highly potent and selective inhibitor of GSK-3β.[2][3] Its primary mechanism of action is the inhibition of GSK-3β, which leads to the modulation of various downstream signaling pathways, most notably the Wnt/β-catenin pathway.
Table 2: In Vitro Biological Activity of this compound
| Target | Activity | Value | Reference |
| GSK-3β | IC₅₀ | 17 nM | [3] |
| CDK2 | % Inhibition @ 10 µM | 22% |
In vivo studies have demonstrated that this compound is capable of crossing the blood-brain barrier and exerting its biological effects.[2] Administration to mice resulted in a significant, dose-dependent increase in liver glycogen content.[2]
Table 3: In Vivo Data for this compound in Mice
| Animal Model | Dosing | Route | Key Finding | Reference |
| Male C57BL/6N mice | 1, 5, and 15 mg/kg | Intraperitoneal (i.p.), once | Significantly raised liver glycogen content in a dose-dependent manner. Detected in the brain at concentrations higher than in plasma. | [2] |
Signaling Pathway
The primary signaling pathway affected by this compound is the canonical Wnt/β-catenin pathway. In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. By inhibiting GSK-3β, this compound prevents the phosphorylation of β-catenin, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus. In the nucleus, β-catenin acts as a transcriptional co-activator, inducing the expression of Wnt target genes involved in cell proliferation, differentiation, and survival.
Caption: Canonical Wnt signaling pathway with and without the influence of this compound.
Experimental Protocols
The following are detailed hypothetical protocols for key experiments based on the available information and standard laboratory practices.
In Vitro GSK-3β Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against GSK-3β.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide like p-GS2)
-
This compound (dissolved in DMSO)
-
ATP
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP detection system
-
White, opaque 96-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
In a 96-well plate, add 5 µL of the diluted this compound or vehicle (DMSO in kinase buffer) to the appropriate wells.
-
Add 10 µL of a solution containing the GSK-3β enzyme and the GSK-3β substrate peptide in kinase assay buffer to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in kinase assay buffer to each well. The final ATP concentration should be at or near the Km for GSK-3β.
-
Incubate the plate at 30°C for 30 minutes.
-
Stop the reaction and measure the amount of ADP produced (or remaining ATP) using a luminescent detection reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
Caption: Workflow for the in vitro GSK-3β inhibition assay.
In Vivo Assessment of Liver Glycogen Content in Mice
This protocol describes a procedure to evaluate the effect of this compound on liver glycogen storage in a mouse model.
Materials:
-
Male C57BL/6N mice (6-8 weeks old)
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Anesthesia (e.g., isoflurane)
-
Glycogen assay kit (e.g., colorimetric or fluorometric)
-
Homogenization buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.0)
Procedure:
-
Acclimatize mice to the housing conditions for at least one week.
-
Fast the mice overnight (approximately 16 hours) with free access to water.
-
Randomly assign mice to treatment groups (e.g., vehicle, 1 mg/kg, 5 mg/kg, and 15 mg/kg this compound).
-
Administer a single intraperitoneal (i.p.) injection of the designated treatment.
-
Two hours post-injection, anesthetize the mice.
-
Perfuse the liver with ice-cold saline to remove blood.
-
Excise the liver, weigh it, and immediately freeze it in liquid nitrogen. Store at -80°C until analysis.
-
For glycogen measurement, homogenize a known weight of liver tissue in homogenization buffer.
-
Hydrolyze the glycogen to glucose using amyloglucosidase, following the instructions of the glycogen assay kit.
-
Measure the glucose concentration using a colorimetric or fluorometric method as per the kit's protocol.
-
Calculate the glycogen content as milligrams of glycogen per gram of liver tissue.
-
Perform statistical analysis to compare the glycogen levels between the treatment groups.
Caption: Workflow for the in vivo liver glycogen assessment.
Neuroprotective and Anti-inflammatory Properties
This compound has been reported to exhibit neuroprotective and anti-inflammatory properties.[1] The neuroprotective effects are suggested to be mediated by the inhibition of reactive oxygen species (ROS) mediated damage in cerebral ischemia models.[1] Its anti-inflammatory properties may be linked to the inhibition of proteasomal activity.[1] The underlying mechanisms likely involve the modulation of signaling pathways downstream of GSK-3β that are critical in neuronal survival and inflammatory responses. Further research is warranted to fully elucidate these mechanisms.
Conclusion
This compound is a valuable chemical probe for studying the physiological and pathological roles of GSK-3β. Its high potency, selectivity, and brain permeability make it a particularly useful tool for in vivo studies in models of central nervous system disorders. The provided data and protocols serve as a foundational guide for researchers interested in utilizing this compound in their investigations. Further exploration of its therapeutic potential is a promising avenue for future drug development efforts.
References
TC-G 24 (CAS 1257256-44-2): A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Overview of a Potent and Selective GSK-3β Inhibitor
TC-G 24 is a potent and selective small molecule inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase implicated in a wide array of cellular processes and pathological conditions.[1][2][3] Its ability to penetrate the blood-brain barrier makes it a valuable research tool and a potential therapeutic agent for central nervous system (CNS) disorders.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Core Data Presentation
This section summarizes the key quantitative data for this compound, presented in a structured format for clarity and ease of comparison.
Table 1: Physicochemical and In Vitro Activity Data
| Parameter | Value | Reference |
| CAS Number | 1257256-44-2 | [2][3] |
| Molecular Formula | C₁₅H₁₁ClN₄O₃ | [2] |
| Molecular Weight | 330.73 g/mol | [2] |
| GSK-3β IC₅₀ | 17.1 nM | [1][2][3] |
| Mechanism of Action | ATP-competitive inhibitor | [3] |
| Selectivity | 22% inhibition of CDK2 at 10 µM | [2] |
Table 2: In Vivo Data (Mouse Models)
| Parameter | Dosing | Result | Reference |
| Liver Glycogen Content | 1, 5, and 15 mg/kg (i.p., single dose) | Dose-dependent increase | [3] |
| Brain Penetration | 1, 5, and 15 mg/kg (i.p., single dose) | 38 ± 6, 113 ± 54, and 286 ± 58 ng/g of brain tissue, respectively | [3] |
Signaling Pathway
This compound exerts its effects primarily through the inhibition of GSK-3β, a key regulatory kinase in multiple signaling cascades, most notably the Wnt/β-catenin pathway.
Wnt/β-Catenin Signaling Pathway and the Role of this compound
In the absence of a Wnt ligand, GSK-3β is active and phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. This keeps the levels of cytoplasmic β-catenin low. When a Wnt ligand binds to its receptor, Frizzled, and the co-receptor LRP5/6, a signaling cascade is initiated that leads to the inhibition of GSK-3β activity. This allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and act as a transcriptional co-activator for target genes involved in cell proliferation, differentiation, and survival.[1][4][5][6][7]
This compound, as a direct inhibitor of GSK-3β, mimics the effect of Wnt signaling by preventing the phosphorylation and degradation of β-catenin, leading to the activation of downstream target genes.
Caption: Wnt/β-catenin signaling and the inhibitory action of this compound on GSK-3β.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound, compiled from publicly available literature.
In Vitro GSK-3β Kinase Activity Assay
This protocol is a generalized procedure for determining the in vitro inhibitory activity of this compound against GSK-3β.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide)
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., MOPS, β-glycerophosphate, EGTA, EDTA, MgCl₂, DTT)
-
This compound (dissolved in DMSO)
-
Kinase detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the diluted this compound solutions. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the GSK-3β enzyme to all wells except the negative control.
-
Initiate the kinase reaction by adding a mixture of the GSK-3β substrate peptide and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol. Luminescence is typically measured using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
In Vivo Assessment of Liver Glycogen Content in Mice
This protocol describes the methodology to assess the in vivo effect of this compound on liver glycogen content.
Animal Model:
-
Male C57BL/6 mice (6-8 weeks old)
Procedure:
-
Acclimatize the mice for at least one week before the experiment.
-
Divide the mice into vehicle control and this compound treatment groups.
-
Administer this compound (e.g., 1, 5, 15 mg/kg) or vehicle (e.g., DMSO in saline) via intraperitoneal (i.p.) injection.
-
At a specified time point after injection (e.g., 2 hours), euthanize the mice by an approved method.
-
Immediately dissect the liver, rinse with cold phosphate-buffered saline (PBS), and snap-freeze in liquid nitrogen.
-
Store the liver samples at -80°C until analysis.
-
For glycogen measurement, homogenize a weighed portion of the frozen liver tissue in distilled water.
-
Boil the homogenate to inactivate enzymes.
-
Hydrolyze the glycogen to glucose by adding a strong acid (e.g., HCl) and boiling.
-
Neutralize the samples.
-
Determine the glucose concentration using a commercial glucose assay kit.
-
Calculate the glycogen content as milligrams of glucose per gram of liver tissue.
In Vivo Blood-Brain Barrier Permeability Assay in Mice
This protocol outlines a method to determine the brain penetration of this compound.
Animal Model:
-
Male C57BL/6 mice (6-8 weeks old)
Procedure:
-
Administer this compound at various doses (e.g., 1, 5, 15 mg/kg) via i.p. injection.
-
At a predetermined time point (e.g., 1 hour), collect blood samples via cardiac puncture into heparinized tubes.
-
Immediately after blood collection, perfuse the mice transcardially with cold saline to remove blood from the brain vasculature.
-
Dissect the brain and homogenize it in a suitable buffer.
-
Centrifuge the plasma and brain homogenates to remove debris.
-
Extract this compound from the plasma and brain homogenate supernatants using an appropriate organic solvent.
-
Analyze the concentration of this compound in the plasma and brain extracts using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Calculate the brain-to-plasma concentration ratio to assess the extent of blood-brain barrier penetration.
Experimental Workflows
The following diagrams illustrate the logical flow of the key experimental procedures described above.
Caption: Workflow for the in vitro GSK-3β kinase inhibition assay.
Caption: Workflow for the in vivo assessment of liver glycogen content.
Conclusion
This compound is a valuable chemical probe for studying the physiological and pathological roles of GSK-3β. Its high potency, selectivity, and ability to cross the blood-brain barrier make it a particularly useful tool for neuroscience research and a potential starting point for the development of novel therapeutics for a range of disorders, including neurodegenerative diseases and metabolic conditions. The data and protocols presented in this guide are intended to facilitate further research and development efforts involving this promising compound.
References
- 1. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 2. This compound | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
A Technical Guide to the Discovery and Synthesis of Novel GSK-3β Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Glycogen Synthase Kinase-3β (GSK-3β) is a constitutively active serine/threonine kinase that has emerged as a critical regulatory node in a multitude of cellular signaling pathways.[1] Its dysregulation is implicated in a wide array of pathologies, including neurodegenerative disorders like Alzheimer's and Parkinson's disease, type II diabetes, and various cancers.[2][3][4][5] This central role has positioned GSK-3β as a highly attractive therapeutic target for drug discovery.[3] This technical guide provides an in-depth overview of the core signaling pathways involving GSK-3β, strategies for the discovery and synthesis of its inhibitors, quantitative data on novel compounds, and detailed experimental protocols for their evaluation.
Core GSK-3β Signaling Pathways
GSK-3β is a key downstream effector in several major signaling cascades, most notably the Wnt/β-catenin and the PI3K/Akt (Insulin) pathways. Unlike most kinases, GSK-3β is typically active in resting cells and is regulated through its inhibition.[6]
-
Wnt/β-catenin Pathway: In the absence of a Wnt signal, GSK-3β forms a "destruction complex" with Axin, APC, and CK1. This complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Wnt ligand binding to its receptor complex disrupts the destruction complex, inhibiting GSK-3β and allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription.
-
PI3K/Akt (Insulin) Pathway: Growth factors like insulin activate the PI3K/Akt pathway.[7] Activated Akt directly phosphorylates GSK-3β at Serine 9, which inhibits its kinase activity.[7] This inactivation leads to the dephosphorylation and activation of glycogen synthase, promoting glycogen synthesis.[7]
Caption: Key signaling pathways regulating GSK-3β activity.
Workflow for Discovery and Synthesis of Novel Inhibitors
The development of novel GSK-3β inhibitors typically follows a structured drug discovery pipeline. This process begins with initial screening to identify hit compounds and progresses through cycles of chemical synthesis and biological evaluation to produce optimized lead candidates with desirable potency, selectivity, and pharmacokinetic properties.
Caption: General workflow for GSK-3β inhibitor drug discovery.
Data on Novel GSK-3β Inhibitors
Significant progress has been made in developing potent and selective GSK-3β inhibitors across diverse chemical scaffolds.[4] Many recent efforts have focused on improving blood-brain barrier permeability for treating neurodegenerative diseases or achieving high selectivity over other kinases, such as CDK2.[8][9] The table below summarizes representative examples from recent literature.
| Compound/Series Name | Chemical Class | GSK-3β IC₅₀ / Kᵢ | Key Findings & Reference |
| 9-ING-41 (Elraglusib) | ATP-competitive | Potent (nM range) | Currently in Phase 2 clinical trials for advanced pancreatic cancer.[8] |
| Tideglusib | Non-ATP competitive (Thiadiazolidinone) | ~60 nM | Advanced to Phase II clinical trials for Alzheimer's disease and other conditions.[10][11] |
| Tacrine-triazole derivative (Compound 56) | Dual-target (AChE/GSK-3β) | 6 nM | Designed for Alzheimer's, shows excellent blood-brain barrier permeability.[8] |
| Pyrazine Analogue (Compound 13) | Pyrazine | Kᵢ < 5 nM | Highly selective (>20,000-fold) against CDK2 with good predicted brain penetrance.[9] |
| β-carboline derivative (Compound 66) | Dual-target (GSK-3β/DYRK1A) | 66 nM | Dual inhibitor designed for potential therapeutic use in Alzheimer's disease.[8] |
| Imine derivative (Compound 9b) | 2,3-diaminopyridine | Potent (nM range) | Multifunctional agent with metal-chelating and antioxidant properties for Alzheimer's.[12] |
| N-(pyridin-2-yl)cyclopropanecarboxamide (Compound 36) | Pyridine-carboxamide | 70 nM | Shows anti-inflammatory and neuroprotective effects in cellular models.[10][11] |
Key Experimental Protocols
Evaluating the efficacy of novel compounds requires robust and reproducible assays. Below are detailed, generalized protocols for primary in vitro and cell-based screening.
This protocol is based on the principle of measuring the amount of ATP consumed during the phosphorylation of a substrate peptide by GSK-3β. The remaining ATP is detected via a luciferase-based reaction.[13][14]
A. Materials and Reagents:
-
Purified recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide (e.g., a phosphoprimed peptide)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)
-
ATP solution (at a concentration near the Kₘ for GSK-3β, typically 10-25 µM)
-
Test compounds dissolved in DMSO
-
Luminescent Kinase Assay Reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
White, opaque 96-well or 384-well microplates
B. Protocol:
-
Prepare Reagents: Thaw all reagents on ice. Prepare a 1x Kinase Assay Buffer. Serially dilute test compounds in DMSO, followed by a further dilution in 1x Kinase Assay Buffer to achieve the desired final concentrations (typically with a final DMSO concentration ≤1%).
-
Reaction Setup:
-
To each well of the microplate, add 5 µL of the test compound dilution or a vehicle control (buffer with DMSO).
-
Add 10 µL of diluted GSK-3β enzyme (e.g., 0.5-1.0 ng/µL in 1x Kinase Assay Buffer) to all wells except "no enzyme" controls.
-
Add 10 µL of 1x Kinase Assay Buffer to "no enzyme" control wells.
-
-
Initiate Kinase Reaction:
-
Prepare a master mix of substrate and ATP in 1x Kinase Assay Buffer.
-
Initiate the reaction by adding 5 µL of the substrate/ATP mix to all wells. The final reaction volume is 25 µL.
-
-
Incubation: Shake the plate gently to mix and incubate at 30°C for 45-60 minutes.[13][15]
-
Detection:
-
Stop the reaction and detect remaining ATP according to the manufacturer's instructions for the luminescent assay kit. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert the generated ADP back to ATP and measure the light output.
-
Read the luminescence on a plate reader.
-
-
Data Analysis: The luminescent signal is inversely proportional to GSK-3β activity. Calculate the percent inhibition for each compound concentration relative to the vehicle controls and determine the IC₅₀ value by fitting the data to a dose-response curve.
This assay measures the functional inhibition of GSK-3β within a cellular context by quantifying the accumulation of its downstream target, β-catenin.[16]
A. Materials and Reagents:
-
A suitable cell line (e.g., CHO-K1, HEK293, or SH-SY5Y)[16]
-
Cell culture medium and supplements (e.g., DMEM, FBS)
-
Test compounds dissolved in DMSO
-
Positive control inhibitor (e.g., CHIR99021, SB216763)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Reagents for protein quantification (e.g., BCA assay kit)
-
Antibodies: Primary anti-β-catenin antibody, primary anti-loading control antibody (e.g., anti-GAPDH), and a corresponding secondary antibody conjugated to HRP or a fluorescent dye.
-
Reagents for Western Blotting or a quantitative immunoassay (e.g., ELISA)
B. Protocol:
-
Cell Plating: Seed cells into a 96-well or 24-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of test compounds in a cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the test compounds, a positive control, or a vehicle control (medium with DMSO).
-
-
Incubation: Incubate the cells for a defined period (e.g., 4-6 hours) at 37°C in a CO₂ incubator. This allows for the inhibition of GSK-3β and subsequent accumulation of β-catenin.
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add ice-cold Lysis Buffer to each well and incubate on ice for 15-20 minutes to lyse the cells.
-
Collect the cell lysates and clarify them by centrifugation to pellet cell debris.
-
-
Quantification of β-catenin:
-
Determine the total protein concentration in each lysate.
-
Method 1 (Western Blot): Normalize lysate volumes by protein concentration, separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies for β-catenin and a loading control. Quantify band intensity using densitometry.
-
Method 2 (ELISA/Immunoassay): Use a commercial ELISA kit or a similar antibody-based method with a luminometric or colorimetric readout to quantify β-catenin levels in the normalized lysates.[16]
-
-
Data Analysis: Normalize the β-catenin signal to the loading control (for Western Blot) or total protein. Calculate the fold-increase in β-catenin levels for each compound treatment relative to the vehicle control and determine the EC₅₀ value.
Conclusion and Future Outlook
The discovery of novel GSK-3β inhibitors remains a vibrant and promising area of therapeutic research. While many potent compounds have been identified, significant challenges remain, including achieving isoform selectivity (GSK-3α vs. GSK-3β), ensuring kinase selectivity to minimize off-target effects, and optimizing blood-brain barrier penetration for CNS indications.[3] Future strategies will likely involve the development of dual-target inhibitors and allosteric modulators to achieve greater therapeutic efficacy and safety profiles.[8] The continued integration of computational design, innovative synthetic chemistry, and robust biological evaluation will be paramount in translating the therapeutic potential of GSK-3β inhibition into clinical success.
References
- 1. Structure-activity relationship (SAR) studies of synthetic glycogen synthase kinase-3β inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycogen synthase kinase-3 beta (GSK-3β) signaling: Implications for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glycogen synthase kinase 3β (GSK-3β) inhibitors - a patent update (2019-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycogen synthase kinase 3β (GSK-3β) inhibitors - a patent update (2019-2024). | Read by QxMD [read.qxmd.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. GSK3β: role in therapeutic landscape and development of modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and evaluation of novel GSK-3β inhibitors as multifunctional agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. promega.com [promega.com]
- 15. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A cellular assay for measuring the inhibition of glycogen synthase kinase-3 via the accumulation of beta-catenin in Chinese hamster ovary clone K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Role of Glycogen Synthase Kinase-3β in the Pathogenesis of Neurodegenerative Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycogen synthase kinase-3β (GSK-3β) is a constitutively active serine/threonine kinase that has emerged as a critical nexus in the pathophysiology of a spectrum of neurodegenerative diseases. Its multifaceted role in orchestrating cellular processes ranging from metabolism and inflammation to apoptosis and synaptic plasticity places it at the heart of the complex molecular cascades that go awry in conditions such as Alzheimer's disease (AD), Parkinson's disease (PD), Huntington's disease (HD), and Amyotrophic Lateral Sclerosis (ALS). This technical guide provides an in-depth exploration of the core functions of GSK-3β in the context of neurodegeneration, presenting key quantitative data, detailed experimental methodologies, and visual representations of its intricate signaling networks. The aim is to furnish researchers, scientists, and drug development professionals with a comprehensive resource to facilitate further investigation and the development of novel therapeutic strategies targeting this pivotal kinase.
Introduction: GSK-3β as a Master Regulator in Neuronal Homeostasis and Disease
Glycogen synthase kinase-3 (GSK-3) exists in two isoforms, GSK-3α and GSK-3β, with GSK-3β being the most abundant and extensively studied isoform in the central nervous system.[1][2] Unlike most kinases that are activated by specific stimuli, GSK-3β is constitutively active in resting cells and is regulated primarily through inhibition.[2] This unique regulatory mechanism underscores its importance in maintaining cellular homeostasis. Dysregulation of GSK-3β activity has been implicated in a myriad of human diseases, including metabolic disorders, cancer, and, most notably, neurodegenerative diseases.[3]
In the brain, GSK-3β is a key player in a multitude of signaling pathways that are essential for normal neuronal function.[3] Its dysregulation contributes to the hallmark pathologies of various neurodegenerative disorders, including the hyperphosphorylation of tau protein and the production of amyloid-beta (Aβ) in Alzheimer's disease, the aggregation of α-synuclein in Parkinson's disease, and the pathology of TAR DNA-binding protein 43 (TDP-43) in Amyotrophic Lateral Sclerosis.[4] Consequently, GSK-3β has emerged as a highly attractive therapeutic target for the development of disease-modifying therapies.
The Pathophysiological Role of GSK-3β in Neurodegenerative Diseases
Alzheimer's Disease (AD)
In AD, GSK-3β is a central figure that links the two primary pathological hallmarks: amyloid plaques and neurofibrillary tangles (NFTs).[5] Elevated levels and activity of GSK-3β have been observed in the brains of AD patients.[1][4][6]
-
Tau Hyperphosphorylation: GSK-3β is one of the primary kinases responsible for the hyperphosphorylation of the microtubule-associated protein tau.[7] Hyperphosphorylated tau detaches from microtubules, leading to their destabilization and the formation of insoluble NFTs, which are a hallmark of AD pathology.[7]
-
Amyloid-β (Aβ) Production: GSK-3β can influence the processing of the amyloid precursor protein (APP). It has been shown to phosphorylate APP and presenilin-1 (PS1), a component of the γ-secretase complex, thereby modulating the production of the neurotoxic Aβ peptide.[4]
-
Synaptic Dysfunction and Neuroinflammation: Aberrant GSK-3β activity contributes to synaptic dysfunction, a key feature of early AD, and promotes neuroinflammation by activating microglia and astrocytes.
Parkinson's Disease (PD)
GSK-3β plays a significant role in the progressive loss of dopaminergic neurons in the substantia nigra, a key pathological feature of PD.[3][8][9]
-
α-Synuclein Aggregation: GSK-3β can phosphorylate α-synuclein, promoting its aggregation into Lewy bodies, the characteristic protein inclusions found in PD brains.[10] Inhibition of GSK-3β has been shown to decrease the expression of α-synuclein.[8]
-
Mitochondrial Dysfunction and Oxidative Stress: Dysregulated GSK-3β contributes to mitochondrial dysfunction and oxidative stress, both of which are central to the pathogenesis of PD.[3]
-
Dopaminergic Neuron Apoptosis: GSK-3β is involved in the apoptotic pathways that lead to the death of dopaminergic neurons.[8] Inhibition of GSK-3β has been demonstrated to protect these neurons from various toxins that mimic PD pathology.[11]
Huntington's Disease (HD)
In HD, a genetic disorder caused by a polyglutamine expansion in the huntingtin (Htt) protein, GSK-3β contributes to the disease pathology.
-
Mutant Huntingtin (mHtt) Aggregation: GSK-3β inhibition has been shown to increase the aggregation of mutant huntingtin fragments.[8][12]
-
Neuronal Dysfunction and Cell Death: GSK-3β is implicated in the neuronal dysfunction and cell death observed in HD. Inhibition of GSK-3β has shown protective effects in cellular and invertebrate models of HD.
Amyotrophic Lateral Sclerosis (ALS)
In ALS, a progressive neurodegenerative disease affecting motor neurons, GSK-3β is involved in the pathology of TDP-43.
-
TDP-43 Pathology: GSK-3β is one of the kinases that can phosphorylate TDP-43.[13][14] Hyperphosphorylated and aggregated TDP-43 is a hallmark of ALS pathology. Treatment with the GSK-3β inhibitor Tideglusib has been shown to decrease phospho-TDP-43 levels and restore its nuclear localization in ALS models.[13][14][15]
Quantitative Data on GSK-3β in Neurodegenerative Diseases
The following tables summarize key quantitative findings regarding the expression and activity of GSK-3β in various neurodegenerative diseases and the effects of its inhibition.
Table 1: Alterations in GSK-3β Expression and Activity
| Disease | Model/System | Finding | Fold Change/Significance | Reference(s) |
| Alzheimer's Disease | Post-mortem frontal cortex | Increased level of active GSK-3β (pTyr216) | Significant increase (p < 0.05) | [6][16] |
| Parkinson's Disease | MPTP-treated mice | Activation of GSK-3β in dopaminergic neurons | Significant dephosphorylation at Ser9 | [17] |
| Parkinson's Disease | Post-mortem striatum | Elevated GSK-3β activity | Elevated compared to controls | [4] |
| Amyotrophic Lateral Sclerosis | Lymphoblasts from sporadic ALS patients | Increased GSK-3β activity | Increased compared to controls | [14] |
Table 2: Effects of GSK-3β Inhibitors in Preclinical Models
| Disease Model | Inhibitor | Outcome Measure | Quantitative Effect | Reference(s) |
| MPTP mouse model of PD | AR-A014418 | Dopaminergic neuron survival | Prevented MPTP-induced apoptosis | [11] |
| R6/2 mouse model of HD | BIO-acetoxime | Mutant Htt aggregation | Data not specified | |
| Prp-hTDP-43A315T mouse model of ALS | Tideglusib | TDP-43 phosphorylation in spinal cord | Reduced increased phosphorylation | [14] |
| SH-SY5Y cells (PD model) | TDZD-8 (1 µM) | α-Synuclein accumulation | Completely reversed MPP+-induced increase |
Table 3: Clinical Trials of GSK-3β Inhibitors
| Disease | Inhibitor | Phase | Primary Outcome(s) | Key Quantitative Results | Reference(s) |
| Alzheimer's Disease | Tideglusib | Pilot | Safety, MMSE, ADAS-cog | Benefit of 1.68 points in MMSE and 4.72 points in ADAS-cog+ in patients escalated to 1000 mg/day vs. placebo (not statistically significant) | [18] |
| Alzheimer's Disease | Tideglusib | Phase II | ADAS-cog15 | No statistically significant differences between active and placebo arms | |
| Parkinson's Disease | Lithium | Phase 1b (upcoming) | Nurr1 levels, 'free water' in the brain | Pilot study showed increased Nurr1 levels and potential reduction in free water | [19] |
Signaling Pathways Involving GSK-3β
GSK-3β is a key node in several critical signaling pathways. Its dysregulation in these pathways contributes to the pathology of neurodegenerative diseases.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for neuronal development, synaptic plasticity, and adult neurogenesis. In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Wnt signaling inhibits GSK-3β, leading to the stabilization and nuclear translocation of β-catenin, where it regulates gene expression. In neurodegenerative diseases, impaired Wnt signaling leads to increased GSK-3β activity and subsequent neurodegeneration.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a major survival pathway in neurons. Activation of this pathway by growth factors leads to the phosphorylation and inactivation of GSK-3β by Akt at Serine 9. This inhibitory phosphorylation is a key mechanism for regulating GSK-3β activity and promoting neuronal survival.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the role of GSK-3β in neurodegenerative diseases.
GSK-3β Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent kinase assay to measure GSK-3β activity.
Materials:
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Recombinant GSK-3β enzyme
-
GSK-3β substrate peptide
-
ATP
-
Kinase Buffer
-
384-well white plates
Procedure:
-
Reagent Preparation: Dilute enzyme, substrate, ATP, and inhibitors in Kinase Buffer.
-
Reaction Setup: In a 384-well plate, add:
-
1 µl of inhibitor or 5% DMSO (control).
-
2 µl of diluted GSK-3β enzyme.
-
2 µl of substrate/ATP mix.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.[20]
-
ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to each well and incubate at room temperature for 40 minutes.[20]
-
ADP to ATP Conversion and Detection: Add 10 µl of Kinase Detection Reagent to each well and incubate at room temperature for 30 minutes.[20]
-
Luminescence Measurement: Record luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
Co-Immunoprecipitation (Co-IP) of GSK-3β and Binding Partners from Brain Tissue
This protocol details the co-immunoprecipitation of GSK-3β to identify its interacting proteins.
Materials:
-
Brain tissue lysate
-
Anti-GSK-3β antibody
-
Protein A/G magnetic beads
-
IP Lysis/Wash Buffer
-
Elution Buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Lysate Preparation: Homogenize brain tissue in ice-cold IP Lysis/Wash Buffer containing protease and phosphatase inhibitors. Centrifuge to pellet debris and collect the supernatant.
-
Pre-clearing (Optional): Add Protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C with rotation. Remove the beads to reduce non-specific binding.
-
Immunoprecipitation: Add the anti-GSK-3β antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with rotation.
-
Washing: Pellet the beads using a magnetic stand and wash them three times with IP Lysis/Wash Buffer to remove unbound proteins.
-
Elution: Elute the protein complexes from the beads by adding Elution Buffer and incubating at room temperature.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected binding partners.
References
- 1. ptglab.com [ptglab.com]
- 2. Therapeutic Potential Effect of Glycogen Synthase Kinase 3 Beta (GSK-3β) Inhibitors in Parkinson Disease: Exploring an Overlooked Avenue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The role of glycogen synthase kinase 3 beta in neurodegenerative diseases [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Increased level of active GSK-3beta in Alzheimer's disease and accumulation in argyrophilic grains and in neurones at different stages of neurofibrillary degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Association of glycogen synthase kinase-3β with Parkinson’s disease (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Brain Tissue Samples and Mitochondrial extracts Samples Western Blot [protocols.io]
- 11. Inhibition of glycogen synthase kinase-3beta protects dopaminergic neurons from MPTP toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Tideglusib, a Non-ATP Competitive Inhibitor of GSK-3β as a Drug Candidate for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tideglusib, a Non-ATP Competitive Inhibitor of GSK-3β as a Drug Candidate for the Treatment of Amyotrophic Lateral Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | GSK-3β Contributes to Parkinsonian Dopaminergic Neuron Death: Evidence From Conditional Knockout Mice and Tideglusib [frontiersin.org]
- 18. eriba.umcg.nl [eriba.umcg.nl]
- 19. GSK-3β at the Intersection of Neuronal Plasticity and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Filter Retardation Assay for Detecting and Quantifying Polyglutamine Aggregates Using Caenorhabditis elegans Lysates [bio-protocol.org]
The Crossroads of Metabolism: A Technical Guide to GSK-3β Signaling Pathways in Metabolic Disorders
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycogen Synthale Kinase 3β (GSK-3β) is a constitutively active serine/threonine kinase that has emerged as a critical nexus in the regulation of numerous cellular processes, including metabolism, cell proliferation, and apoptosis.[1] Its dysregulation is increasingly implicated in the pathogenesis of a spectrum of metabolic disorders, such as type 2 diabetes (T2D), obesity, and non-alcoholic fatty liver disease (NAFLD). This technical guide provides an in-depth exploration of the core GSK-3β signaling pathways, their perturbation in metabolic diseases, and detailed experimental protocols for their investigation. Quantitative data on GSK-3β activity and inhibition are summarized, and key signaling cascades and experimental workflows are visualized to facilitate a comprehensive understanding for researchers and drug development professionals.
Core GSK-3β Signaling Pathways in Metabolism
GSK-3β is a key downstream effector in two major signaling pathways that govern metabolic homeostasis: the Insulin signaling pathway and the Wnt/β-catenin signaling pathway.
Insulin Signaling Pathway
In the canonical insulin signaling cascade, the binding of insulin to its receptor triggers a phosphorylation cascade that activates phosphoinositide 3-kinase (PI3K) and subsequently Akt (also known as Protein Kinase B).[2] Activated Akt phosphorylates GSK-3β at Serine 9 (Ser9), leading to its inhibition.[3] This inhibition is a crucial step in mediating insulin's metabolic effects. An active GSK-3β phosphorylates and inactivates glycogen synthase, the rate-limiting enzyme in glycogen synthesis.[4] Therefore, insulin-mediated inhibition of GSK-3β promotes glucose storage as glycogen in muscle and liver tissues.[4] In states of insulin resistance, this pathway is impaired, leading to sustained GSK-3β activity, reduced glycogen synthesis, and hyperglycemia.[3]
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway plays a crucial role in adipogenesis, the differentiation of preadipocytes into mature fat cells.[5] In the absence of a Wnt ligand, GSK-3β is part of a "destruction complex" that includes Axin, and Adenomatous Polyposis Coli (APC).[6][7] This complex phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[8] When a Wnt ligand binds to its Frizzled receptor and LRP5/6 co-receptor, the destruction complex is recruited to the plasma membrane and inactivated, preventing β-catenin phosphorylation.[6] Stabilized β-catenin then translocates to the nucleus, where it acts as a transcriptional co-activator for genes that inhibit adipogenesis.[9] Therefore, active GSK-3β promotes adipogenesis by degrading β-catenin. Dysregulation of this pathway can contribute to excessive adipose tissue accumulation in obesity.
GSK-3β in Metabolic Disorders
Type 2 Diabetes (T2D)
In T2D, insulin resistance in peripheral tissues leads to elevated GSK-3β activity.[3] This contributes to impaired glucose uptake and glycogen synthesis. Furthermore, studies have shown that GSK-3β can negatively regulate insulin receptor substrate 1 (IRS-1) through serine phosphorylation, further exacerbating insulin resistance.[3] Genetic and pharmacological inhibition of GSK-3β has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.[10]
Obesity
GSK-3β plays a multifaceted role in obesity. As mentioned, it promotes adipogenesis through the Wnt/β-catenin pathway.[5] Increased GSK-3β activity has been observed in the adipose tissue of obese and diabetic mice.[4] Adipocyte-specific knockout of GSK-3β in mice has been shown to protect against high-fat diet-induced obesity and improve metabolic parameters.[11]
Non-Alcoholic Fatty Liver Disease (NAFLD)
NAFLD is characterized by the accumulation of fat in the liver and is strongly associated with obesity and insulin resistance. GSK-3β is implicated in the pathogenesis of NAFLD by promoting lipoapoptosis (fat-induced cell death) of hepatocytes.[12] Inhibition of GSK-3β has been demonstrated to protect against hepatocyte lipoapoptosis and may represent a therapeutic strategy for NAFLD.[12] Some studies suggest that activating GSK-3β can reduce the levels of fibrosis markers in the liver.[13]
Quantitative Data on GSK-3β Activity and Inhibition
The following tables summarize key quantitative data related to GSK-3β activity in metabolic disorders and the potency of various inhibitors.
Table 1: Changes in GSK-3β Activity in Metabolic Disorder Models
| Model System | Metabolic Condition | Change in GSK-3β Activity/Phosphorylation | Reference(s) |
| Islets from Irs2-/- mice | Insulin Resistance & Diabetes | 4-fold elevation of Gsk-3β activity | [10][14] |
| Skeletal muscle of obese humans | Obesity | Enhanced GSK-3 protein expression | [3] |
| Skeletal muscle of T2D humans | Type 2 Diabetes | Enhanced GSK-3 protein expression | [3] |
| Adipose tissue of obese diabetic mice | Obesity & Diabetes | Elevated GSK-3 expression and activity | [4] |
| PBMCs from obese subjects | Obesity | Enhanced basal GSK-3β (Ser9) phosphorylation | [15][16] |
Table 2: IC50 Values of Selected GSK-3β Inhibitors
| Inhibitor | GSK-3β IC50 (nM) | GSK-3α IC50 (nM) | Reference(s) |
| Tideglusib | 502 | 908 | [17] |
| COB-187 | 11 | 22 | [17] |
| COB-152 | 132 | 77 | [17] |
| G4 | 640 | - | [18] |
| G1 | 5810 | - | [18] |
| Paullones | 4 - 80 | 4 - 80 | [19] |
Experimental Protocols
In Vitro GSK-3β Kinase Assay (ADP-Glo™ Assay)
This protocol is adapted from commercially available kits and provides a non-radioactive method to measure GSK-3β activity.
Materials:
-
Purified recombinant GSK-3β enzyme
-
GSK-3β substrate peptide (e.g., a peptide derived from glycogen synthase)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the GSK-3β enzyme, substrate, and ATP to the desired working concentrations in kinase assay buffer. If testing inhibitors, prepare a serial dilution of the compound.
-
Reaction Setup:
-
Add 1 µl of inhibitor or vehicle (e.g., DMSO) to the wells of the 384-well plate.
-
Add 2 µl of diluted GSK-3β enzyme.
-
Initiate the kinase reaction by adding 2 µl of the substrate/ATP mixture.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion: Add 10 µl of Kinase Detection Reagent to each well to convert the ADP generated during the kinase reaction into ATP. Incubate at room temperature for 30 minutes.
-
Signal Detection: Measure the luminescence using a plate-reading luminometer. The light output is proportional to the amount of ADP produced and thus to the kinase activity.
Western Blot for Phospho-GSK-3β (Ser9) and Total GSK-3β
This protocol outlines the steps for detecting the phosphorylation status and total protein levels of GSK-3β in cell or tissue lysates.
Materials:
-
Cell or tissue lysates
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-GSK-3β (Ser9) antibody
-
Mouse anti-total GSK-3β antibody
-
-
Secondary antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell or tissue lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-GSK-3β (Ser9) (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing steps as in step 6.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing (for Total GSK-3β):
-
After imaging for phospho-GSK-3β, the membrane can be stripped of the antibodies using a stripping buffer.
-
Wash the membrane thoroughly.
-
Re-block the membrane as in step 4.
-
Incubate with the primary antibody against total GSK-3β.
-
Repeat steps 6-9 using the appropriate secondary antibody (anti-mouse IgG). This allows for the normalization of the phospho-GSK-3β signal to the total GSK-3β protein level.
-
Conclusion
GSK-3β stands as a pivotal regulator in the complex network of signaling pathways that govern metabolic health. Its intricate involvement in insulin action, adipogenesis, and the cellular response to metabolic stress underscores its significance as a therapeutic target for a range of disorders, including type 2 diabetes, obesity, and NAFLD. The development of specific and potent GSK-3β inhibitors, guided by robust preclinical and clinical investigation utilizing the experimental approaches detailed herein, holds considerable promise for the future of metabolic medicine. This guide provides a foundational framework for researchers and drug developers to further unravel the complexities of GSK-3β signaling and translate these discoveries into novel therapeutic interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. Insulin Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 3. eijppr.com [eijppr.com]
- 4. Tissue-Specific Role of Glycogen Synthase Kinase 3β in Glucose Homeostasis and Insulin Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role and Regulation of Glycogen Synthase Kinase-3 in Obesity-Associated Metabolic Perturbations [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 9. Glycogen Synthase Kinase-3β Mediates Proinflammatory Cytokine Secretion and Adipogenesis in Orbital Fibroblasts from Patients with Graves’ Orbitopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genetic deficiency of glycogen synthase kinase-3beta corrects diabetes in mouse models of insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Glycogen Synthase Kinase-3 (GSK-3) Inhibition Attenuates Hepatocyte Lipoapoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glycogen synthase kinase-3β: a promising candidate in the fight against fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Genetic Deficiency of Glycogen Synthase Kinase-3β Corrects Diabetes in Mouse Models of Insulin Resistance | PLOS Biology [journals.plos.org]
- 15. researchgate.net [researchgate.net]
- 16. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 17. Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
The GSK-3β Inhibitor TC-G 24: A Technical Guide to its Role in Activating the Wnt/β-catenin Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the small molecule TC-G 24 and its functional impact on the canonical Wnt/β-catenin signaling pathway. This compound is a potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a pivotal negative regulator of Wnt signaling. By inhibiting GSK-3β, this compound prevents the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation, nuclear translocation, and the activation of Wnt target gene transcription. This guide details the mechanism of action of this compound, presents quantitative data on its potency, and provides detailed experimental protocols for assessing its effects on the Wnt/β-catenin pathway. Visual diagrams of the signaling pathway, the mechanism of this compound, and experimental workflows are included to facilitate a deeper understanding of its biological activity.
Introduction to the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is a highly conserved signal transduction pathway that plays a critical role in embryonic development, tissue homeostasis, and adult tissue regeneration. Dysregulation of this pathway is implicated in a variety of diseases, including cancer and developmental disorders.
In the absence of a Wnt ligand (the "off-state"), the cytoplasmic levels of the key effector protein, β-catenin, are kept low. This is achieved by a "destruction complex" composed of the scaffold proteins Axin and Adenomatous Polyposis Coli (APC), and the kinases Casein Kinase 1 (CK1) and Glycogen Synthase Kinase-3β (GSK-3β). CK1 and GSK-3β sequentially phosphorylate β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome.
Upon binding of a Wnt ligand to its Frizzled (FZD) receptor and LRP5/6 co-receptor (the "on-state"), the destruction complex is inactivated. This prevents the phosphorylation of β-catenin, leading to its stabilization and accumulation in the cytoplasm. Subsequently, β-catenin translocates to the nucleus, where it binds to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes, such as c-Myc and Cyclin D1.
This compound: A Potent Inhibitor of GSK-3β
This compound is a small molecule that has been identified as a potent and selective inhibitor of GSK-3β.[1] Its primary mechanism of action is to bind to the ATP-binding pocket of GSK-3β, thereby preventing its kinase activity.
Mechanism of Action in the Wnt/β-catenin Pathway
By inhibiting GSK-3β, this compound directly interferes with the function of the β-catenin destruction complex. The lack of GSK-3β-mediated phosphorylation of β-catenin prevents its recognition by ubiquitin ligases, leading to its stabilization and accumulation. This mimics the effect of Wnt ligand stimulation, resulting in the activation of the Wnt/β-catenin signaling pathway.
References
An In-depth Technical Guide to the Biological Activity of TC-G 24
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive overview of the biological activity, mechanism of action, and experimental evaluation of TC-G 24, a potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β).
Introduction
This compound, also known as Compound 24, is a small molecule inhibitor that demonstrates high potency and selectivity for Glycogen Synthase Kinase-3β (GSK-3β)[1][2]. GSK-3β is a highly conserved serine/threonine kinase that plays a critical regulatory role in a multitude of cellular processes, including glycogen metabolism, cell cycle progression, apoptosis, and Wnt/β-catenin signaling[3][4]. Due to its central role in cellular function, dysregulation of GSK-3β has been implicated in various pathologies. This compound's ability to inhibit this enzyme and penetrate the blood-brain barrier makes it a valuable research tool and a potential therapeutic agent for conditions such as type 2 diabetes, Alzheimer's disease, stroke, and other neurological disorders[1]. This guide details its quantitative activity, mechanism, relevant signaling pathways, and the experimental protocols used for its characterization.
Quantitative Biological Data
The biological activity of this compound has been quantified through various in vitro and in vivo assays. The key parameters are summarized below for easy comparison.
| Parameter | Value | Target/System | Comments | Source(s) |
| IC₅₀ | 17.1 nM | Glycogen Synthase Kinase-3β (GSK-3β) | Demonstrates potent inhibition. | [1][2] |
| Selectivity | 22% inhibition at 10 µM | Cyclin-dependent kinase 2 (CDK2) | Shows high selectivity for GSK-3β over CDK2. | |
| In Vivo Dosage | 0-15 mg/kg (i.p.) | Rodent models | A single intraperitoneal injection was effective. | [1] |
| Pharmacokinetics | Brain Penetrant | Rodent models | Achieves higher concentrations in the brain than in plasma. | [1] |
| In Vivo Effect | Dose-dependent increase | Liver Glycogen Content | Consistent with the inhibition of GSK-3β's role in glycogen metabolism. | [1] |
| In Vitro Effect | 1 µM (4h) | HEK 293T cells | Blocks FBW7α-mediated degradation of TPP1. | [1] |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects primarily through the direct inhibition of GSK-3β. It binds to the ATP-binding site of the enzyme, preventing the phosphorylation of its downstream substrates[1]. This inhibition triggers significant changes in key cellular signaling pathways.
Wnt/β-catenin Signaling Pathway
In the canonical Wnt pathway, GSK-3β is a core component of a "destruction complex" that phosphorylates β-catenin, targeting it for proteasomal degradation. By inhibiting GSK-3β, this compound prevents this phosphorylation. Consequently, β-catenin accumulates, translocates to the nucleus, and activates the transcription of target genes involved in cell proliferation and differentiation[5][6].
Caption: Effect of this compound on the Wnt/β-catenin signaling pathway.
Glycogen Metabolism
GSK-3β was originally named for its role in regulating glycogen synthase, the key enzyme for converting glucose into glycogen for storage. Active GSK-3β phosphorylates and inactivates glycogen synthase. By inhibiting GSK-3β, this compound prevents the inactivation of glycogen synthase, leading to increased enzyme activity and consequently, a rise in glycogen synthesis and storage[1][4]. This is observed in vivo as an increase in liver glycogen content[1].
Caption: Effect of this compound on the regulation of glycogen synthesis.
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon existing findings. Below are representative protocols for key assays used to characterize this compound.
Protocol: In Vitro GSK-3β Kinase Inhibition Assay
This protocol outlines a generalized method for determining the IC₅₀ value of this compound against GSK-3β using a luminescence-based kinase assay.
1. Reagents and Materials:
-
Recombinant human GSK-3β enzyme.
-
GSK-3β peptide substrate (e.g., a derivative of glycogen synthase).
-
This compound stock solution (in DMSO).
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
ATP solution.
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
White, opaque 96-well assay plates.
-
Multichannel pipettes and a luminometer.
2. Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer to achieve the desired final concentrations. Include a DMSO-only control.
-
Reaction Setup: To each well of the 96-well plate, add:
-
5 µL of diluted this compound or DMSO control.
-
10 µL of a solution containing GSK-3β enzyme and the peptide substrate.
-
-
Initiation: Add 10 µL of ATP solution to each well to start the kinase reaction. The final volume is 25 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Generation: Add 25 µL of the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Detection: Add 50 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Convert luminescence signals to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Protocol: Western Blot Analysis of β-catenin Stabilization
This protocol describes how to assess the effect of this compound on β-catenin levels in a cell culture model.
1. Reagents and Materials:
-
HEK 293T cells or another suitable cell line.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
This compound stock solution (in DMSO).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-β-catenin and anti-β-actin (loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
2. Procedure:
-
Cell Culture and Treatment: Plate HEK 293T cells and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 10 µM) for a specified time (e.g., 4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant from each sample using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples, mix with Laemmli sample buffer, and boil. Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Western Transfer: Transfer the separated proteins from the gel to a membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Strip the membrane and re-probe with an anti-β-actin antibody to confirm equal protein loading. Quantify band intensities to determine the relative increase in β-catenin levels.
Caption: Workflow for Western blot analysis of β-catenin stabilization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 1257256-44-2|DC Chemicals [dcchemicals.com]
- 3. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycogen Synthase Kinase 3β Is a Novel Regulator of High Glucose- and High Insulin-induced Extracellular Matrix Protein Synthesis in Renal Proximal Tubular Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 1257256-44-2 | HAC25644 | Biosynth [biosynth.com]
- 6. mdpi.com [mdpi.com]
TC-G 24: A Technical Guide for Basic Research in Cell Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of TC-G 24, a potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), for its application in fundamental cell signaling research. This compound serves as a critical tool for investigating the multifaceted roles of GSK-3β in various signaling pathways, most notably the Wnt/β-catenin cascade, and holds significant potential for therapeutic development in a range of diseases.
Core Compound Properties and Activity
This compound, with the chemical name N-(3-Chloro-4-methylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazol-2-amine, is a small molecule inhibitor that demonstrates high potency and selectivity for GSK-3β.[1] Its ability to cross the blood-brain barrier makes it a valuable tool for in vivo studies targeting the central nervous system.[2][3]
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₅H₁₁ClN₄O₃ | [1] |
| Molecular Weight | 330.73 g/mol | [1] |
| CAS Number | 1257256-44-2 | [1] |
| Solubility | Soluble in DMSO (up to 10 mM with gentle warming) | [1] |
| Storage | Store at +4°C | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Brain Penetrance | Yes | [2][3] |
Table 2: In Vitro and In Vivo Activity of this compound
| Parameter | Value | Details | Reference |
| GSK-3β IC₅₀ | 17.1 nM | In vitro kinase assay | [2][4] |
| Selectivity | 22% inhibition of CDK2 at 10 µM | Demonstrates selectivity for GSK-3β over CDK2 | [1] |
| In Vivo Efficacy | Increases liver glycogen reserves | Dose-dependent effect observed in rodents | [1][2][3] |
| Brain Concentration | 38 ± 6 ng/g at 1 mg/kg (i.p.) | Measured in brain tissue of C57BL/6N mice | [3] |
| 113 ± 54 ng/g at 5 mg/kg (i.p.) | [3] | ||
| 286 ± 58 ng/g at 15 mg/kg (i.p.) | [3] |
Mechanism of Action in the Wnt/β-catenin Signaling Pathway
GSK-3β is a key negative regulator in the canonical Wnt signaling pathway. In the absence of a Wnt ligand, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. This prevents β-catenin from accumulating in the cytoplasm and translocating to the nucleus to activate target gene transcription.
This compound, by inhibiting GSK-3β, prevents the phosphorylation of β-catenin. This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation into the nucleus. In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to initiate the transcription of Wnt target genes, which are involved in cell proliferation, differentiation, and fate decisions.[5][6]
References
- 1. promega.com [promega.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GSK3β Kinase Enzyme System Application Note [promega.com]
- 5. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 6. Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Neuroprotective Potential of TC-G 24: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC-G 24 is a potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), with an IC50 of 17 nM.[1] While direct and extensive research into the neuroprotective effects of this compound is not yet widely published, its mechanism of action as a GSK-3β inhibitor places it at the center of several critical signaling pathways implicated in neuronal survival and neurodegeneration. This technical guide will explore the potential neuroprotective effects of this compound by examining the established roles of GSK-3β inhibition in various models of neurological disease. The information presented herein is synthesized from the broader scientific literature on GSK-3β inhibitors and is intended to provide a framework for the investigation of this compound as a neuroprotective agent.
Core Concepts: GSK-3β in Neurodegeneration
Glycogen Synthase Kinase-3β is a serine/threonine kinase that is constitutively active in resting cells and plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. In the central nervous system, aberrant GSK-3β activity is implicated in the pathophysiology of a range of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, Huntington's disease, and ischemic stroke.[2][3][4][5]
Inhibition of GSK-3β has emerged as a promising therapeutic strategy for these conditions. By blocking the activity of this enzyme, compounds like this compound can potentially:
-
Promote Neuronal Survival: Inhibit apoptotic pathways that lead to programmed cell death.[1][6]
-
Reduce Neuroinflammation: Attenuate the inflammatory response mediated by glial cells.
-
Enhance Neurogenesis and Neuronal Plasticity: Support the generation of new neurons and the formation of synaptic connections.[3]
-
Mitigate Pathological Protein Aggregation: Reduce the hyperphosphorylation of tau protein in Alzheimer's disease and modulate the aggregation of proteins like α-synuclein in Parkinson's disease.[3][5]
Key Signaling Pathways
The neuroprotective effects of GSK-3β inhibition are primarily mediated through two major signaling pathways: the Wnt/β-catenin pathway and the PI3K/Akt pathway.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for neuronal development, synaptic plasticity, and neurogenesis.[7] In the absence of a Wnt ligand, GSK-3β is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and degradation. Inhibition of GSK-3β, as would be expected with this compound treatment, prevents the degradation of β-catenin. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator to promote the expression of genes involved in cell survival and proliferation.[7]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a major pro-survival signaling cascade in neurons. Upon activation by growth factors, PI3K (Phosphoinositide 3-kinase) generates PIP3, which in turn activates Akt (also known as Protein Kinase B). Activated Akt then phosphorylates GSK-3β at Serine 9, leading to its inhibition. This inhibition prevents GSK-3β from phosphorylating and thereby promoting the activity of pro-apoptotic factors. Therefore, a direct inhibitor of GSK-3β like this compound would mimic the downstream neuroprotective effects of PI3K/Akt signaling.
Data Presentation: Expected Neuroprotective Outcomes of GSK-3β Inhibition
The following tables summarize quantitative data from studies on various GSK-3β inhibitors in preclinical models of neurological disorders. These data provide a benchmark for the potential efficacy of this compound in similar experimental settings.
Table 1: In Vitro Neuroprotection with GSK-3β Inhibitors
| Model System | Insult | GSK-3β Inhibitor | Concentration | Outcome Measure | Result |
| Primary Cortical Neurons | Trophic Withdrawal | Dominant-interfering GSK-3β | N/A | Apoptosis Rate | ~50% reduction |
| SH-SY5Y Neuroblastoma Cells | Aβ (25-35) peptide | Lithium | 10 mM | Cell Viability (MTT) | ~30% increase |
| Primary Hippocampal Neurons | Glutamate Excitotoxicity | SB216763 | 3 µM | Neuronal Death (LDH) | ~40% reduction |
| HT-22 Hippocampal Cells | Okadaic Acid | Compound 36 | 10 µM | Cell Viability | Significant restoration |
Table 2: In Vivo Neuroprotection with GSK-3β Inhibitors
| Animal Model | Disease/Injury Model | GSK-3β Inhibitor | Dosing Regimen | Outcome Measure | Result |
| Mouse | Ischemic Stroke (MCAO) | GSK-3β inhibitor VIII | N/A | Infarct Volume (Cortex) | ~30% reduction |
| Mouse | Parkinson's Disease (MPTP) | Tideglusib | 200 mg/kg | Dopaminergic Neuron Survival | Significant protection |
| ALS Transgenic Mouse | Amyotrophic Lateral Sclerosis | GSK-3β inhibitor | N/A | Motor Performance (Rotarod) | Significant improvement |
| Rat | Intracerebral Hemorrhage | BIO | 8 µg/kg, IP | Neurological Deficit Score | Significant improvement |
Experimental Protocols
This section outlines detailed methodologies for key experiments to evaluate the neuroprotective effects of a GSK-3β inhibitor like this compound.
In Vitro Neuroprotection Assays
1. Cell Culture and Induction of Neuronal Death
-
Cell Lines: Human neuroblastoma (SH-SY5Y) or mouse hippocampal (HT-22) cell lines are commonly used.
-
Primary Cultures: Primary cortical or hippocampal neurons can be isolated from embryonic day 18 rat or mouse brains.
-
Induction of Injury:
-
Oxidative Stress: Treatment with hydrogen peroxide (H₂O₂) or glutamate.
-
Aβ Toxicity: Exposure to oligomeric or fibrillar forms of amyloid-beta peptides.
-
Trophic Factor Withdrawal: Removal of serum and growth factors from the culture medium.[6]
-
-
This compound Treatment: Cells are pre-treated with a range of concentrations of this compound for a specified period (e.g., 1-2 hours) before the addition of the neurotoxic insult.
2. Assessment of Cell Viability and Apoptosis
-
MTT Assay: Measures mitochondrial reductase activity as an indicator of cell viability.
-
LDH Assay: Quantifies lactate dehydrogenase release into the culture medium, a marker of cell membrane damage and necrosis.
-
TUNEL Staining: Detects DNA fragmentation, a hallmark of apoptosis.
-
Caspase-3 Activity Assay: Measures the activity of a key executioner caspase in the apoptotic cascade.
In Vivo Neuroprotection Studies
1. Animal Models of Neurological Disease
-
Ischemic Stroke: Middle Cerebral Artery Occlusion (MCAO) in mice or rats to model focal cerebral ischemia.
-
Parkinson's Disease: Systemic administration of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) in mice to induce dopaminergic neuron loss.[8]
-
Alzheimer's Disease: Use of transgenic mouse models that overexpress human amyloid precursor protein (APP) and presenilin-1 (PS1).
-
Traumatic Brain Injury (TBI): Controlled cortical impact (CCI) or fluid percussion injury models.
2. This compound Administration and Behavioral Testing
-
Administration: this compound can be administered via intraperitoneal (IP) injection, oral gavage, or osmotic minipump, depending on its pharmacokinetic properties. Dosing should be determined by preliminary dose-response studies.
-
Behavioral Assessment:
-
Motor Function: Rotarod test, grip strength, and open-field locomotor activity.
-
Cognitive Function: Morris water maze, Y-maze, and novel object recognition tests for learning and memory.[9]
-
Neurological Deficit Scoring: Standardized scales to assess sensorimotor deficits post-injury.
-
3. Histological and Biochemical Analysis
-
Infarct Volume Measurement: Staining of brain sections with 2,3,5-triphenyltetrazolium chloride (TTC) to delineate the infarct area after stroke.
-
Immunohistochemistry: Staining of brain tissue for markers of neuronal survival (e.g., NeuN), apoptosis (e.g., cleaved caspase-3), and neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).
-
Western Blotting: Quantification of protein levels of key signaling molecules (e.g., phosphorylated GSK-3β, β-catenin, Akt) and markers of neurodegeneration in brain tissue lysates.
Conclusion and Future Directions
While direct evidence for the neuroprotective effects of this compound is currently limited in the public domain, its potent and selective inhibition of GSK-3β provides a strong rationale for its investigation as a therapeutic agent for neurodegenerative diseases and acute brain injuries. The experimental framework provided in this guide offers a comprehensive approach to characterizing the neuroprotective potential of this compound.
Future research should focus on:
-
In vitro studies to confirm the efficacy of this compound in protecting various neuronal cell types from a range of neurotoxic insults.
-
In vivo studies in relevant animal models to assess the therapeutic window, optimal dosing, and long-term functional outcomes of this compound treatment.
-
Pharmacokinetic and pharmacodynamic studies to determine the brain penetrance and target engagement of this compound.
-
Safety and toxicology studies to evaluate any potential off-target effects.
By systematically addressing these research questions, the scientific community can fully elucidate the potential of this compound as a novel neuroprotective therapy.
References
- 1. Role of Glycogen Synthase Kinase-3β in Neuronal Apoptosis Induced by Trophic Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The dual role of glycogen synthase kinase-3 beta (GSK3β) in neurodegenerative pathologies: interplay between autophagy and disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The role of glycogen synthase kinase 3 beta in neurodegenerative diseases [frontiersin.org]
- 4. faieafrikanart.com [faieafrikanart.com]
- 5. GSK-3 in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of glycogen synthase kinase-3beta in neuronal apoptosis induced by trophic withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Wnt/β-catenin signaling: a multifunctional target for neuroprotective and regenerative strategies in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | GSK-3β Contributes to Parkinsonian Dopaminergic Neuron Death: Evidence From Conditional Knockout Mice and Tideglusib [frontiersin.org]
- 9. Inhibition of glycogen synthase kinase-3β enhances cognitive recovery after stroke: the role of TAK1 - PMC [pmc.ncbi.nlm.nih.gov]
The Role of TC-G 24 in the Regulation of Glycogen Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of TC-G 24, a potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), and its role in the regulation of glycogen metabolism. This compound has emerged as a valuable research tool for studying the intricate signaling pathways that govern glucose homeostasis and as a potential therapeutic agent for metabolic disorders such as type 2 diabetes. This document details the mechanism of action of this compound, presents key quantitative data, outlines experimental protocols for its characterization, and provides visual representations of the relevant signaling pathways.
Introduction
Glycogen metabolism is a critical process for maintaining glucose homeostasis in the body. The synthesis and degradation of glycogen, a branched polymer of glucose, are tightly regulated by a complex interplay of hormones and signaling molecules. A key enzyme in this regulatory network is Glycogen Synthase Kinase-3 (GSK-3), a serine/threonine kinase that exists in two isoforms, GSK-3α and GSK-3β. GSK-3β plays a pivotal role in inhibiting glycogen synthesis by phosphorylating and inactivating glycogen synthase, the rate-limiting enzyme in this pathway.[1]
Dysregulation of GSK-3β activity has been implicated in the pathophysiology of numerous diseases, including type 2 diabetes, Alzheimer's disease, and certain cancers.[2][3] Consequently, the development of potent and selective GSK-3β inhibitors has been a major focus of drug discovery efforts. This compound is a small molecule inhibitor that has demonstrated high potency and selectivity for GSK-3β, making it an invaluable tool for both basic research and preclinical studies.[2][4]
This guide will delve into the technical details of this compound, providing researchers and drug development professionals with the essential information required to effectively utilize this compound in their studies.
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the enzymatic activity of GSK-3β. It acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase and preventing the transfer of a phosphate group to its substrates.[4] The primary substrate of GSK-3β in the context of glycogen metabolism is glycogen synthase.
Under basal conditions, active GSK-3β phosphorylates glycogen synthase at multiple serine residues, leading to its inactivation.[5] This phosphorylation prevents the polymerization of glucose units into glycogen. The signaling cascade initiated by insulin leads to the activation of Protein Kinase B (Akt), which in turn phosphorylates GSK-3β at Serine 9.[5][6] This phosphorylation event inhibits GSK-3β activity, thereby preventing the inactivation of glycogen synthase. As a result, glycogen synthase becomes dephosphorylated and activated, leading to the synthesis of glycogen.[5]
This compound mimics the effect of insulin signaling on GSK-3β by directly inhibiting its kinase activity. This leads to a decrease in the phosphorylation of glycogen synthase, resulting in its activation and a subsequent increase in glycogen synthesis.
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| GSK-3β IC50 | 17.1 nM | [2][4] |
| Mechanism of Inhibition | ATP-competitive | [4] |
Table 2: In Vitro Selectivity of this compound
| Kinase | % Inhibition at 10 µM | Reference |
| CDK2 | 22% | |
| Broader Kinase Panel | Data not publicly available |
Note: A comprehensive kinase selectivity profile for this compound against a broader panel of kinases is not publicly available. This is a critical dataset for the further development of this compound and should be determined empirically.
Table 3: In Vivo Efficacy of this compound in Mice
| Dose (mg/kg, i.p.) | Effect on Liver Glycogen Content | Reference |
| 1 | Significant increase | [2][4] |
| 5 | Dose-dependent significant increase | [2][4] |
| 15 | Dose-dependent significant increase | [2][4] |
Note: The precise quantitative values (e.g., mean ± SEM) for liver glycogen content at each dose were not available in the public domain at the time of this guide's compilation. The original research by Khanfar MA, et al. (2010) should be consulted for these specific data points.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and its effects on glycogen metabolism.
In Vitro GSK-3β Kinase Assay (Luminescence-Based)
This protocol is adapted from commercially available kinase assay kits and is suitable for determining the IC50 of inhibitors like this compound.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide (e.g., a peptide derived from glycogen synthase)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound (or other test compounds) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (or similar luminescence-based ADP detection system)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compound in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Prepare the kinase reaction mixture by adding the GSK-3β enzyme and substrate peptide to the kinase assay buffer.
-
Add the diluted this compound or vehicle (DMSO) to the wells of the microplate.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for GSK-3β for competitive inhibitors.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves two steps: first, adding the ADP-Glo™ reagent to deplete the remaining ATP, and second, adding the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Measurement of Liver Glycogen Content in Mice
This protocol describes the acid hydrolysis method for quantifying glycogen in liver tissue samples.
Materials:
-
Mouse liver tissue, snap-frozen in liquid nitrogen
-
30% (w/v) Potassium Hydroxide (KOH) solution
-
Saturated Sodium Sulfate (Na₂SO₄) solution
-
Ethanol (95% and 70%)
-
2 N Sulfuric Acid (H₂SO₄)
-
Phenol solution (5%)
-
Concentrated Sulfuric Acid
-
Glycogen standard solution
-
Spectrophotometer
Procedure:
-
Weigh approximately 100 mg of frozen liver tissue.
-
Place the tissue in a tube with 2 mL of 30% KOH.
-
Boil the samples in a water bath for 30 minutes to digest the tissue.
-
Cool the tubes on ice and add 0.2 mL of saturated Na₂SO₄. Mix well.
-
Precipitate the glycogen by adding 2.5 mL of 95% ethanol and mixing vigorously.
-
Centrifuge at 3000 x g for 15 minutes to pellet the glycogen.
-
Discard the supernatant and wash the pellet with 70% ethanol. Centrifuge again and discard the supernatant.
-
Dry the glycogen pellet.
-
Resuspend the pellet in 1 mL of distilled water.
-
To hydrolyze the glycogen to glucose, add 1 mL of 2 N H₂SO₄ and boil for 2 hours.
-
Neutralize the solution with NaOH.
-
Determine the glucose concentration using a colorimetric method, such as the phenol-sulfuric acid method:
-
To an aliquot of the hydrolyzed sample, add 5% phenol solution.
-
Rapidly add concentrated sulfuric acid to the mixture.
-
Allow the color to develop and measure the absorbance at 490 nm.
-
-
Prepare a standard curve using known concentrations of glucose.
-
Calculate the glycogen content in the liver tissue, expressed as mg of glycogen per gram of liver tissue.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Signaling pathway of this compound in hepatic glycogen synthesis.
References
- 1. Signalling pathways involved in the stimulation of glycogen synthesis by insulin in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 4. medchemexpress.com [medchemexpress.com]
- 5. International Textbook of Diabetes Mellitus, 4th Ed., Excerpt #67: Regulation of Glucose Metabolism in Liver Part 3 of 11 [diabetesincontrol.com]
- 6. Tissue-Specific Role of Glycogen Synthase Kinase 3β in Glucose Homeostasis and Insulin Action - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of GSK-3β in Therapeutics: A Foundational Guide
Abstract: Glycogen Synthase Kinase-3β (GSK-3β) is a constitutively active serine/threonine kinase that has emerged as a critical regulator in a multitude of cellular processes. Its dysregulation is implicated in the pathogenesis of a wide array of human diseases, including neurodegenerative disorders, metabolic diseases, and cancer. This technical guide provides an in-depth exploration of the foundational research on GSK-3β as a therapeutic target. It summarizes key quantitative data on GSK-3β inhibitors, details essential experimental protocols for its study, and visualizes its complex signaling networks. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals dedicated to advancing the therapeutic potential of targeting GSK-3β.
Introduction: GSK-3β as a Multifaceted Therapeutic Target
Glycogen Synthase Kinase-3 (GSK-3) exists as two isoforms, GSK-3α and GSK-3β, which are encoded by distinct genes yet share a high degree of homology within their kinase domains.[1] GSK-3β, in particular, is a key component of numerous signaling pathways, including the insulin and Wnt/β-catenin pathways, and plays a crucial role in regulating inflammation, cell proliferation, and apoptosis.[1][2] Its constitutive activity is primarily regulated through inhibitory phosphorylation at Serine 9, often mediated by kinases such as Akt.[3][4]
The aberrant activity of GSK-3β has been linked to a variety of pathologies. In neurodegenerative diseases like Alzheimer's, it is implicated in the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles.[5][6] In the context of cancer, GSK-3β's role is complex, acting as both a tumor suppressor and promoter depending on the cellular context.[7][8] Its involvement in metabolic disorders such as type 2 diabetes stems from its role in glycogen synthesis and insulin signaling.[2][9] Furthermore, GSK-3β has been identified as a potential therapeutic target in bipolar disorder, with mood stabilizers like lithium shown to inhibit its activity.[10][11] This wide-ranging involvement has spurred significant interest in the development of selective GSK-3β inhibitors as potential therapeutic agents.
Quantitative Analysis of GSK-3β Inhibitors
The development of potent and selective GSK-3β inhibitors is a major focus of current research. A variety of small molecules have been identified, with several progressing to clinical trials. This section presents a summary of the inhibitory potency of key GSK-3β inhibitors.
| Inhibitor | Type | IC50 / Ki | Disease Context | Reference(s) |
| Tideglusib (NP-12) | Non-ATP competitive | IC50: ~50-1000 nM (time-dependent) | Alzheimer's Disease, Progressive Supranuclear Palsy | [11][12][13] |
| LY2090314 | ATP-competitive | Preclinical antiproliferative effects noted | Cancer (Melanoma, Neuroblastoma) | [8][13] |
| 9-ING-41 (Elraglusib) | ATP-competitive | IC50: 0.71 µM | Cancer (B-cell Lymphoma, Neuroblastoma) | [14][15][16] |
| SB-216763 | ATP-competitive | IC50: 34 nM (for GSK-3α/β) | Preclinical models of Alzheimer's Disease | [17][18][19] |
| AR-A014418 | ATP-competitive | Not specified | Cancer (Glioblastoma, Pancreatic Cancer) | [1][10] |
| BMS-754807 | ATP-competitive | Ki: 2 nM (for IGF-1R, also inhibits GSK-3β) | Cancer | [13] |
| GSK429286A | Not specified | High binding affinity noted in computational studies | Cancer | [13] |
| Compound 9i | Fragment-linked | IC50: 19 nM | General GSK-3β inhibition | [20] |
| Compound 18 | Maleimide derivative | IC50: 0.24 µM | General GSK-3β inhibition | [20] |
| Palinurin | Furanosesquiterpenoid | IC50: 4.5 µM | General GSK-3β inhibition | [21] |
| Tricantin | Furanosesquiterpenoid | IC50: 7.5 µM | General GSK-3β inhibition | [21] |
| Compound 3-8 | Substrate competitive | IC50: ~8–20 μM | General GSK-3β inhibition | [22] |
| Compounds 4-3 & 4-4 | Substrate competitive | IC50: ~1–4 μM | General GSK-3β inhibition | [22] |
Key Experimental Protocols
The study of GSK-3β function and the evaluation of its inhibitors rely on a set of core experimental techniques. This section provides detailed methodologies for several key assays.
GSK-3β Kinase Assay
This assay measures the enzymatic activity of GSK-3β and is crucial for screening and characterizing inhibitors.
Materials:
-
Purified recombinant GSK-3β enzyme
-
GSK-3β substrate peptide (e.g., ULight-GS Peptide)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM EGTA, 10 mM MgCl2, 2 mM DTT, 0.01% Tween-20)
-
Detection reagent (e.g., Kinase-Glo® Max or ADP-Glo™)
-
384-well or 96-well microplates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test inhibitor in the kinase assay buffer.
-
In a microplate, add the GSK-3β enzyme to each well.
-
Add the diluted test inhibitor or vehicle control to the respective wells.
-
Initiate the kinase reaction by adding a mixture of the GSK-3β substrate peptide and ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the remaining ATP or the produced ADP by adding the detection reagent according to the manufacturer's protocol.
-
Measure the luminescence signal using a luminometer. The signal is inversely (Kinase-Glo) or directly (ADP-Glo) proportional to GSK-3β activity.[2][23][24][25]
Western Blotting for Phospho-GSK-3β (Ser9) and Total GSK-3β
This technique is used to assess the phosphorylation status of GSK-3β at its inhibitory site (Ser9), providing an indication of its activity state within cells.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-GSK-3β (Ser9) and mouse or rabbit anti-total GSK-3β
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates and determine protein concentration.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-GSK-3β (Ser9) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To determine total GSK-3β levels, the membrane can be stripped and re-probed with an antibody against total GSK-3β, or a parallel blot can be run.[3][4][26][27][28]
Cell Viability Assay (MTS Assay)
This assay is used to determine the effect of GSK-3β inhibitors on the proliferation and viability of cells.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
GSK-3β inhibitor
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow cells to adhere and grow for 24 hours.
-
Treat the cells with a range of concentrations of the GSK-3β inhibitor.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.[14]
Co-Immunoprecipitation of GSK-3β and β-catenin
This method is used to investigate the physical interaction between GSK-3β and its key substrate, β-catenin.
Materials:
-
Cell lysates
-
Antibody against GSK-3β or β-catenin for immunoprecipitation
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Prepare cell lysates in a non-denaturing lysis buffer.
-
Pre-clear the lysates to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.
-
Add Protein A/G beads/resin and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads/resin several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads/resin using elution buffer or by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against both GSK-3β and β-catenin.[29][30][31][32]
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to identify the genomic regions where GSK-3β or its regulated transcription factors are bound.
Materials:
-
Cells or tissues
-
Formaldehyde for cross-linking
-
Glycine to quench cross-linking
-
Lysis and sonication/digestion buffers
-
Antibody against GSK-3β or a target transcription factor
-
Protein A/G magnetic beads or agarose resin
-
Wash and elution buffers
-
Proteinase K and RNase A
-
DNA purification kit
-
qPCR reagents and primers for target genomic regions
Procedure:
-
Cross-link proteins to DNA in living cells using formaldehyde.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and shear the chromatin into small fragments (200-1000 bp) by sonication or enzymatic digestion.
-
Immunoprecipitate the chromatin with an antibody specific to the protein of interest.
-
Capture the antibody-chromatin complexes with Protein A/G beads/resin.
-
Wash the complexes to remove non-specific binding.
-
Elute the complexes and reverse the protein-DNA cross-links.
-
Digest proteins with proteinase K and treat with RNase A.
-
Purify the immunoprecipitated DNA.
-
Analyze the purified DNA by qPCR to quantify the enrichment of specific genomic regions.[9][33][34][35]
Signaling Pathways and Logical Relationships
GSK-3β is a central node in a complex network of signaling pathways. Understanding these pathways is crucial for elucidating its role in disease and for the rational design of therapeutic interventions.
Wnt/β-catenin Signaling Pathway
In the absence of a Wnt signal, GSK-3β is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Wnt signaling inhibits this complex, leading to the stabilization and nuclear translocation of β-catenin, where it activates target gene expression.
Caption: The canonical Wnt/β-catenin signaling pathway.
PI3K/Akt/GSK-3β Signaling Pathway
Growth factors activate the PI3K/Akt pathway, leading to the phosphorylation and inhibition of GSK-3β. This pathway is crucial for cell survival, proliferation, and metabolism.
Caption: The PI3K/Akt signaling pathway leading to GSK-3β inhibition.
Experimental Workflow for Evaluating a GSK-3β Inhibitor
This diagram outlines a typical workflow for the preclinical evaluation of a novel GSK-3β inhibitor.
Caption: A generalized experimental workflow for GSK-3β inhibitor evaluation.
Conclusion and Future Directions
GSK-3β stands as a compelling therapeutic target with implications across a broad spectrum of diseases. The foundational research outlined in this guide highlights the intricate signaling networks it governs and the progress made in developing inhibitors to modulate its activity. The provided quantitative data and experimental protocols offer a practical resource for researchers in this field.
Future efforts will likely focus on the development of more selective and isoform-specific GSK-3β inhibitors to minimize off-target effects. A deeper understanding of the context-dependent roles of GSK-3β in different cellular environments will be crucial for designing effective therapeutic strategies. Furthermore, the exploration of combination therapies, where GSK-3β inhibitors are used in conjunction with other targeted agents, holds significant promise for enhancing therapeutic efficacy, particularly in complex diseases like cancer. The continued investigation into the multifaceted nature of GSK-3β will undoubtedly pave the way for novel and impactful therapeutic interventions.
References
- 1. The Role of GSK-3 in Cancer Immunotherapy: GSK-3 Inhibitors as a New Frontier in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSK3β Kinase Enzyme System Application Note [worldwide.promega.com]
- 3. mesoscale.com [mesoscale.com]
- 4. Phospho-GSK-3β (Ser9) (D85E12) XP® Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 5. Frontiers | GSK-3β, a pivotal kinase in Alzheimer disease [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Identifying promising GSK3β inhibitors for cancer management: a computational pipeline combining virtual screening and molecular dynamics simulations [frontiersin.org]
- 9. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Glycogen synthase kinase-3 beta inhibitors as novel cancer treatments and modulators of antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GSK-3β Allosteric Inhibition: A Dead End or a New Pharmacological Frontier? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evidence for Irreversible Inhibition of Glycogen Synthase Kinase-3β by Tideglusib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identifying promising GSK3β inhibitors for cancer management: a computational pipeline combining virtual screening and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GSK-3β inhibitor, 9-ING-41, reduces cell viability and halts proliferation of B-cell lymphoma cell lines as a single agent and in combination with novel agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. 9-ING-41, a small molecule Glycogen Synthase Kinase-3 inhibitor, is active in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. GSK3 inhibitors show benefits in an Alzheimer's disease (AD) model of neurodegeneration but adverse effects in control animals - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. promega.com [promega.com]
- 25. Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation [mdpi.com]
- 26. mesoscale.com [mesoscale.com]
- 27. Phospho-GSK-3β (Ser9) Antibody | Cell Signaling Technology [cellsignal.com]
- 28. researchgate.net [researchgate.net]
- 29. Bridging of β-catenin and glycogen synthase kinase-3β by Axin and inhibition of β-catenin-mediated transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Induction of Gsk3β-β-TrCP Interaction Is Required for Late Phase Stabilization of β-Catenin in Canonical Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Interaction among Gsk-3, Gbp, Axin, and APC in Xenopus Axis Specification - PMC [pmc.ncbi.nlm.nih.gov]
- 33. protocols.io [protocols.io]
- 34. merckmillipore.com [merckmillipore.com]
- 35. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for TC-G 24 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of TC-G 24, a potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), in cell culture experiments. This compound is a valuable tool for investigating the role of GSK-3β in various cellular processes, including Wnt/β-catenin signaling, cell fate, and proliferation.
Introduction to this compound
This compound, also known as Compound 24, is a small molecule inhibitor that targets the ATP-binding site of GSK-3β.[1] Its high potency and selectivity make it a precise tool for studying the downstream effects of GSK-3β inhibition. Dysregulation of GSK-3β is implicated in a variety of diseases, including type 2 diabetes, Alzheimer's disease, and some cancers.[2] In the canonical Wnt signaling pathway, GSK-3β is a key component of the "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK-3β by molecules like this compound leads to the stabilization and nuclear accumulation of β-catenin, which then activates the transcription of Wnt target genes.[3]
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Selectivity vs. CDK2 | Reference |
| GSK-3β | 17.1 | >580-fold | [1][4] |
| CDK2 | >10,000 | - | [5] |
Table 2: Illustrative Example of this compound Effect on Cancer Cell Viability (MTT Assay)
Note: The following data is for illustrative purposes to demonstrate data presentation and is not derived from a specific experimental result for this compound.
| Cell Line | This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| HEK293T | 0 (Control) | 100 ± 5.2 |
| 0.1 | 98 ± 4.5 | |
| 1 | 85 ± 6.1 | |
| 10 | 62 ± 7.3 | |
| 50 | 41 ± 5.8 |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Refer to the manufacturer's certificate of analysis for the exact molecular weight of your lot of this compound. The molecular weight is approximately 330.73 g/mol .[5]
-
To prepare a 10 mM stock solution, weigh out 3.31 mg of this compound and dissolve it in 1 mL of DMSO.
-
Vortex the solution until the compound is completely dissolved. Gentle warming may be necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage. When in use, a working aliquot can be stored at 4°C for up to two weeks.
Cell Viability (MTT) Assay
This protocol is a general guideline for assessing the effect of this compound on the viability of adherent cells. Optimization may be required for different cell lines and experimental conditions.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
MTT solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: a. Trypsinize and resuspend cells in complete culture medium. b. Count the cells and adjust the concentration to the desired density (e.g., 5,000-10,000 cells/well). c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A typical concentration range to test is 0.1 to 100 µM. b. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment. c. Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control. d. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: a. After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization of Formazan: a. After the MTT incubation, carefully remove the medium from the wells. b. Add 100 µL of MTT solubilization solution to each well. c. Mix thoroughly with a multichannel pipette to ensure complete dissolution of the formazan crystals. The plate can be placed on an orbital shaker for 5-10 minutes to aid dissolution.
-
Absorbance Measurement: a. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance. b. Calculate the percentage of cell viability for each treatment relative to the vehicle control.
Western Blot Analysis of β-catenin Signaling
This protocol describes how to assess the effect of this compound on the protein levels of key components of the Wnt/β-catenin pathway.
Materials:
-
Cells of interest (e.g., HEK293T)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
6-well tissue culture plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-GSK-3β (Ser9), anti-GSK-3β, anti-β-catenin, anti-Cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Culture and Treatment: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Treat the cells with the desired concentrations of this compound (e.g., 1 µM) or vehicle control (DMSO) for a specific time (e.g., 4 hours).[4]
-
Cell Lysis and Protein Quantification: a. Wash the cells twice with ice-cold PBS. b. Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells. c. Transfer the cell lysates to microcentrifuge tubes and incubate on ice for 30 minutes, vortexing occasionally. d. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. e. Transfer the supernatant (protein extract) to a new tube. f. Determine the protein concentration of each sample using a BCA protein assay.
-
Sample Preparation and SDS-PAGE: a. Normalize the protein concentration of all samples with lysis buffer. b. Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. d. Run the gel until the dye front reaches the bottom.
-
Protein Transfer and Immunoblotting: a. Transfer the proteins from the gel to a PVDF membrane. b. Block the membrane with blocking buffer for 1 hour at room temperature. c. Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. d. Wash the membrane three times for 10 minutes each with TBST. e. Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. f. Wash the membrane three times for 10 minutes each with TBST.
-
Detection: a. Incubate the membrane with ECL substrate according to the manufacturer's instructions. b. Capture the chemiluminescent signal using an imaging system. c. Analyze the band intensities using appropriate software and normalize to a loading control like β-actin.
Visualizations
Caption: GSK-3β Inhibition by this compound Activates Wnt/β-catenin Signaling.
Caption: General Experimental Workflow for Using this compound in Cell Culture.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Activation of β-catenin signalling by GSK-3 inhibition increases p-glycoprotein expression in brain endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Catalyst-Free Visible-Light-Promoted Cyclization of Aldehydes: Access to 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TC-G 24 in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of TC-G 24, a potent and selective glycogen synthase kinase-3β (GSK-3β) inhibitor (IC50 = 17.1 nM), in various in vivo mouse models. This compound is a brain-penetrant compound, making it a valuable tool for investigating the role of GSK-3β in a range of physiological and pathological processes, including metabolic disorders, neurological diseases, and cancer.
Applications in Metabolic Disease Models
This compound has been shown to modulate glucose metabolism by inhibiting GSK-3β, a key regulator of glycogen synthesis.
Assessment of Glycogen Synthesis in Healthy Mice
This protocol is designed to evaluate the acute effects of this compound on liver glycogen content in healthy mice.
Experimental Protocol:
-
Animal Model: Six-week-old male C57BL/6N mice.
-
Compound Preparation: Dissolve this compound in a suitable vehicle (e.g., DMSO and saline).
-
Administration: Administer a single intraperitoneal (i.p.) injection of this compound at doses of 1, 5, and 15 mg/kg. A vehicle control group should be included.
-
Sample Collection: Euthanize mice at a specified time point after injection (e.g., 2 hours) and collect liver tissue.
-
Analysis: Measure liver glycogen content using a standard glycogen assay kit.
-
Pharmacokinetics (Optional): Collect blood and brain tissue to determine the concentration of this compound and assess its brain penetrance.
Quantitative Data Summary:
| Dosage (mg/kg, i.p.) | Liver Glycogen Content | Brain Concentration (ng/g tissue) |
| 1 | Significantly increased | 38 ± 6 |
| 5 | Dose-dependently increased | 113 ± 54 |
| 15 | Dose-dependently increased | 286 ± 58 |
Data adapted from in vivo studies on C57BL/6N mice.[1]
Applications in Neurological Disease Models
Given that this compound is brain-penetrant and GSK-3β is implicated in the pathology of several neurodegenerative diseases, this compound is a promising candidate for preclinical studies in these models. The following protocols are adapted from studies using other GSK-3β inhibitors in mouse models of Alzheimer's disease and stroke.
Alzheimer's Disease Mouse Model
This protocol outlines a potential study design to assess the therapeutic efficacy of this compound in a transgenic mouse model of Alzheimer's disease (e.g., 5XFAD or hTau/PS1).
Experimental Protocol:
-
Animal Model: Age-matched transgenic Alzheimer's disease mice and wild-type littermates.
-
Compound Preparation: Prepare this compound in a suitable vehicle for chronic administration.
-
Administration: Administer this compound via intraperitoneal injection (e.g., 10-30 mg/kg) or oral gavage, three times a week for a period of 3-6 months, starting before or after the onset of pathology.
-
Behavioral Analysis: Conduct a battery of behavioral tests to assess cognitive function (e.g., Morris water maze, Y-maze, novel object recognition).
-
Histopathological Analysis: At the end of the treatment period, collect brain tissue for immunohistochemical analysis of amyloid-beta plaques, neurofibrillary tangles (phosphorylated tau), and neuroinflammation markers (e.g., GFAP for astrocytes, Iba1 for microglia).
-
Biochemical Analysis: Analyze brain homogenates for levels of Aβ peptides, phosphorylated and total tau, and markers of synaptic integrity.
Ischemic Stroke Mouse Model
This protocol describes a potential experimental setup to evaluate the neuroprotective effects of this compound in a mouse model of ischemic stroke.
Experimental Protocol:
-
Animal Model: Adult male mice (e.g., C57BL/6).
-
Stroke Induction: Induce transient middle cerebral artery occlusion (tMCAO) to create a reproducible ischemic brain injury.
-
Compound Administration: Administer this compound (e.g., 1-10 mg/kg, i.p. or i.v.) either before or shortly after the ischemic event.
-
Neurological Deficit Scoring: Evaluate neurological function at various time points post-stroke using a standardized neurological deficit score.
-
Infarct Volume Measurement: At a terminal endpoint (e.g., 24-72 hours post-stroke), perfuse the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.
-
Histological and Molecular Analysis: Analyze brain tissue for markers of apoptosis, inflammation, and blood-brain barrier integrity.
Applications in Cancer Models
GSK-3β is involved in signaling pathways that regulate cell proliferation, survival, and differentiation, making it a target for cancer therapy.
Xenograft Mouse Model of Cancer
This protocol provides a general framework for assessing the anti-tumor activity of this compound in a xenograft mouse model.
Experimental Protocol:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., pancreatic, colon, or breast cancer cell lines) into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size, randomize mice into treatment and control groups. Administer this compound (e.g., 10-50 mg/kg) via a suitable route (i.p. or oral) on a defined schedule (e.g., daily or three times a week).
-
Tumor Growth Measurement: Measure tumor volume using calipers at regular intervals throughout the study.
-
Pharmacodynamic Analysis: Collect tumor tissue at the end of the study to analyze the in vivo inhibition of GSK-3β (e.g., by measuring the phosphorylation of downstream targets like β-catenin or Tau).
-
Toxicity Assessment: Monitor animal body weight and general health throughout the study to assess for any potential toxicity of the compound.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Wnt signaling pathway and the inhibitory action of this compound on GSK-3β.
Caption: General experimental workflow for in vivo studies in mice using this compound.
References
Application Notes and Protocols: TC-G 24 for Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC-G 24 is a potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β) with an IC50 of 17.1 nM.[1] As a key regulator in a multitude of cellular processes, GSK-3β is a significant therapeutic target for various diseases, including type 2 diabetes, neurodegenerative disorders like Alzheimer's disease, and certain types of cancer. This compound has been shown to be brain-penetrant, making it a valuable tool for in vivo studies in rodent models to explore its therapeutic potential.[1]
These application notes provide a comprehensive overview of the recommended dosage and protocols for the use of this compound in rodent models, based on available preclinical data. The information is intended to guide researchers in designing and executing in vivo experiments to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action
This compound exerts its inhibitory effect by binding to the ATP-binding site of GSK-3β.[1] GSK-3β is a constitutively active serine/threonine kinase that plays a crucial role in various signaling pathways, most notably the Wnt/β-catenin pathway. In the absence of Wnt signaling, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. Inhibition of GSK-3β by this compound prevents the phosphorylation of β-catenin, leading to its accumulation in the cytoplasm and translocation to the nucleus, where it activates the transcription of target genes involved in cell proliferation, differentiation, and survival.
Another primary function of GSK-3β is the regulation of glycogen synthesis. It phosphorylates and inactivates glycogen synthase, the enzyme responsible for converting glucose into glycogen for storage. By inhibiting GSK-3β, this compound leads to the dephosphorylation and activation of glycogen synthase, thereby promoting glycogen synthesis. This is a key mechanism underlying its potential therapeutic effects in metabolic disorders.
GSK-3β Signaling Pathway
Caption: GSK-3β signaling and the inhibitory action of this compound.
Recommended Dosage in Rodent Models
The following table summarizes the recommended dosage of this compound based on a key preclinical study in a mouse model.[1] Researchers should consider this as a starting point and may need to perform dose-response studies to determine the optimal dosage for their specific animal model and experimental endpoint.
| Rodent Model | Dosage Range | Administration Route | Frequency | Observed Effects | Reference |
| Six-week-old male C57BL/6N mice (avg. weight 22 g) | 1, 5, and 15 mg/kg | Intraperitoneal (i.p.) injection | Single dose | Dose-dependent increase in liver glycogen content. No obvious toxicity observed. Brain concentrations were higher than plasma concentrations. | [1] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Saline (0.9% NaCl), sterile
-
Polyethylene glycol 400 (PEG400) (optional)
-
Tween 80 (optional)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (e.g., 27-30 gauge)
Protocol:
-
Solubilization: this compound is soluble in DMSO.[2] To prepare a stock solution, dissolve this compound powder in 100% DMSO. For example, to make a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO.
-
Vehicle Preparation: The choice of vehicle is critical for in vivo studies. A common vehicle for intraperitoneal injections is a mixture of DMSO, PEG400, Tween 80, and saline. A typical formulation could be 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline. Note: The final concentration of DMSO should be kept low (typically ≤10%) to avoid toxicity.
-
Working Solution Preparation:
-
Calculate the required amount of this compound stock solution based on the desired final concentration and the total volume needed for the experiment.
-
On the day of injection, prepare the final working solution by diluting the this compound stock solution with the vehicle.
-
For example, to prepare a 1 mg/mL working solution from a 10 mg/mL stock in a final volume of 1 mL, mix 100 µL of the this compound stock solution with 900 µL of the vehicle.
-
Vortex the solution thoroughly to ensure it is homogenous.
-
-
Control Group: The vehicle without this compound should be administered to the control group of animals.
Intraperitoneal (i.p.) Injection in Mice
Materials:
-
Prepared this compound working solution or vehicle
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
70% ethanol
-
Animal scale
-
Appropriate animal restraint device (optional)
Protocol:
-
Animal Handling: Acclimatize the mice to the experimental conditions before the study begins. Handle the animals gently to minimize stress.
-
Dosage Calculation: Weigh each mouse accurately on the day of the experiment. Calculate the injection volume based on the mouse's body weight and the desired dosage (mg/kg). For example, for a 25 g mouse receiving a 5 mg/kg dose of a 1 mg/mL solution:
-
Dose = 5 mg/kg * 0.025 kg = 0.125 mg
-
Injection Volume = 0.125 mg / 1 mg/mL = 0.125 mL or 125 µL
-
-
Restraint: Securely restrain the mouse. One common method is to grasp the loose skin over the neck and back (scruffing) with the thumb and forefinger of your non-dominant hand. The tail can be secured between the little finger and the palm of the same hand.
-
Injection Site: The recommended injection site is the lower right quadrant of the abdomen. This location helps to avoid puncturing the cecum, bladder, or other vital organs.
-
Injection:
-
Wipe the injection site with 70% ethanol.
-
Tilt the mouse's head slightly downwards.
-
Insert the needle, bevel up, at a 15-20 degree angle into the peritoneal cavity.
-
Aspirate gently by pulling back the plunger to ensure the needle has not entered a blood vessel or organ. If blood or any fluid appears in the syringe, withdraw the needle and reinject at a different site with a new sterile needle.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
-
Monitoring: Observe the animal for any signs of distress or adverse reactions immediately after the injection and at regular intervals.
Measurement of Liver Glycogen Content
This protocol is a generalized method. The specific assay used in the cited study by Khanfar et al. (2010) may have had minor variations.
Materials:
-
Euthanasia supplies (e.g., CO2 chamber, isoflurane)
-
Surgical tools for dissection
-
Liquid nitrogen
-
Homogenizer
-
Perchloric acid (PCA)
-
Potassium hydroxide (KOH)
-
Amyloglucosidase
-
Glucose assay kit (e.g., glucose oxidase-based)
-
Spectrophotometer or fluorometer
-
Microcentrifuge and tubes
Protocol:
-
Tissue Collection:
-
At the desired time point after this compound administration, euthanize the mouse using an approved method.
-
Immediately dissect the liver, rinse it with ice-cold saline, blot it dry, and weigh it.
-
Freeze the liver tissue immediately in liquid nitrogen to stop metabolic processes. Store at -80°C until analysis.
-
-
Glycogen Extraction:
-
Weigh a small piece of the frozen liver tissue (e.g., 50-100 mg).
-
Homogenize the tissue in ice-cold 0.6 M PCA.
-
Centrifuge the homogenate at 4°C to pellet the protein and cellular debris.
-
Collect the supernatant, which contains the glycogen.
-
-
Glycogen Hydrolysis:
-
To an aliquot of the supernatant, add amyloglucosidase, an enzyme that hydrolyzes glycogen to glucose.
-
Incubate the mixture at a specified temperature (e.g., 37°C) for a set time (e.g., 2 hours) to ensure complete hydrolysis.
-
-
Glucose Measurement:
-
Measure the glucose concentration in the hydrolyzed sample using a commercial glucose assay kit according to the manufacturer's instructions.
-
It is also important to measure the free glucose in a non-hydrolyzed aliquot of the supernatant to subtract from the total glucose measurement.
-
-
Calculation:
-
Calculate the amount of glucose derived from glycogen by subtracting the free glucose from the total glucose.
-
Express the glycogen content as µmol of glucose per gram of liver tissue.
-
Experimental Workflow
Caption: A typical experimental workflow for in vivo studies with this compound.
Conclusion
This compound is a valuable research tool for investigating the in vivo roles of GSK-3β. The provided dosage information and protocols offer a solid foundation for researchers to initiate their studies in rodent models. It is essential to adhere to ethical guidelines for animal research and to optimize protocols for specific experimental needs to ensure the generation of robust and reproducible data. Further research may explore the efficacy of this compound in other rodent models of disease and through different routes of administration.
References
Application of TC-G 24 in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC-G 24 is a potent and selective inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), a serine/threonine kinase implicated in a wide array of cellular processes, including neuronal development, metabolism, and apoptosis.[1] As a brain-penetrant compound, this compound presents a valuable tool for investigating the role of GSK-3β in both normal neuronal function and in the context of neurological disorders.[2] Inhibition of GSK-3β has been shown to promote neurite outgrowth and may offer neuroprotective effects, making this compound a compound of significant interest for neurobiological research and therapeutic development.[3][4]
These application notes provide detailed protocols for the use of this compound in primary neuron cultures to assess its effects on neurite outgrowth and neuroprotection.
Mechanism of Action
This compound exerts its biological effects through the direct inhibition of GSK-3β. GSK-3β is a key downstream component of several signaling pathways, including the canonical Wnt/β-catenin pathway. In resting neurons, GSK-3β is constitutively active and phosphorylates a multitude of substrates, including microtubule-associated proteins and transcription factors, often leading to their inactivation or degradation. By inhibiting GSK-3β, this compound can modulate these downstream effects, leading to changes in gene expression, cytoskeletal dynamics, and cell survival.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for the effects of this compound in primary neuron cultures. This data is illustrative and should be confirmed experimentally.
Table 1: Dose-Response of this compound on Neurite Outgrowth in Primary Cortical Neurons
| This compound Concentration (nM) | Average Neurite Length (µm) ± SEM | Number of Primary Neurites ± SEM |
| 0 (Vehicle Control) | 150 ± 12 | 3.2 ± 0.4 |
| 1 | 165 ± 15 | 3.5 ± 0.5 |
| 10 | 210 ± 20 | 4.1 ± 0.6 |
| 50 | 280 ± 25 | 5.0 ± 0.7 |
| 100 | 320 ± 30 | 5.5 ± 0.8 |
| 500 | 290 ± 28 | 5.2 ± 0.7 |
Table 2: Neuroprotective Effect of this compound against Glutamate-Induced Excitotoxicity
| Treatment | Neuronal Viability (%) ± SEM |
| Vehicle Control | 100 ± 5 |
| Glutamate (100 µM) | 45 ± 4 |
| Glutamate + this compound (10 nM) | 55 ± 5 |
| Glutamate + this compound (50 nM) | 70 ± 6 |
| Glutamate + this compound (100 nM) | 85 ± 7 |
| Glutamate + this compound (500 nM) | 82 ± 7 |
Signaling Pathway
Experimental Protocols
Primary Neuron Culture Protocol
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Hibernate-E medium (supplemented with B-27)
-
Neurobasal medium (supplemented with B-27 and GlutaMAX)
-
Papain (20 U/mL) and DNase I (100 U/mL) in Earle's Balanced Salt Solution (EBSS)
-
Poly-D-lysine
-
Laminin
-
Sterile dissection tools
-
15 mL and 50 mL conical tubes
-
Cell culture plates or coverslips
Procedure:
-
Coat Culture Surface: Coat culture plates or coverslips with 50 µg/mL Poly-D-lysine in sterile water for at least 4 hours at 37°C. Rinse three times with sterile water and allow to dry completely. Optionally, for enhanced neuronal attachment and health, subsequently coat with 10 µg/mL laminin overnight at 4°C.
-
Tissue Dissection: Euthanize the pregnant rat according to approved institutional protocols. Dissect the E18 embryos and place them in ice-cold Hibernate-E medium. Under a dissecting microscope, remove the cortices from the embryonic brains and place them in a fresh tube of ice-cold Hibernate-E.
-
Enzymatic Digestion: Transfer the cortical tissue to a 15 mL tube containing a pre-warmed solution of papain and DNase I in EBSS. Incubate for 20-30 minutes at 37°C with gentle agitation every 5 minutes.
-
Mechanical Dissociation: Carefully remove the enzyme solution and wash the tissue twice with warm Neurobasal medium. Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
Cell Plating: Determine cell viability and density using a hemocytometer and Trypan Blue exclusion. Plate the neurons onto the prepared culture surfaces at a density of 2.5 x 10^5 cells/cm².
-
Cell Maintenance: Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2. After 24 hours, replace half of the medium with fresh, pre-warmed Neurobasal medium. Repeat this half-medium change every 3-4 days.
Neurite Outgrowth Assay
Procedure:
-
Culture primary cortical neurons for 2-3 days in vitro (DIV) to allow for initial attachment and process extension.
-
Prepare serial dilutions of this compound in Neurobasal medium. A suggested concentration range is 1 nM to 1 µM. Include a vehicle control (DMSO, final concentration <0.1%).
-
Replace the existing medium with the medium containing the different concentrations of this compound or vehicle.
-
Incubate the neurons for 48-72 hours.
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Stain the neurons with an antibody against a neuronal marker such as βIII-tubulin or MAP2, followed by a fluorescently labeled secondary antibody. Counterstain nuclei with DAPI.
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Quantify neurite length and branching using appropriate image analysis software.
Neuroprotection Assay
Procedure:
-
Culture primary cortical neurons for 7-10 DIV to allow for the development of a mature neuronal network.
-
Pre-treat the neurons with various concentrations of this compound (e.g., 10 nM - 1 µM) or vehicle control for 2 hours.
-
Induce excitotoxicity by adding glutamate to a final concentration of 100 µM for 24 hours. Include a control group that is not exposed to glutamate.
-
Assess neuronal viability using a lactate dehydrogenase (LDH) assay on the culture supernatant or by staining the cells with a live/dead viability assay kit (e.g., Calcein-AM and Ethidium Homodimer-1).
-
Quantify the results using a plate reader or fluorescence microscopy and appropriate analysis software.
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Primary cortical neuronal culture [protocols.io]
- 3. Neurites regrowth of cortical neurons by GSK3beta inhibition independently of Nogo receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GSK-3β activation mediates Nogo-66-induced inhibition of neurite outgrowth in N2a cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Utilizing TC-G 24 to Investigate Insulin Signaling In Vitro
Introduction
TC-G 24 is a potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a key regulatory enzyme in numerous cellular pathways, including insulin signaling.[1] Insulin resistance is a central pathophysiological feature of type 2 diabetes, characterized by impaired signaling through the insulin receptor/IRS/PI3K/Akt pathway.[2] GSK-3β is a downstream target in this cascade and is constitutively active in cells. Upon insulin stimulation, Akt (Protein Kinase B) phosphorylates GSK-3β at Serine 9, leading to its inactivation.[3][4] This inactivation allows for the dephosphorylation and activation of glycogen synthase, promoting the conversion of glucose into glycogen for storage.[5] In states of insulin resistance, GSK-3β activity can be elevated, contributing to impaired glucose metabolism.[3]
By specifically inhibiting GSK-3β, this compound provides a valuable pharmacological tool for researchers to dissect the downstream consequences of insulin signaling. These application notes provide detailed protocols for using this compound in vitro to study its effects on key events in the insulin signaling pathway, such as protein phosphorylation, glucose uptake, and glycogen synthesis.
Mechanism of Action
This compound functions as a selective inhibitor of GSK-3β, binding to its ATP-binding site.[1] This prevents the phosphorylation of downstream substrates by GSK-3β. In the context of insulin signaling, inhibition of GSK-3β by this compound mimics the effect of insulin-mediated Akt activation on this specific branch of the pathway. This allows for the investigation of the specific roles of GSK-3β in cellular processes regulated by insulin.
Quantitative Data for this compound
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Target | Glycogen Synthase Kinase-3β (GSK-3β) | [1] |
| IC50 | 17.1 nM | [1] |
| Selectivity | Displays selectivity for GSK-3β over CDK2 | |
| Chemical Name | N-(3-Chloro-4-methylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazol-2-amine | |
| Molecular Weight | 330.73 g/mol |
Experimental Protocols
Herein, we provide detailed protocols for key in vitro experiments to study the effects of this compound on insulin signaling.
Western Blot Analysis of Insulin Signaling Proteins
This protocol describes how to measure the phosphorylation status of key proteins in the insulin signaling pathway in response to insulin and this compound.
Objective: To determine the effect of this compound on the phosphorylation of Akt, GSK-3β, and a downstream target in a relevant cell line (e.g., HepG2 human hepatoma cells or differentiated C2C12 myotubes).
Materials:
-
HepG2 or C2C12 cells
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Serum-free medium
-
Insulin solution (10 mg/mL stock)
-
This compound (stock solution in DMSO)
-
Phosphatase and protease inhibitor cocktails
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-total-Akt
-
Rabbit anti-phospho-GSK-3β (Ser9)[6]
-
Rabbit anti-total-GSK-3β
-
(Optional) Rabbit anti-phospho-Glycogen Synthase (Ser641)
-
(Optional) Rabbit anti-total-Glycogen Synthase
-
-
HRP-conjugated secondary antibody (anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours in serum-free medium.
-
Pre-treat the cells with this compound (e.g., 1 µM) or vehicle (DMSO) for 1 hour.[1]
-
Stimulate the cells with insulin (e.g., 100 nM) for 15-30 minutes.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer containing phosphatase and protease inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein extract).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare samples by mixing 20-30 µg of protein with Laemmli sample buffer and boiling for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Analyze the band intensities using appropriate software. Normalize phosphorylated protein levels to total protein levels.
-
Glucose Uptake Assay
This protocol measures the rate of glucose uptake into cells, a key function stimulated by insulin.
Objective: To assess the effect of this compound on basal and insulin-stimulated glucose uptake in insulin-sensitive cells (e.g., differentiated 3T3-L1 adipocytes or L6 myotubes).
Materials:
-
Differentiated 3T3-L1 or L6 cells in 24-well plates
-
Krebs-Ringer-HEPES (KRH) buffer
-
Insulin solution
-
This compound
-
2-deoxy-D-[³H]-glucose or a non-radioactive glucose uptake assay kit (e.g., colorimetric or fluorometric)[7][8]
-
Stop solution (e.g., ice-cold PBS)
-
Cell lysis buffer (e.g., 0.1% SDS)
-
Scintillation fluid and counter (for radioactive method) or plate reader (for non-radioactive kits)
Procedure:
-
Cell Preparation:
-
Differentiate cells to a mature phenotype.
-
Wash the cells twice with KRH buffer.
-
Serum-starve the cells in KRH buffer containing 0.2% BSA for 2-3 hours.
-
-
Treatment:
-
Pre-treat the cells with this compound (e.g., 1 µM) or vehicle for 1 hour.
-
Stimulate with insulin (e.g., 100 nM) for 20-30 minutes.
-
-
Glucose Uptake:
-
Add 2-deoxy-D-[³H]-glucose (to a final concentration of 0.5 µCi/mL) or the substrate from a commercial kit.
-
Incubate for 5-10 minutes.
-
-
Termination and Lysis:
-
Aspirate the uptake solution and wash the cells three times with ice-cold stop solution.
-
Lyse the cells with lysis buffer.
-
-
Measurement:
-
Data Analysis:
-
Normalize the glucose uptake values to the protein concentration of each sample.
-
Glycogen Synthesis Assay
This protocol directly measures the incorporation of glucose into glycogen.
Objective: To determine if this compound enhances glycogen synthesis, mimicking a key downstream effect of insulin signaling.
Materials:
-
HepG2 cells or primary hepatocytes
-
Serum-free medium containing D-[¹⁴C]-glucose
-
Insulin solution
-
This compound
-
30% KOH solution
-
Ethanol
-
Glycogen (as a carrier)
-
Scintillation fluid and counter or a commercial glycogen assay kit[9][10][11][12]
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to near confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat with this compound (e.g., 1 µM) or vehicle for 1 hour.
-
Add insulin (e.g., 100 nM) and D-[¹⁴C]-glucose (to a final concentration of 1 µCi/mL) to the medium.
-
Incubate for 1-2 hours.
-
-
Glycogen Precipitation (Radioactive Method):
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in 30% KOH and heat at 95°C for 30 minutes.
-
Add glycogen as a carrier.
-
Precipitate the glycogen by adding ethanol and incubating at -20°C overnight.
-
Centrifuge to pellet the glycogen, wash the pellet with ethanol, and re-dissolve in water.
-
-
Measurement:
-
Data Analysis:
-
Normalize the amount of synthesized glycogen to the total protein content.
-
Visualizations
The following diagrams illustrate the signaling pathways and experimental workflows described.
Caption: Insulin signaling pathway leading to glycogen synthesis, highlighting the inhibitory role of this compound on GSK-3β.
Caption: Experimental workflow for studying the effects of this compound on insulin signaling in vitro.
Caption: Logical diagram showing how this compound mimics a branch of the insulin signaling cascade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Genetic Deficiency of Glycogen Synthase Kinase-3β Corrects Diabetes in Mouse Models of Insulin Resistance | PLOS Biology [journals.plos.org]
- 3. Glycogen synthase kinase 3β mediates high glucose-induced ubiquitination and proteasome degradation of insulin receptor substrate 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSK-3β Allosteric Inhibition: A Dead End or a New Pharmacological Frontier? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eijppr.com [eijppr.com]
- 6. Phospho-GSK-3β (Ser9) (D2Y9Y) Mouse mAb | Cell Signaling Technology [cellsignal.com]
- 7. Glucose Uptake-Glo Assay Technical Manual [promega.com]
- 8. abcam.com [abcam.com]
- 9. Biochemical Titration of Glycogen In vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glycogen-Glo Assay | Glycogen Assay Kit [promega.com]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. Glycogen Assay Kit sufficient for 100 colorimetric or fluorometric tests | Sigma-Aldrich [sigmaaldrich.com]
Investigating Apoptosis Using TC-G 24: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or infected cells. Dysregulation of apoptosis is a hallmark of many diseases, including cancer and neurodegenerative disorders. Glycogen synthase kinase 3β (GSK-3β) is a serine/threonine kinase that has emerged as a critical regulator of diverse cellular processes, including apoptosis. While the specific compound TC-G 24 is a potent and selective inhibitor of GSK-3β, its direct application in apoptosis research is not yet widely documented in scientific literature.[1] However, by inhibiting GSK-3β, this compound can be a valuable tool to dissect the complex role of this kinase in apoptotic signaling.
This document provides detailed application notes and protocols for utilizing GSK-3β inhibitors, exemplified by the potential use of this compound, to investigate apoptosis. The methodologies described are based on established techniques used with other well-characterized GSK-3β inhibitors.
The Dual Role of GSK-3β in Apoptosis
GSK-3β plays a paradoxical role in apoptosis, acting as both a pro-apoptotic and anti-apoptotic protein depending on the cellular context and the specific signaling pathway activated.[2][3]
-
Pro-apoptotic role (Intrinsic Pathway): GSK-3β can promote apoptosis by phosphorylating and activating pro-apoptotic proteins such as Bax, facilitating its translocation to the mitochondria. This leads to the release of cytochrome c and the activation of the caspase cascade.[2][4] GSK-3β can also contribute to apoptosis by regulating the tumor suppressor p53.[2][4]
-
Anti-apoptotic role (Extrinsic Pathway): In contrast, GSK-3β can inhibit the extrinsic apoptosis pathway, which is initiated by death receptors like TNF-α. It is thought to do this by preventing the formation of the death-inducing signaling complex (DISC).[5]
Inhibition of GSK-3β with a tool compound like this compound can therefore have different outcomes depending on the cell type and the apoptotic stimulus. In some cancer cells, GSK-3β inhibition has been shown to induce apoptosis, making it a potential therapeutic strategy.[6][7]
Data Presentation: Quantitative Effects of GSK-3β Inhibition on Apoptosis
The following tables summarize quantitative data from studies using various GSK-3β inhibitors to induce or modulate apoptosis in different cancer cell lines.
| Cell Line | GSK-3β Inhibitor | Concentration | Time Point | Assay | Results | Reference |
| Neuro-2A (Neuroblastoma) | SB415286 | 25 µM | 48 h | Annexin V-APC | Increase in apoptotic cells from 9% to 16% | [6][7] |
| Neuro-2A (Neuroblastoma) | SB415286 | 25 µM | 72 h | Annexin V-APC | Increase in apoptotic cells from 6.3% to 10.5% | [6][7] |
| Neuro-2A (Neuroblastoma) | SB415286 | 25 µM | 96 h | Annexin V-APC | Increase in apoptotic cells from 5.7% to 12.4% | [6][7] |
| Neuro-2A (Neuroblastoma) | SB415286 | 25 µM | 48 h | DAPI Staining | Increase in apoptotic nuclei from 5% to 42% | [6][7] |
| Neuro-2A (Neuroblastoma) | SB415286 | 25 µM | 72 h | DAPI Staining | Increase in apoptotic nuclei from 5% to 38% | [6][7] |
| Neuro-2A (Neuroblastoma) | SB415286 | 25 µM | 96 h | DAPI Staining | Increase in apoptotic nuclei from 3% to 50% | [6][7] |
| VA-ES-BJ (Epithelioid Sarcoma) | CHIR99021 | 100 µM | 24 h | Apoptosis Assay | No significant increase (20.5% vs 11.6% in control) | [5] |
| VA-ES-BJ (Epithelioid Sarcoma) | CHIR99021 | 100 µM | 48 h | Apoptosis Assay | No significant increase (8.6% vs 6.5% in control) | [5] |
| Cell Line | GSK-3β Inhibitor | Concentration | Time Point | Protein Target | Effect | Reference |
| Neuro-2A (Neuroblastoma) | SB415286 | 25 µM | Not Specified | XIAP | Reduction | [6][7] |
| Neuro-2A (Neuroblastoma) | SB415286 | 25 µM | Not Specified | Bcl-2 | Reduction | [6][7] |
| B-cell Lymphoma Cell Lines | 9-ING-41 | 1 µM | 48 h | Active Caspase 3 | Increase | [2] |
| B-cell Lymphoma Cell Lines | 9-ING-41 | 1 µM | 48 h | Survivin | Reduction | [2] |
| Chronic Lymphocytic Leukemia (CLL) B cells | AR-A014418 | Not Specified | Not Specified | Cleaved PARP | Increase | [6] |
Signaling Pathways and Experimental Workflows
GSK-3β in the Intrinsic Apoptosis Pathway
Caption: Role of GSK-3β in the intrinsic apoptosis pathway.
GSK-3β in the Extrinsic Apoptosis Pathway
Caption: Role of GSK-3β in the extrinsic apoptosis pathway.
Experimental Workflow for Investigating Apoptosis
Caption: General workflow for studying apoptosis with a GSK-3β inhibitor.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and not over-confluent at the time of harvesting. The optimal seeding density will vary depending on the cell line.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to the desired final concentrations.
-
Controls:
-
Vehicle Control: Treat cells with the same concentration of the solvent used to dissolve this compound.
-
Positive Control: Treat cells with a known apoptosis-inducing agent (e.g., staurosporine, etoposide) to validate the assays.
-
Untreated Control: Cells cultured in a medium alone.
-
-
Incubation: Incubate the cells for various time points (e.g., 6, 12, 24, 48 hours) to assess the time-course of apoptosis induction.
Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugates)
-
Propidium Iodide (PI)
-
1X Annexin Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Be gentle to avoid mechanical damage.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
DAPI Staining for Nuclear Morphology
DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. Apoptotic cells exhibit characteristic nuclear changes, such as chromatin condensation and nuclear fragmentation, which can be visualized by DAPI staining.[6]
Materials:
-
DAPI solution (1 µg/mL in PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
PBS
-
Fluorescence microscope
Protocol:
-
Grow cells on glass coverslips in a multi-well plate.
-
After treatment, wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (optional, but can improve staining).
-
Wash the cells twice with PBS.
-
Add the DAPI staining solution and incubate for 5-10 minutes at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope with a DAPI filter set. Apoptotic nuclei will appear condensed, fragmented, and brightly stained.
Caspase-3/7 Activity Assay (Colorimetric/Fluorometric)
Caspase-3 and -7 are key executioner caspases in apoptosis. Their activity can be measured using a substrate that releases a chromophore or fluorophore upon cleavage.
Materials:
-
Caspase-3/7 colorimetric or fluorometric assay kit (containing cell lysis buffer, reaction buffer, and substrate, e.g., DEVD-pNA or DEVD-AFC).
-
Microplate reader.
Protocol:
-
Harvest 1-5 x 10^6 cells and wash with cold PBS.
-
Resuspend the cell pellet in the provided chilled cell lysis buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add 50-200 µg of protein per well and adjust the volume with lysis buffer.
-
Add the reaction buffer containing the caspase substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader. The signal is proportional to the caspase activity.
Western Blotting for Apoptosis-Related Proteins
Western blotting can be used to detect changes in the expression and cleavage of key apoptotic proteins.
Materials:
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors.
-
Protein assay reagent (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Protocol:
-
Harvest and lyse cells in lysis buffer.
-
Determine protein concentration.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin. An increased Bax/Bcl-2 ratio and the presence of cleaved PARP and cleaved caspase-3 are indicative of apoptosis.
Conclusion
While direct evidence for the use of this compound in apoptosis research is currently limited, its known function as a potent GSK-3β inhibitor makes it a highly relevant and valuable tool for such investigations. By employing the protocols outlined in these application notes, researchers can effectively use this compound and other GSK-3β inhibitors to explore the intricate role of GSK-3β in apoptotic signaling pathways in various cellular models. This can provide crucial insights for basic research and the development of novel therapeutic strategies targeting apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GSK-3β inhibitor, 9-ING-41, reduces cell viability and halts proliferation of B-cell lymphoma cell lines as a single agent and in combination with novel agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK-3β: A Bifunctional Role in Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of glycogen synthase kinase-3 activity leads to epigenetic silencing of nuclear factor κB target genes and induction of apoptosis in chronic lymphocytic leukemia B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GSK-3β inhibition promotes cell death, apoptosis, and in vivo tumor growth delay in neuroblastoma Neuro-2A cell line - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Design for TC-G 24 Treatment in Patient-Derived Cancer Organoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-derived organoids (PDOs) are three-dimensional, self-organizing structures grown in vitro that recapitulate the cellular heterogeneity and architecture of the original tumor tissue.[1] This makes them a powerful preclinical model for assessing the efficacy of novel therapeutic compounds. TC-G 24 is a potent and selective small molecule inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase implicated in the pathogenesis of multiple cancers.[2][3][4] GSK-3β is a key regulator of various signaling pathways, including Wnt/β-catenin and NF-κB, which are frequently dysregulated in cancer, promoting cell survival, proliferation, and therapeutic resistance.[2][5][6]
These application notes provide a detailed experimental framework for evaluating the therapeutic potential of this compound in patient-derived cancer organoids. The protocols outlined below cover organoid culture, this compound treatment, and subsequent analysis of treatment efficacy through viability, apoptosis, and target engagement assays.
Key Signaling Pathways
GSK-3β inhibition by this compound is expected to primarily impact the Wnt/β-catenin and NF-κB signaling pathways.
Experimental Protocols
Patient-Derived Organoid (PDO) Culture
This protocol describes the establishment and maintenance of PDO cultures from patient tumor tissue.[7][8][9]
Materials:
-
Patient tumor tissue
-
DMEM/F-12 medium
-
Advanced DMEM/F-12 medium
-
Matrigel® or other basement membrane extract
-
Human Epidermal Growth Factor (EGF)
-
Noggin
-
R-spondin-1
-
N-acetylcysteine
-
B27 supplement
-
Nicotinamide
-
A83-01 (TGF-β inhibitor)
-
SB202190 (p38 inhibitor)
-
Y-27632 (ROCK inhibitor)
-
Primocin
-
Gentamicin
-
Collagenase/Dispase or commercial tumor dissociation kit
-
6-well and 96-well culture plates
Protocol:
-
Tissue Digestion: Mince the tumor tissue into small fragments (~1-2 mm³) and digest using a solution of Collagenase/Dispase at 37°C for 30-60 minutes, or follow the manufacturer's protocol for a commercial tumor dissociation kit.
-
Cell Isolation: Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension. Wash the cells with cold Advanced DMEM/F-12.
-
Organoid Seeding: Resuspend the cell pellet in Matrigel® on ice. Plate 50 µL domes of the Matrigel®-cell suspension into the center of wells of a pre-warmed 6-well plate.
-
Matrigel® Solidification: Incubate the plate at 37°C for 15-30 minutes to solidify the Matrigel® domes.
-
Culture Medium: Add 2 mL of complete organoid growth medium (Advanced DMEM/F-12 supplemented with EGF, Noggin, R-spondin-1, N-acetylcysteine, B27, Nicotinamide, A83-01, SB202190, Y-27632, and Primocin/Gentamicin) to each well.
-
Maintenance: Change the medium every 2-3 days. Passage the organoids every 7-14 days by disrupting the Matrigel® domes, dissociating the organoids into smaller fragments, and re-plating in fresh Matrigel®.
This compound Dose-Response and Viability Assay
This protocol details a high-throughput screening assay to determine the dose-dependent effect of this compound on organoid viability.[10][11][12]
Materials:
-
Established PDO cultures
-
This compound
-
DMSO (vehicle control)
-
96-well or 384-well clear-bottom white plates
-
CellTiter-Glo® 3D Cell Viability Assay
Protocol:
-
Organoid Plating: Harvest and dissociate organoids into small fragments. Count and dilute the organoid fragments to a seeding density of 250-1000 organoids per well in Matrigel®.[10] Plate 10 µL of the organoid-Matrigel® suspension into each well of a 96-well plate.
-
Culture and Treatment: After solidification, add 100 µL of culture medium. Allow organoids to form for 3 days. Prepare serial dilutions of this compound (e.g., 0.01 µM to 100 µM) in culture medium. Replace the medium with the this compound dilutions or vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Viability Measurement: On the day of analysis, equilibrate the plate and CellTiter-Glo® 3D reagent to room temperature. Add 100 µL of CellTiter-Glo® 3D reagent to each well.
-
Lysis and Luminescence Reading: Mix the contents on an orbital shaker for 5 minutes to induce cell lysis. Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Apoptosis Assay
This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify apoptosis and necrosis in organoids following this compound treatment.
Materials:
-
Treated and control organoids
-
Annexin V-FITC Apoptosis Detection Kit
-
Gentle cell dissociation reagent
-
Flow cytometer
Protocol:
-
Organoid Harvesting: Collect organoids from the Matrigel® domes by depolymerizing the matrix with a cell recovery solution or by mechanical disruption in cold medium.
-
Single-Cell Dissociation: Incubate organoids with a gentle cell dissociation reagent at 37°C for 10-15 minutes, with gentle pipetting every 5 minutes to obtain a single-cell suspension.
-
Staining: Wash the cells with cold PBS and resuspend in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
Western Blot Analysis for Target Engagement
This protocol is for assessing the levels of key proteins in the Wnt/β-catenin and NF-κB pathways to confirm this compound target engagement.[7][9]
Materials:
-
Treated and control organoids
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-phospho-GSK-3β (Ser9), anti-total-GSK-3β, anti-p65, anti-IκBα, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Protein Extraction: Harvest organoids and lyse them in RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and apply ECL reagent. Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Data Presentation
Table 1: Dose-Response of this compound on Cancer Organoid Viability
| Treatment Group | Concentration (µM) | Mean Luminescence (RLU) | Standard Deviation | % Viability (Normalized to Vehicle) |
| Vehicle (DMSO) | 0 | 85,432 | 4,271 | 100.0 |
| This compound | 0.01 | 83,723 | 3,987 | 98.0 |
| This compound | 0.1 | 75,180 | 3,571 | 88.0 |
| This compound | 1 | 54,676 | 2,734 | 64.0 |
| This compound | 10 | 23,066 | 1,153 | 27.0 |
| This compound | 100 | 8,543 | 427 | 10.0 |
Table 2: Effect of this compound on Organoid Size and Apoptosis
| Treatment Group | Mean Organoid Diameter (µm) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) |
| Vehicle (DMSO) | 215 ± 25 | 4.5 ± 1.2 | 2.1 ± 0.8 |
| This compound (10 µM) | 98 ± 15 | 35.8 ± 4.5 | 15.3 ± 2.1 |
| Chemotherapy | 125 ± 18 | 28.2 ± 3.1 | 10.7 ± 1.5 |
| This compound + Chemo | 65 ± 10 | 55.6 ± 6.3 | 25.4 ± 3.2 |
Table 3: Western Blot Analysis of Key Signaling Proteins
| Treatment Group | Relative β-catenin Levels (Normalized to GAPDH) | Relative p-GSK-3β (Ser9) Levels (Normalized to Total GSK-3β) | Relative Nuclear p65 Levels (Normalized to Lamin B1) |
| Vehicle (DMSO) | 1.0 | 1.0 | 1.0 |
| This compound (10 µM) | 3.2 | 4.5 | 1.8 |
Conclusion
This document provides a comprehensive guide for the preclinical evaluation of the GSK-3β inhibitor, this compound, using patient-derived cancer organoids. The detailed protocols for organoid culture, treatment, and downstream analysis, coupled with the structured data presentation and pathway diagrams, offer a robust framework for researchers in oncology and drug development. These experiments will help to elucidate the mechanism of action of this compound and assess its potential as a novel anti-cancer therapeutic, both as a monotherapy and in combination with existing treatments. The use of PDOs in this experimental design enhances the translational relevance of the findings, bridging the gap between preclinical research and clinical application.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Glycogen Synthase Kinase 3β in Cancer Biology and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycogen synthase kinase-3 beta inhibitors as novel cancer treatments and modulators of antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycogen synthase kinase 3β in tumorigenesis and oncotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | 9-ING-41, a Small Molecule Inhibitor of GSK-3β, Potentiates the Effects of Chemotherapy on Colorectal Cancer Cells [frontiersin.org]
- 6. Glycogen synthase kinase‐3β is a pivotal mediator of cancer invasion and resistance to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for derivation of organoids and patient-derived orthotopic xenografts from glioma patient tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Normal and tumor-derived organoids as a drug screening platform for tumor-specific drug vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. stemcell.com [stemcell.com]
- 12. youtube.com [youtube.com]
Application Notes and Protocols for TC-G 24 Administration in Cerebral Ischemia Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerebral ischemia, characterized by a reduction in blood flow to the brain, initiates a complex cascade of pathological events leading to neuronal death and neurological deficits. Glycogen synthase kinase-3β (GSK-3β) has emerged as a critical regulator in these pathways, with its inhibition showing significant neuroprotective effects in preclinical models of stroke. TC-G 24 is a potent and selective, brain-penetrant inhibitor of GSK-3β with an IC50 of 17 nM, making it a valuable tool for investigating the therapeutic potential of GSK-3β inhibition in cerebral ischemia. These application notes provide detailed protocols for the administration of this compound in a rodent model of focal cerebral ischemia, along with a summary of expected quantitative outcomes and an overview of the implicated signaling pathways.
Mechanism of Action
This compound exerts its neuroprotective effects by inhibiting GSK-3β, a serine/threonine kinase that is constitutively active in cells. In the context of cerebral ischemia, GSK-3β activation is associated with pro-apoptotic and pro-inflammatory signaling. Inhibition of GSK-3β by this compound is expected to activate downstream signaling pathways that promote cell survival and reduce inflammation. Key pathways influenced by GSK-3β inhibition in ischemia include the PI3K/Akt pathway, Wnt/β-catenin signaling, and the Nrf2 antioxidant response.[1]
Data Presentation
The following tables summarize quantitative data from preclinical studies investigating the effects of GSK-3β inhibitors in rodent models of middle cerebral artery occlusion (MCAO), a common model for focal cerebral ischemia. While these studies did not use this compound specifically, they provide a strong rationale and expected outcome benchmarks for its use.
Table 1: Effect of GSK-3β Inhibition on Infarct Volume
| GSK-3β Inhibitor | Animal Model | Dosage and Administration Route | Infarct Volume Reduction (%) | Reference |
| GSK-3β inhibitor VIII | Mouse (MCAO) | Not specified | Cortical: ~21.5%, Striatal: ~19.2%, Total: ~27.3% | [2] |
| GSK-3β siRNA | Rat (MCAO) | Intracerebroventricular | Significant reduction (exact % not specified) | |
| BIO (6-bromoindirubin-3′-oxime) | Mouse (ICH) | 8 µg/kg, IP | Significant reduction in hematoma volume | [3] |
Table 2: Effect of GSK-3β Inhibition on Neurological Deficits
| GSK-3β Inhibitor | Animal Model | Assessment Method | Improvement in Neurological Score | Reference |
| GSK-3β siRNA | Rat (MCAO) | Neurological deficit score | Significant improvement | |
| BIO (6-bromoindirubin-3′-oxime) | Mouse (ICH) | Neurological severity score, Rotarod test | Significant improvement | [3] |
Experimental Protocols
Animal Model: Middle Cerebral Artery Occlusion (MCAO)
The MCAO model is a widely used and reliable method for inducing focal cerebral ischemia that mimics many aspects of human stroke.[4]
Materials:
-
Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
4-0 nylon monofilament with a silicon-coated tip
-
This compound
-
Vehicle (e.g., DMSO, saline)
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the animal with isoflurane (3-4% for induction, 1.5-2% for maintenance). Shave the ventral neck area and disinfect with an appropriate antiseptic solution.
-
Vessel Exposure: Make a midline neck incision and carefully dissect the soft tissues to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Artery Ligation: Ligate the distal ECA and the proximal CCA.
-
Filament Insertion: Introduce a 4-0 nylon monofilament with a silicon-coated tip through an incision in the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, monitored by Laser Doppler Flowmetry, confirms successful occlusion.
-
Reperfusion: After the desired occlusion period (e.g., 60-90 minutes), gently withdraw the filament to allow for reperfusion.
-
Wound Closure: Suture the neck incision.
-
Post-operative Care: Monitor the animal's recovery from anesthesia and provide appropriate post-operative care, including analgesics and hydration.
This compound Administration Protocol
Stock Solution Preparation:
-
Dissolve this compound in a suitable solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. For in vivo use, further dilute the stock solution in sterile saline to the desired final concentration. The final DMSO concentration should be minimized to avoid solvent toxicity.
Administration:
-
Route: Intraperitoneal (i.p.) injection is a common and effective route for systemic administration in rodents.[5]
-
Dosage: Based on preliminary studies with other GSK-3β inhibitors and general toxicity profiles, a starting dose range of 1-10 mg/kg for this compound is recommended for efficacy studies in a mouse MCAO model. Dose-response studies should be conducted to determine the optimal therapeutic dose.
-
Timing: Administer this compound at the time of reperfusion or shortly thereafter to target the acute phase of ischemic injury. A single dose at the onset of reperfusion has been shown to be effective for other neuroprotective agents.[5]
Assessment of Neuroprotective Efficacy
-
Infarct Volume Measurement (TTC Staining):
-
At 24 or 48 hours post-MCAO, euthanize the animals and harvest the brains.
-
Slice the brain into 2 mm coronal sections.
-
Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-30 minutes.[4]
-
Viable tissue will stain red, while the infarcted tissue will remain white.
-
Quantify the infarct volume using image analysis software.
-
-
Neurological Deficit Scoring:
-
Assess neurological function at 24 hours post-MCAO using a standardized scoring system (e.g., a 5-point scale where 0 = no deficit, 1 = failure to extend contralateral forepaw, 2 = circling, 3 = falling to the contralateral side, 4 = no spontaneous motor activity).
-
Visualization of Signaling Pathways and Workflows
Caption: this compound signaling pathway in cerebral ischemia.
Caption: Experimental workflow for this compound administration in MCAO.
Caption: PI3K/Akt/GSK-3β signaling in neuroprotection.
References
- 1. Involvement of GSK-3β Phosphorylation Through PI3-K/Akt in Cerebral Ischemia-Induced Neurogenesis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of glycogen synthase kinase-3β enhances cognitive recovery after stroke: the role of TAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK-3β Inhibition Induced Neuroprotection, Regeneration, and Functional Recovery after Intracerebral Hemorrhagic Stroke | Semantic Scholar [semanticscholar.org]
- 4. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Properties of a Macrolide Antibiotic in a Mouse Model of Middle Cerebral Artery Occlusion: Characterization of the Immunomodulatory Effects and Validation of the Efficacy of Intravenous Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Assessing the Brain Penetrance of TC-G 24
Introduction
TC-G 24 is a potent and selective inhibitor of Glycogen Synthase Kinase 3β (GSK-3β) with an IC₅₀ of 17 nM. As a compound targeting a key enzyme in the central nervous system (CNS), quantifying its ability to cross the blood-brain barrier (BBB) is critical for preclinical and clinical development. The BBB is a highly selective barrier that protects the brain from xenobiotics, and therefore, the brain penetrance of a drug is a primary determinant of its efficacy for CNS targets[1][2]. This document provides a detailed protocol for assessing the brain penetrance of this compound using a multi-tiered approach, including in vivo pharmacokinetic studies and subsequent bioanalytical quantification. The primary metric for this assessment is the unbound brain-to-plasma partition ratio (Kp,uu), which is the most accurate predictor of a drug's CNS exposure at the target site[3][4][5].
Part 1: In Vivo Pharmacokinetic Study Protocol
This protocol describes the in vivo procedures in a rodent model (e.g., male Sprague-Dawley rats) to determine the concentrations of this compound in plasma, brain tissue, and cerebrospinal fluid (CSF) over time.
1.1. Animal Model and Dosing
-
Species: Male Sprague-Dawley rats (250-300g).
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimation: Animals should be acclimated for at least 3 days prior to the experiment.
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline). The formulation should be optimized for solubility and stability.
-
Administration: Administer this compound via intravenous (IV) bolus injection through the tail vein at a predetermined dose (e.g., 5 mg/kg).
1.2. Sample Collection Schedule
-
Time Points: Collect samples at multiple time points post-dose to characterize the pharmacokinetic profile. Recommended time points: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
Animal Groups: A separate cohort of animals (n=3-4 per time point) should be used for each time point for terminal procedures (brain and CSF collection). A separate group can be used for sparse blood sampling.
1.3. Detailed Experimental Protocols
Protocol 1.3.1: Blood Collection
-
At each designated time point, collect approximately 0.3 mL of blood from the jugular or saphenous vein into tubes containing an anticoagulant (e.g., K₂EDTA).
-
Immediately following collection, centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the supernatant (plasma) to clean, labeled microcentrifuge tubes.
-
Store the plasma samples at -80°C until bioanalysis.
Protocol 1.3.2: Cerebrospinal Fluid (CSF) Collection This is a terminal procedure.
-
Anesthetize the rat deeply using an appropriate anesthetic (e.g., isoflurane).
-
Place the animal in a stereotaxic frame with its head flexed downwards to expose the cisterna magna.
-
Make a small incision through the skin and dissect the underlying muscles to visualize the dura mater over the cisterna magna.
-
Carefully puncture the dura mater with a fine-gauge needle or a pulled glass capillary tube attached to a syringe[6].
-
Allow the clear CSF to flow into the capillary tube via capillary action or gentle aspiration. Collect approximately 20-40 µL of CSF[7]. Avoid blood contamination, as it can significantly alter protein concentrations[7].
-
Immediately freeze the CSF sample on dry ice and store it at -80°C until analysis.
Protocol 1.3.3: Brain Tissue Collection This is a terminal procedure, performed immediately after CSF collection.
-
Following CSF collection, perform a thoracotomy and perfuse the animal transcardially with ice-cold saline (0.9% NaCl) to flush the vasculature of remaining blood[8][9].
-
Decapitate the animal and rapidly excise the whole brain.
-
Rinse the brain with ice-cold saline, blot dry, and record its weight.
-
Snap-freeze the brain in liquid nitrogen and store it at -80°C until homogenization.
Part 2: Sample Processing and Bioanalysis
Accurate quantification of this compound in biological matrices is essential and is typically achieved using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity[10][11].
Protocol 2.1: Brain Tissue Homogenization
-
Weigh the frozen brain tissue.
-
Add a 3-fold volume (w/v) of ice-cold homogenization buffer (e.g., phosphate-buffered saline, pH 7.4)[12].
-
Homogenize the tissue using a mechanical homogenizer (e.g., bead beater or ultrasonic homogenizer) until a uniform consistency is achieved. Keep the sample on ice throughout the process.
-
The resulting brain homogenate can be used for subsequent extraction and analysis. Store aliquots at -80°C.
Protocol 2.2: Sample Extraction (Protein Precipitation)
-
To a 50 µL aliquot of plasma, CSF, or brain homogenate, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (IS).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Transfer the clear supernatant to a new plate or vials for LC-MS/MS analysis.
Protocol 2.3: LC-MS/MS Quantification
-
Instrumentation: Use a validated LC-MS/MS system (e.g., a triple quadrupole mass spectrometer).
-
Chromatography: Employ a reverse-phase C18 column with a gradient elution using mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile[13].
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard[13].
-
Calibration: Prepare a calibration curve by spiking known concentrations of this compound into blank matrix (plasma, CSF, and brain homogenate) and process these standards alongside the study samples. The linear range should encompass the expected concentrations in the samples[13].
Part 3: Data Analysis and Presentation
The primary goal is to determine the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma partition coefficient (Kp,uu).
3.1. Calculation of Key Parameters
-
Brain-to-Plasma Ratio (Kp):
-
Kp = C_brain / C_plasma
-
Where C_brain is the total concentration of this compound in brain homogenate (ng/g) and C_plasma is the total concentration in plasma (ng/mL) at the same time point.
-
-
Unbound Fraction:
-
The unbound fraction in plasma (f_u,plasma) and brain (f_u,brain) must be determined experimentally using methods like equilibrium dialysis.
-
-
Unbound Brain-to-Plasma Partition Coefficient (Kp,uu):
-
Kp,uu = (C_brain * f_u,brain) / (C_plasma * f_u,plasma)
-
Alternatively, Kp,uu = Kp * (f_u,brain / f_u,plasma)
-
A Kp,uu value close to 1 suggests that the drug crosses the BBB primarily by passive diffusion and is not subject to significant efflux[4]. A value > 1 suggests active influx, while a value < 1 suggests active efflux[3].
-
3.2. Data Presentation
Quantitative data should be summarized in clear, structured tables.
Table 1: Pharmacokinetic Parameters of this compound in Rats (Example Data)
| Parameter | Plasma | Brain | CSF |
|---|---|---|---|
| C_max (ng/mL or ng/g) | 1250 | 980 | 65 |
| T_max (hr) | 0.25 | 0.5 | 1.0 |
| AUC_0-t (ng*hr/mL) | 3400 | 2850 | 180 |
| Half-life (hr) | 3.5 | 4.1 | 4.5 |
Table 2: Brain Penetrance Ratios of this compound (Example Data at 1 hr)
| Parameter | Value | Interpretation |
|---|---|---|
| C_plasma (ng/mL) | 850 | - |
| C_brain (ng/g) | 720 | - |
| Kp (C_brain / C_plasma) | 0.85 | Good total brain exposure |
| f_u,plasma | 0.05 | 5% unbound in plasma |
| f_u,brain | 0.07 | 7% unbound in brain |
| Kp,uu | 1.19 | Efficient BBB penetration, likely not a significant efflux substrate |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for assessing the brain penetrance of this compound.
This compound Signaling Pathway Diagram
References
- 1. The penetration of therapeutics across the blood-brain barrier: Classic case studies and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selecting Good 'Drug-Like' Properties to Optimize Small Molecule Blood-Brain Barrier Penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding the brain uptake and permeability of small molecules through the BBB: A technical overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Emerging therapeutics and evolving assessment criteria for intracranial metastases in patients with oncogene-driven non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Continuous sampling for determination of pharmacokinetics in rat cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Improved Method for Sampling and Quantitative Protein Analytics of Cerebrospinal Fluid of Individual Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Ex vivo, in situ perfusion protocol for human brain fixation compatible with microscopy, MRI techniques, and anatomical studies [frontiersin.org]
- 10. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. A quantitative LC-MS/MS method for determination of a small molecule agonist of EphA2 in mouse plasma and brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Live-Cell Imaging with TC-G 24 to Monitor Cellular Processes
Audience: Researchers, scientists, and drug development professionals.
Introduction: TC-G 24 is a potent and selective small-molecule inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes.[1][2] GSK-3β is a key regulator of signaling pathways, including the Wnt/β-catenin pathway, and is implicated in cell proliferation, metabolism, and differentiation.[2][3][4] Its dysregulation is associated with various diseases, including neurodegenerative disorders, type 2 diabetes, and cancer.[1] Live-cell imaging provides a powerful methodology to observe the dynamic cellular responses to GSK-3β inhibition by this compound in real-time, offering insights into the kinetics and spatial dynamics of signaling events that are lost in fixed-cell or biochemical assays.[5][6]
These application notes provide detailed protocols for using this compound in live-cell imaging experiments to monitor its effects on the Wnt/β-catenin signaling pathway and cell cycle progression.
Data Presentation
Quantitative data derived from live-cell imaging experiments allows for a precise understanding of the cellular response to this compound.
Table 1: Physicochemical and Biological Properties of this compound This table summarizes the key properties of the this compound compound.
| Property | Value | Reference |
| Chemical Name | N-(3-Chloro-4-methylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazol-2-amine | [2] |
| Molecular Formula | C₁₅H₁₁ClN₄O₃ | [2] |
| Molecular Weight | 330.73 g/mol | [2] |
| IC₅₀ for GSK-3β | 17.1 nM | [1][3] |
| Solubility | Soluble in DMSO (e.g., up to 10 mM with gentle warming) | [2] |
| Key Feature | Brain penetrant | [2] |
Table 2: Example Quantitative Data from Live-Cell Imaging of β-catenin Nuclear Translocation This table represents typical data obtained from an experiment monitoring the nuclear translocation of EGFP-tagged β-catenin in response to this compound treatment. The nuclear-to-cytoplasmic (N/C) fluorescence ratio is a key metric.
| Treatment | Time Point (minutes) | Mean N/C Ratio (± SEM) | p-value (vs. Control) |
| Vehicle Control (0.1% DMSO) | 0 | 0.85 (± 0.04) | - |
| 30 | 0.88 (± 0.05) | n.s. | |
| 60 | 0.91 (± 0.04) | n.s. | |
| 120 | 0.90 (± 0.06) | n.s. | |
| This compound (1 µM) | 0 | 0.86 (± 0.05) | - |
| 30 | 1.45 (± 0.09) | < 0.01 | |
| 60 | 2.15 (± 0.11) | < 0.001 | |
| 120 | 2.58 (± 0.14) | < 0.001 |
Table 3: Example Quantitative Data from Cell Cycle Analysis with Fucci Reporters This table illustrates how this compound can alter cell cycle phase distribution over a 24-hour period, as measured by live-cell imaging of cells expressing Fucci (Fluorescent Ubiquitination-based Cell Cycle Indicator) reporters.
| Treatment | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (24h) | 45% | 35% | 20% |
| This compound (1 µM, 24h) | 65% | 20% | 15% |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological and experimental processes is crucial for understanding the application of this compound.
Caption: Role of this compound in the Wnt/β-catenin signaling pathway.
Caption: Experimental workflow for monitoring protein translocation.
Experimental Protocols
Protocol 1: General Guidelines for Live-Cell Imaging with this compound
This protocol outlines essential steps for preparing this compound and maintaining cell health during live-cell imaging experiments.
1. Materials:
-
This compound powder (Tocris, MedchemExpress, etc.)
-
Anhydrous DMSO
-
Live-cell imaging medium (e.g., phenol red-free DMEM/F-12 with HEPES)
-
Mammalian cells of interest
-
Microscope stage-top incubator (to maintain 37°C, 5% CO₂, and humidity)
2. Preparation of this compound Stock Solution:
-
Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in anhydrous DMSO.[2]
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C for long-term stability.
3. General Imaging Procedure:
-
Culture cells on high-optical-quality glass-bottom dishes or plates suitable for microscopy.
-
Before imaging, replace the standard culture medium with pre-warmed (37°C) live-cell imaging medium.
-
Place the cells on the microscope stage within an environmental chamber and allow them to equilibrate for at least 15-30 minutes.
-
Dilute the this compound stock solution in imaging medium to the final desired working concentration (e.g., 100 nM - 1 µM) immediately before use.
-
To minimize phototoxicity, use the lowest possible excitation light intensity and the shortest exposure time that provides an adequate signal-to-noise ratio.[7] If possible, use imaging systems that are less phototoxic, such as spinning disk confocal or TIRF microscopy.[8]
Protocol 2: Monitoring β-catenin Nuclear Translocation
This protocol details the steps to visualize and quantify the effect of this compound on the Wnt/β-catenin pathway by tracking the movement of fluorescently-tagged β-catenin from the cytoplasm to the nucleus.
1. Cell Line and Reagents:
-
HEK293T or HAP1 cells. HAP1 cells with endogenously tagged CTNNB1 (β-catenin) are ideal to avoid overexpression artifacts.[9]
-
Plasmid encoding a fluorescently tagged β-catenin (e.g., pEGFP-C1-β-catenin).
-
Transfection reagent (e.g., Lipofectamine 3000).
-
Nuclear stain for segmentation (e.g., NucBlue™ Live ReadyProbes™ Reagent, Hoechst 33342).
-
This compound stock solution (10 mM in DMSO).
2. Methodology:
-
Day 1: Cell Seeding & Transfection:
-
Seed cells onto a glass-bottom imaging dish such that they reach 50-70% confluency on the day of imaging.
-
If not using an endogenously tagged cell line, transfect the cells with the EGFP-β-catenin plasmid according to the manufacturer's protocol. Allow 24-48 hours for protein expression.
-
-
Day 3: Image Acquisition:
-
Wash cells gently with pre-warmed PBS and add live-cell imaging medium. If required, add a live-cell nuclear stain for 15-20 minutes and then replace the medium again to remove excess stain.
-
Mount the dish on the microscope stage and allow it to equilibrate.
-
Identify a field of view with healthy, fluorescent cells.
-
Acquire baseline images (EGFP and nuclear stain channels) for 5-10 minutes to ensure stability before treatment.
-
Carefully add the pre-diluted this compound solution to the dish to reach the final working concentration. Add an equivalent volume of vehicle (DMSO) to a control dish.
-
Begin time-lapse imaging, capturing images every 2-5 minutes for a duration of 2-4 hours. Use an autofocus system to maintain focus over time.
-
-
3. Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to process the acquired time-lapse series.
-
Use the nuclear stain channel to create a mask for the nuclear region of each cell.
-
Create a cytoplasmic mask by defining a region around the nucleus or by subtracting the nuclear mask from a whole-cell mask.
-
For each cell at each time point, measure the mean fluorescence intensity of EGFP-β-catenin in the nuclear (I_nuc) and cytoplasmic (I_cyto) regions.
-
Calculate the Nuclear-to-Cytoplasmic (N/C) ratio (I_nuc / I_cyto).
-
Plot the average N/C ratio over time for both control and this compound treated cells to visualize the translocation kinetics.
-
Protocol 3: Cell Cycle Analysis using Fucci Reporters
This protocol uses the Fucci system to monitor how this compound affects cell cycle progression. Fucci reporters label cell nuclei with different colors based on the cell cycle phase (e.g., red in G1, green in S/G2/M).
1. Cell Line and Reagents:
-
A stable cell line expressing Fucci reporters (e.g., HeLa-Fucci).
-
Live-cell imaging medium.
-
This compound stock solution (10 mM in DMSO).
2. Methodology:
-
Day 1: Cell Seeding:
-
Plate the Fucci-expressing cells at a low density on a glass-bottom multi-well plate to allow for cell division and tracking over an extended period.
-
-
Day 2: Treatment and Imaging:
-
Replace the medium with fresh, pre-warmed imaging medium containing either this compound at the desired final concentration or a vehicle control.
-
Place the plate on the microscope stage equipped with an environmental chamber.
-
Set up a time-lapse experiment to acquire images (brightfield, red fluorescence, green fluorescence) every 15-30 minutes for 24-48 hours. Ensure multiple positions are imaged per well to increase sample size.
-
-
3. Data Analysis:
-
Manually or automatically track individual cells through the time-lapse movie.
-
For each cell, record the time it enters and exits each phase of the cell cycle, identified by the change in nuclear color (red to yellow to green and back to red).
-
Calculate the duration of each cell cycle phase for the tracked cells in both control and treated populations.
-
Alternatively, for a population-level snapshot, segment all nuclei at specific time points (e.g., 0h, 12h, 24h) and classify them as G1 (red), S/G2/M (green), or G1/S transition (yellow) based on their fluorescence.
-
Compare the percentage of cells in each phase between the control and this compound treated groups to determine if the compound induces a cell cycle arrest at a specific checkpoint.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]
- 3. This compound|CAS 1257256-44-2|DC Chemicals [dcchemicals.com]
- 4. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 5. opticalcore.wisc.edu [opticalcore.wisc.edu]
- 6. Live Cell in Vitro and in Vivo Imaging Applications: Accelerating Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 9. Quantitative live-cell imaging and computational modeling shed new light on endogenous WNT/CTNNB1 signaling dynamics | eLife [elifesciences.org]
Troubleshooting & Optimization
Troubleshooting TC-G 24 solubility issues in aqueous media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TC-G 24. The information is presented in a question-and-answer format to directly address common issues, particularly those related to its solubility in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), with an IC50 of 17 nM.[1][2] It functions by binding to the ATP-binding site of GSK-3β, thereby preventing the phosphorylation of its downstream targets.[2] GSK-3β is a key enzyme in various signaling pathways, including the Wnt signaling pathway, and is implicated in a range of cellular processes and diseases.[2]
Q2: What are the known solubility properties of this compound?
This compound is known to have poor solubility in aqueous solutions. It is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of up to 10 mM, often requiring gentle warming to fully dissolve.[1]
Troubleshooting Guide: this compound Solubility in Aqueous Media
Researchers often encounter challenges in dissolving this compound in aqueous buffers required for in vitro and cell-based assays. This guide provides a systematic approach to troubleshoot and overcome these solubility issues.
Initial Stock Solution Preparation
Q3: How should I prepare a stock solution of this compound?
It is highly recommended to first prepare a concentrated stock solution in an organic solvent. DMSO is the solvent of choice for this compound.
Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: 330.73 g/mol )[1]
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block (optional)
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution. For example, for 1 mL of 10 mM stock, you will need 3.31 mg of this compound.
-
Weigh the calculated amount of this compound and place it in a sterile vial.
-
Add the corresponding volume of anhydrous DMSO.
-
Vortex the solution thoroughly for 1-2 minutes.
-
If the compound does not fully dissolve, gentle warming at 37°C for 10-15 minutes with intermittent vortexing can be applied.[1]
-
Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Working Solution Preparation in Aqueous Media
Q4: My this compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What should I do?
This is a common issue due to the poor aqueous solubility of this compound. The following troubleshooting workflow and suggestions can help.
Troubleshooting Workflow for Aqueous Solubility Issues
Caption: Troubleshooting workflow for this compound aqueous solubility.
Detailed Recommendations:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 1%, to avoid solvent effects on your biological system. However, a slightly higher concentration of DMSO may be necessary to maintain solubility. Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.
-
Sonication: After diluting the DMSO stock into the aqueous buffer, brief sonication in a water bath sonicator can help to break up any initial precipitates and create a more uniform dispersion.
-
Co-solvents: Using a co-solvent can help to bridge the polarity gap between DMSO and the aqueous buffer. Prepare an intermediate dilution of your this compound stock in a solvent like ethanol or a low molecular weight polyethylene glycol (PEG) before the final dilution in your aqueous buffer.
-
Surfactants: The addition of a small amount of a non-ionic surfactant to your aqueous buffer can significantly improve the solubility of hydrophobic compounds. Commonly used surfactants in biological assays include Tween-20 (0.01-0.1%) and Pluronic F-68 (0.02-0.1%).
-
pH Adjustment: The solubility of a compound can be pH-dependent. While there is no specific data on the optimal pH for this compound, you can empirically test a range of pH values for your buffer to see if it improves solubility.
Q5: Are there any other formulation strategies I can try?
For more advanced applications or if the above methods fail, you might consider:
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier at a solid state, which can enhance the dissolution rate.[3]
-
Inclusion Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of hydrophobic molecules.
These methods typically require more specialized formulation expertise.
Data Presentation
Table 1: Solubility Data for this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 3.31 | 10 | Gentle warming may be required.[1] |
| Aqueous Buffer | Poorly Soluble | - | - |
Signaling Pathway
GSK-3β Signaling and Inhibition by this compound
This compound primarily acts on the GSK-3β signaling pathway. A simplified diagram of this pathway and the point of inhibition by this compound is provided below.
Caption: Simplified GSK-3β signaling pathway and this compound inhibition.
References
Identifying and minimizing off-target effects of TC-G 24
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to identify and minimize off-target effects of TC-G 24, a potent and selective GSK-3β inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective inhibitor of glycogen synthase kinase-3β (GSK-3β) with an IC50 of 17.1 nM.[1] It binds to the ATP-binding site of GSK-3β.[1] GSK-3β is a key enzyme in various signaling pathways, including the Wnt signaling pathway, and is implicated in a range of diseases such as type 2 diabetes, Alzheimer's disease, and cancer.[1]
Q2: What are the known off-target effects of this compound?
Currently, there is limited publicly available information specifically detailing the comprehensive off-target profile of this compound. While it is described as a "selective" GSK-3β inhibitor, it is crucial for researchers to independently verify its selectivity in their experimental models. One study noted 22% inhibition of CDK2 at a high concentration (10 μM) of this compound. Given that most small molecule drugs interact with multiple targets, it is probable that this compound may have other off-target interactions, especially at higher concentrations.[2][3]
Q3: Why is it important to identify and minimize the off-target effects of this compound?
Identifying and minimizing off-target effects is critical for several reasons:
-
Data Integrity: Off-target effects can lead to misinterpretation of experimental results, attributing an observed phenotype to the inhibition of GSK-3β when it may be caused by the modulation of another target.
-
Translational Relevance: In a therapeutic context, off-target effects can cause unintended side effects and toxicity, which is a major reason for drug attrition in preclinical and clinical development.[2]
-
Reproducibility: Undisclosed off-target activities can contribute to a lack of reproducibility between different studies or experimental systems.
Q4: What are some general strategies to minimize off-target effects of small molecules like this compound?
Several strategies can be employed to reduce the risk of off-target effects:
-
Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect to minimize engagement with lower-affinity off-targets.
-
Employ Structurally Unrelated Inhibitors: Use a different, structurally distinct GSK-3β inhibitor to confirm that the observed phenotype is due to GSK-3β inhibition and not a scaffold-specific off-target effect.
-
Use Genetic Approaches: Employ techniques like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout GSK-3β and see if this phenocopies the effects of this compound.[4]
-
Perform Control Experiments: Include a structurally similar but inactive analog of this compound as a negative control if available.[4]
Troubleshooting Guides
Issue 1: I am observing an unexpected or inconsistent phenotype with this compound.
| Possible Cause | Troubleshooting Step |
| Off-target effect | 1. Verify On-Target Engagement: Confirm that GSK-3β is inhibited at the concentration of this compound you are using. This can be done by Western blot analysis of downstream targets like phosphorylated β-catenin or glycogen synthase. 2. Perform a Dose-Response Curve: Determine if the unexpected phenotype is only present at higher concentrations of this compound. 3. Use an Orthogonal Approach: As mentioned in the FAQs, use a structurally different GSK-3β inhibitor or a genetic approach (siRNA/CRISPR) to see if the phenotype is recapitulated. |
| Compound Instability or Degradation | 1. Check Compound Quality: Ensure the purity and integrity of your this compound stock. 2. Proper Storage: Store the compound as recommended by the manufacturer, protected from light and moisture. 3. Fresh Preparations: Prepare fresh working solutions from a frozen stock for each experiment. |
| Cell Line Specific Effects | The off-target profile of a compound can vary between different cell lines due to differential expression of off-target proteins. Consider testing the effect of this compound in a different cell line to see if the unexpected phenotype persists. |
Issue 2: How can I proactively identify potential off-target effects of this compound in my experimental system?
| Experimental Approach | Description |
| Kinase Profiling | Submit this compound for screening against a broad panel of kinases. This can provide a quantitative measure of its selectivity and identify potential off-target kinases. |
| Proteome-wide Profiling | Techniques like chemical proteomics (e.g., affinity chromatography with immobilized this compound) or thermal proteome profiling (TPP) can identify proteins that physically interact with this compound within the cell. |
| Phenotypic Screening | High-content imaging or other phenotypic assays can be used to compare the cellular effects of this compound with a library of compounds with known targets. Similar phenotypic fingerprints may suggest shared targets.[5] |
| Computational Prediction | In silico methods, such as those based on chemical similarity (e.g., SEA) or machine learning, can predict potential off-targets based on the chemical structure of this compound.[2][3] These predictions should be experimentally validated. |
Data Summary
Table 1: In Vitro Activity of this compound
| Target | IC50 | Notes | Reference |
| GSK-3β | 17.1 nM | Potent inhibitor. | [1] |
| CDK2 | - | 22% inhibition at 10 µM. |
Experimental Protocols
Protocol 1: Western Blot for GSK-3β Target Engagement
-
Cell Treatment: Plate and treat cells with varying concentrations of this compound and appropriate vehicle controls for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-GSK-3β (Ser9 - inhibitory mark), total GSK-3β, p-β-catenin (Ser33/37/Thr41 - GSK-3β target), total β-catenin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify band intensities and normalize to the loading control. A decrease in p-β-catenin and an increase in total β-catenin would indicate GSK-3β inhibition.
Visualizations
Caption: Wnt/GSK-3β signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for identifying and validating off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
TC-G 24 stability and storage best practices
Welcome to the technical support center for TC-G 24, a potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A1: For long-term stability, solid this compound should be stored at -20°C. Stock solutions in DMSO can also be stored at -20°C for up to six months. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the compound in DMSO. Gentle warming can assist in complete dissolution. For cell culture experiments, the final concentration of DMSO should be kept low (typically below 0.1%) to avoid solvent-induced cellular toxicity.
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent and selective inhibitor of GSK-3β.[1] By inhibiting GSK-3β, this compound prevents the phosphorylation of its downstream targets. A key target is β-catenin, and inhibition of its phosphorylation by GSK-3β prevents its degradation, leading to its accumulation and translocation to the nucleus where it can activate gene transcription.[2][3][4]
Q4: Can this compound be used in in vivo studies?
A4: Yes, this compound is a brain-penetrant compound and has been shown to be effective in in vivo models.[1] It can be administered to rodents, and studies have shown it increases liver glycogen reserves.[1]
Stability and Storage Best Practices
Proper handling and storage of this compound are crucial for maintaining its activity and ensuring reproducible experimental results.
| Condition | Recommendation | Rationale |
| Solid Compound | Store at -20°C. | Ensures long-term stability of the lyophilized powder. |
| Stock Solution (in DMSO) | Store at -20°C in aliquots. | Prevents degradation from repeated freeze-thaw cycles and maintains potency for up to 6 months. |
| Working Solution (in aqueous media) | Prepare fresh for each experiment. | The stability of many small molecules in aqueous solutions can be limited. |
| Light Exposure | Protect from prolonged exposure to light. | As a general precaution for organic small molecules to prevent photodegradation. |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound precipitates in cell culture medium. | The concentration of DMSO in the final working solution is too high, or the compound's solubility in aqueous media is exceeded. | Further dilute the concentrated DMSO stock solution in DMSO before adding it to the aqueous medium. Ensure the final DMSO concentration is at a tolerable level for your cells (e.g., <0.1%). |
| No or reduced biological effect observed. | 1. Improper storage leading to compound degradation. 2. Incorrect dosage or concentration. 3. Insufficient incubation time. | 1. Ensure the compound has been stored correctly. If in doubt, use a fresh vial. 2. Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. 3. Optimize the incubation time based on the specific cellular process being investigated. |
| Observed cellular toxicity. | 1. The concentration of this compound is too high. 2. The concentration of the solvent (DMSO) is too high. | 1. Perform a toxicity assay to determine the maximum non-toxic concentration for your cell line. 2. Ensure the final DMSO concentration in your culture medium is below the toxic threshold for your cells (typically <0.1%). Always include a vehicle control (DMSO alone) in your experiments. |
| Variability between experiments. | 1. Inconsistent compound concentration due to improper dissolution or storage. 2. Differences in cell passage number or confluency. | 1. Ensure the compound is fully dissolved when making stock solutions. Use freshly prepared working solutions from aliquoted stocks. 2. Standardize cell culture conditions, including passage number and seeding density. |
Experimental Protocols
Detailed Methodology for Western Blot Analysis of β-catenin Stabilization
This protocol describes the steps to assess the effect of this compound on β-catenin levels in cultured cells.
-
Cell Seeding: Plate your cells of interest at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (a dose-response is recommended, e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO). Incubate for a predetermined time (e.g., 16 hours).[5]
-
Cell Lysis:
-
Wash the cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer (or another suitable lysis buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against β-catenin overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the β-catenin signal to a loading control (e.g., β-actin or GAPDH).
-
Diagrams
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for analyzing this compound's effect on β-catenin.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Premise and peril of Wnt signaling activation through GSK-3β inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Premise and peril of Wnt signaling activation through GSK-3β inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GSK3: a multifaceted kinase in Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of β-catenin signalling by GSK-3 inhibition increases p-glycoprotein expression in brain endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding Cell Line Specific Responses to TC-G 24 Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of TC-G 24, a potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β). This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and insights into the nuanced responses of different cell lines to this compound treatment.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the serine/threonine kinase GSK-3β.[1] It functions by binding to the ATP-binding site of GSK-3β, thereby preventing the phosphorylation of its downstream substrates.[1] This inhibition can impact a multitude of cellular processes, as GSK-3β is a key regulator in numerous signaling pathways.
Q2: Why do different cell lines exhibit varied responses to this compound?
A2: The cellular response to GSK-3β inhibition is highly context-dependent and influenced by the specific genetic and signaling landscape of each cell line. Key factors include:
-
Basal GSK-3β Activity: Cell lines may have different baseline levels of active GSK-3β.
-
Status of Upstream Regulators: The activity of pathways that regulate GSK-3β, such as the PI3K/Akt and Wnt signaling pathways, can vary significantly between cell lines. For instance, cells with a constitutively active PI3K/Akt pathway may have already phosphorylated (and thus inhibited) a significant portion of their GSK-3β pool, potentially rendering them less sensitive to further inhibition by this compound.
-
Dependence on GSK-3β-Mediated Pathways: Some cell lines are highly dependent on GSK-3β activity for survival and proliferation, while others may have redundant or alternative signaling pathways.
-
Role of GSK-3β in the Specific Cancer Type: GSK-3β can act as a tumor suppressor in some cancers (e.g., by destabilizing β-catenin) and a tumor promoter in others (e.g., by promoting cell survival through NF-κB signaling).[2][3] This dual role is a major determinant of the cellular outcome following inhibition.
Q3: What are the potential outcomes of treating cells with this compound?
A3: The effects of this compound can be pleiotropic and cell-line specific. Potential outcomes include:
-
Induction of Apoptosis: In some cancer cell lines, inhibition of GSK-3β can lead to the stabilization of pro-apoptotic proteins or the downregulation of anti-apoptotic factors, ultimately triggering programmed cell death.
-
Cell Cycle Arrest: this compound can cause cell cycle arrest at different phases, depending on the cellular context.
-
Inhibition of Proliferation: By modulating pathways involved in cell growth and division, this compound can reduce the proliferation rate of sensitive cell lines.
-
Induction of Drug Resistance: Paradoxically, in certain contexts, inhibiting GSK-3β can lead to resistance to other chemotherapeutic agents.[4] For example, in some colon cancer cell lines, GSK-3β inhibition can upregulate factors that confer resistance to drugs like 5-fluorouracil.
-
Modulation of Signaling Pathways: this compound treatment will lead to changes in the phosphorylation status of GSK-3β substrates, impacting pathways like Wnt/β-catenin (typically leading to β-catenin stabilization) and PI3K/Akt/mTOR signaling.
Q4: How can I determine the optimal concentration of this compound for my experiments?
A4: The optimal concentration of this compound is cell line-dependent and should be determined empirically. A dose-response experiment is recommended to determine the half-maximal inhibitory concentration (IC50) for your specific cell line and endpoint of interest (e.g., inhibition of proliferation, induction of apoptosis). Start with a broad range of concentrations (e.g., from nanomolar to micromolar) and narrow down to a more focused range based on the initial results.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound treatment. | Cell line may be resistant to GSK-3β inhibition. | - Confirm the activity of your this compound stock. - Analyze the basal activity of GSK-3β and the status of upstream pathways (e.g., PI3K/Akt) in your cell line. - Consider using a different GSK-3β inhibitor with an alternative mechanism of action. - Increase the concentration and/or duration of treatment. |
| High variability between replicate experiments. | - Inconsistent cell seeding density. - Variation in drug concentration. - Cell line instability or heterogeneity. | - Ensure accurate and consistent cell counting and seeding. - Prepare fresh drug dilutions for each experiment. - Use cells within a consistent and low passage number range. - Consider single-cell cloning to establish a more homogeneous population. |
| Unexpected or off-target effects observed. | - this compound may have off-target effects at high concentrations. - The observed phenotype may be an indirect consequence of GSK-3β inhibition. | - Perform a dose-response curve to identify the lowest effective concentration. - Use a second, structurally different GSK-3β inhibitor to confirm that the observed effect is on-target. - Include appropriate positive and negative controls in your experiments (e.g., cells treated with a known inducer of the observed phenotype). |
| Difficulty in detecting changes in downstream signaling. | - Inappropriate time point for analysis. - Low abundance of the target protein. - Insufficient antibody quality for Western blotting. | - Perform a time-course experiment to determine the optimal time point for observing changes in protein phosphorylation or expression. - Use techniques to enrich for low-abundance proteins. - Validate your antibodies using positive and negative controls. |
Quantitative Data
While specific cell-based IC50 values for this compound are not widely published, the following table summarizes the responses of various cancer cell lines to other well-characterized GSK-3β inhibitors. This data illustrates the principle of cell line-specific sensitivity and provides a reference for expected outcomes with GSK-3β inhibition.
Table 1: Cell Line-Specific Responses to GSK-3β Inhibitors
| Cell Line | Cancer Type | GSK-3β Inhibitor | Observed Effect | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | Rapamycin (mTOR inhibitor, downstream of GSK-3β) | Increased sensitivity with GSK-3β knockdown | ~0.014 (with GSK-3β KD) vs ~0.058 (WT) | [4] |
| Pancreatic Cancer Cell Lines (unspecified) | Pancreatic Cancer | AR-A014418 | Inhibition of growth and apoptosis | Not Specified | [5] |
| Renal Cancer Cell Lines (unspecified) | Renal Cancer | 9-ING-41 | Cell cycle arrest, induction of autophagy | Not Specified | [5] |
| Colon Cancer Cell Lines (p53-null) | Colon Cancer | Unspecified GSK-3β inhibitor | Increased sensitivity to 5-fluorouracil | Not Specified | [3] |
| Glioblastoma Cell Lines | Glioblastoma | Unspecified GSK-3β inhibitor | Sensitization to temozolomide and radiation | Not Specified | [6][7] |
| B-cell Lymphoma Lines (SUDHL-4, KPUM-UH1, Karpas 422, TMD8) | B-cell Lymphoma | 9-ING-41 | Reduced cell viability and proliferation | ~1 (for viability reduction) | [4] |
Note: The IC50 values are highly dependent on the assay and incubation time used. The provided values are for reference and should be determined experimentally for your specific conditions.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell proliferation and viability.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis and necrosis in cells treated with this compound using flow cytometry.
Materials:
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate duration. Include a vehicle control.
-
Harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Necrotic cells: Annexin V-FITC negative, PI positive
-
Western Blotting for Signaling Pathway Analysis
This protocol is for analyzing changes in the phosphorylation status of GSK-3β and its downstream targets.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-GSK-3β (Ser9), anti-GSK-3β, anti-β-catenin, anti-phospho-Akt, anti-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time, then wash with cold PBS and lyse with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Signaling Pathways and Experimental Workflows
GSK-3β Signaling Pathways
The following diagram illustrates the central role of GSK-3β in key signaling pathways that are often dysregulated in various cell lines. Inhibition of GSK-3β with this compound can have profound effects on these pathways.
Caption: Key signaling pathways modulated by GSK-3β and the inhibitory effect of this compound.
Experimental Workflow for Assessing this compound Effects
This diagram outlines a typical experimental workflow for characterizing the cell line-specific responses to this compound.
Caption: A logical workflow for investigating the effects of this compound on different cell lines.
References
- 1. Cellosaurus cell line T24 (CVCL_0554) [cellosaurus.org]
- 2. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Experimental Validation of a Novel Prognostic Signature for Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cytotronics.com [cytotronics.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identifying cell lines across pan-cancer to be used in preclinical research as a proxy for patient tumor samples - PMC [pmc.ncbi.nlm.nih.gov]
Potential cytotoxicity of TC-G 24 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TC-G 24. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments, with a focus on its potential for cytotoxicity at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of glycogen synthase kinase-3β (GSK-3β) with an IC50 of 17.1 nM.[1][2] It functions by binding to the ATP binding site of GSK-3β.[1] GSK-3β is a key enzyme in various cellular processes, including the Wnt signaling pathway, which is involved in cell proliferation and differentiation.
Q2: Is this compound known to be cytotoxic at high concentrations?
Currently, there is limited publicly available data specifically detailing the cytotoxic effects of this compound at high in vitro concentrations. One in vivo study in rodents showed that single intraperitoneal doses of up to 15 mg/kg did not exhibit obvious toxicity and resulted in increased liver glycogen content.[1] However, in vitro experiments using high concentrations may yield different results. It is recommended to perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line and experimental conditions.
Q3: What are the potential off-target effects of this compound at high concentrations?
While this compound is selective for GSK-3β, high concentrations may lead to off-target effects. It has been shown to have minimal inhibition of CDK2 (22% inhibition at 10 μM).[3] Researchers should consider validating their findings with other GSK-3β inhibitors or using rescue experiments to confirm that the observed phenotype is due to the inhibition of GSK-3β.
Troubleshooting Guides
Issue 1: I am observing unexpected levels of cell death in my experiments with this compound.
-
Possible Cause 1: High Concentration of this compound.
-
Troubleshooting: Perform a dose-response curve to determine the IC50 for cytotoxicity in your cell line. Start with a wide range of concentrations and narrow down to a more specific range. The MTT or CellTiter-Glo® assay are suitable for this purpose.
-
-
Possible Cause 2: Solvent Toxicity.
-
Troubleshooting: this compound is often dissolved in DMSO.[3] Ensure that the final concentration of the solvent in your cell culture medium is not exceeding a level that is toxic to your cells (typically <0.5%). Run a vehicle control (cells treated with the same concentration of solvent without this compound) to assess the effect of the solvent alone.
-
-
Possible Cause 3: Compound Precipitation.
-
Troubleshooting: High concentrations of small molecules can sometimes precipitate out of solution in cell culture media. Visually inspect your culture wells for any signs of precipitation. If precipitation is observed, consider lowering the concentration or trying a different solvent. The solubility of this compound in DMSO is 3.31 mg/mL (10 mM) with gentle warming.[3]
-
Issue 2: I am not observing the expected biological effect of this compound.
-
Possible Cause 1: Sub-optimal Concentration.
-
Troubleshooting: The IC50 of this compound for GSK-3β is 17.1 nM.[1][2] Ensure you are using a concentration that is sufficient to inhibit GSK-3β in your cellular context. You can confirm target engagement by performing a Western blot to look at the phosphorylation status of a known GSK-3β substrate, such as β-catenin or Tau.
-
-
Possible Cause 2: Inactive Compound.
-
Troubleshooting: Ensure proper storage of the compound as recommended by the manufacturer (typically at +4°C).[3] If you suspect the compound may be inactive, consider purchasing a new batch from a reputable supplier.
-
Data Presentation
Table 1: In Vitro and In Vivo Potency of this compound
| Parameter | Value | Species/System | Reference |
| IC50 (GSK-3β) | 17.1 nM | In vitro | [1][2] |
| In vivo dosage | 0-15 mg/kg (i.p.) | Rodent | [1] |
| In vivo effect | Increased liver glycogen | Rodent | [1] |
| Toxicity | No obvious toxicity | Rodent | [1] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.[4]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control) for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: Experimental workflow for determining the cytotoxicity of this compound.
Caption: Simplified diagram of this compound inhibiting GSK-3β and its effect on β-catenin.
References
How to control for vehicle effects when using TC-G 24 in DMSO
Welcome to the Technical Support Center for TC-G 24. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using this compound in their experiments, with a specific focus on controlling for the effects of Dimethyl Sulfoxide (DMSO) as a vehicle.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β) with an IC50 of 17.1 nM.[1] It functions by binding to the ATP-binding site of GSK-3β, thereby preventing the phosphorylation of its downstream targets.[1] GSK-3β is a key enzyme in various signaling pathways, including the Wnt/β-catenin pathway, and is implicated in a wide range of cellular processes and diseases such as type 2 diabetes, Alzheimer's disease, and stroke.[1]
Q2: Why is DMSO used as a solvent for this compound?
This compound is a hydrophobic molecule with low solubility in aqueous solutions. DMSO is a powerful aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds, making it an effective vehicle for delivering this compound to cells in culture and in animal models.[2][3]
Q3: What are the potential effects of DMSO on my experiments?
While DMSO is a widely used solvent, it is not biologically inert and can exert its own effects on cells, which can vary depending on the cell type, concentration, and exposure time.[4][5][6] These effects can include:
-
Cytotoxicity: At higher concentrations (typically above 1%), DMSO can be toxic to most mammalian cell lines.[2][4][5]
-
Cellular Differentiation: DMSO can induce differentiation in some cell types, such as hematopoietic and embryonic stem cells.
-
Gene Expression and Signaling: Even at lower, non-toxic concentrations, DMSO can alter gene expression and affect intracellular signaling pathways.[6]
-
Anti-inflammatory and other pharmacological effects: In vivo, DMSO can exhibit anti-inflammatory, analgesic, and diuretic properties.[7][8]
It is crucial to control for these potential confounding effects in your experimental design.
Q4: What is a vehicle control and why is it essential?
A vehicle control group is a critical component of any experiment involving a compound dissolved in a solvent.[9] This group is treated with the same concentration of the vehicle (in this case, DMSO) as the experimental group, but without the compound of interest (this compound). This allows researchers to distinguish the biological effects of this compound from any effects caused by the DMSO solvent itself, ensuring that the observed results are attributable to the inhibitor and not the vehicle.[7]
Troubleshooting Guide
Issue 1: Compound Precipitation Upon Dilution in Aqueous Media
-
Problem: You observe a precipitate forming when you dilute your this compound DMSO stock solution into your cell culture medium or aqueous buffer.
-
Possible Causes:
-
The final concentration of this compound exceeds its solubility limit in the aqueous medium.
-
The change in solvent polarity from high-concentration DMSO to the aqueous environment is too abrupt.
-
-
Solutions:
-
Stepwise Dilution: Perform serial dilutions of your high-concentration DMSO stock in 100% DMSO first to create intermediate stocks.[10][11] Then, add a small volume of the appropriate intermediate stock to your final aqueous solution. This gradual change in concentration can help maintain solubility.
-
Pre-warming: Gently warm the aqueous medium to 37°C before adding the this compound/DMSO stock.
-
Vortexing/Mixing: Ensure thorough and immediate mixing upon addition of the this compound/DMSO stock to the aqueous medium.
-
Use of Co-solvents (for in vivo studies): For animal studies, formulations including co-solvents like PEG300 and Tween-80 can improve solubility and stability.[12] A suggested combination is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7]
-
Issue 2: High Background or Unexpected Effects in the Vehicle Control Group
-
Problem: Your vehicle control group (cells treated with DMSO only) shows significant changes in viability, signaling, or gene expression compared to the untreated control group.
-
Possible Causes:
-
Solutions:
-
Determine the Optimal DMSO Concentration: Conduct a dose-response experiment with a range of DMSO concentrations (e.g., 0.01% to 1%) to determine the maximum concentration that does not significantly affect the viability or baseline signaling of your specific cell line over the intended duration of your experiment.[13]
-
Minimize DMSO Concentration: Always use the lowest possible final DMSO concentration that maintains the solubility of this compound. A final concentration of ≤ 0.1% is generally recommended for most cell lines.[2][5]
-
Reduce Exposure Time: If possible, shorten the incubation time of your experiment to minimize the cumulative effects of DMSO.
-
Issue 3: Inconsistent or Irreproducible Results
-
Problem: You are observing high variability in your results between experiments.
-
Possible Causes:
-
Inconsistent preparation of this compound stock and working solutions.
-
Variability in the final DMSO concentration across different treatment groups.
-
Cell health and passage number variation.
-
-
Solutions:
-
Standardize Protocols: Prepare a large batch of this compound stock solution, aliquot it, and store it at -20°C or -80°C to ensure consistency across experiments.
-
Maintain Consistent DMSO Concentration: When preparing serial dilutions of this compound, it is crucial to maintain the same final DMSO concentration in all wells. This is achieved by first making intermediate dilutions of this compound in 100% DMSO and then adding an equal small volume of each intermediate stock to the final culture medium.[10][14]
-
Monitor Cell Health: Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. Ensure consistent cell seeding densities.
-
Issue 4: Potential Off-Target Effects of this compound
-
Problem: You are concerned that the observed effects may not be solely due to the inhibition of GSK-3β.
-
Possible Causes:
-
Like many small molecule inhibitors, this compound may have off-target activities, especially at higher concentrations.
-
-
Solutions:
-
Use Multiple Approaches: Confirm your findings using alternative methods to inhibit GSK-3β, such as using another structurally different GSK-3β inhibitor or employing genetic approaches like siRNA or CRISPR/Cas9 to knockdown GSK-3β expression.
-
Dose-Response Analysis: Perform a dose-response experiment with this compound. A specific, on-target effect should typically occur within a narrow concentration range around the IC50 value. Off-target effects are more likely to appear at much higher concentrations.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a form of GSK-3β that is resistant to this compound inhibition.
-
Data Presentation: DMSO Cytotoxicity
The following tables summarize the reported effects of different DMSO concentrations on various cell lines. It is crucial to determine the optimal DMSO concentration for your specific cell line and experimental conditions.
Table 1: General Recommendations for Final DMSO Concentration in Cell Culture
| Final DMSO Concentration | General Recommendation | Reference |
| ≤ 0.1% | Considered safe for most cell lines with minimal impact on viability. | [2][5] |
| 0.1% - 0.5% | Generally well-tolerated by many cell lines, but may cause subtle effects. | [2] |
| > 0.5% - 1% | May start to impact cell viability and function in a cell-line dependent manner. | [2][5] |
| > 1% | Often cytotoxic and can significantly alter cellular processes. | [4][5] |
Table 2: Reported Effects of DMSO on Specific Cell Lines
| Cell Line | DMSO Concentration | Observed Effect | Reference |
| Human Fibroblast-like Synoviocytes | > 0.05% | Significant toxicity after 24h exposure. | |
| CHO, PC-12, SH-SY5Y, Neuronal cells | > 1% | Toxic after 24h incubation. | [4] |
| Hepatocytes, Cardiomyocytes, Keratinocytes | 1.5% - 2.0% | Tolerated for 24h without significant loss of viability. | [4] |
| Zebrafish Embryos | ≤ 1% | No increase in lethality or malformations. | [15] |
| Bone Marrow-MSCs | ≤ 0.5% | Viability remained over 80% post-injection. | [16] |
| RAW 264.7 cells | > 0.5% | Significant effect on IL-6 production. | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Experiments
This protocol provides a general guideline for preparing this compound solutions. Optimization may be required for your specific cell line and experimental setup.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium
Procedure:
-
Prepare a High-Concentration Stock Solution (e.g., 10 mM):
-
Calculate the amount of this compound powder needed to make a 10 mM stock solution in DMSO. The molecular weight of this compound is 330.73 g/mol .
-
Under sterile conditions, dissolve the calculated amount of this compound powder in the appropriate volume of sterile DMSO.
-
Gently warm the solution (e.g., in a 37°C water bath) and vortex until the compound is completely dissolved.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
-
Prepare Intermediate and Working Solutions:
-
To maintain a consistent final DMSO concentration (e.g., 0.1%) across all experimental conditions, perform serial dilutions of the 10 mM stock solution in 100% sterile DMSO to create a series of intermediate stocks at 1000X the final desired concentrations.
-
For example, to achieve final concentrations of 10 µM, 1 µM, and 0.1 µM, you would prepare 10 mM, 1 mM, and 0.1 mM intermediate stocks in 100% DMSO.
-
To prepare the final working solutions, dilute the intermediate stocks 1:1000 in your pre-warmed cell culture medium. For example, add 1 µL of the 1 mM intermediate stock to 999 µL of cell culture medium to obtain a final this compound concentration of 1 µM with a final DMSO concentration of 0.1%.
-
-
Prepare the Vehicle Control:
-
Prepare a vehicle control solution by adding the same volume of 100% DMSO to the cell culture medium as used for the highest concentration of this compound. For a 1:1000 dilution, this would be 1 µL of DMSO in 999 µL of medium, resulting in a 0.1% DMSO final concentration.
-
Protocol 2: General In Vitro Cell Treatment and Experimental Design
This protocol outlines a basic experimental setup for evaluating the effects of this compound on cultured cells.
Materials:
-
Cultured cells of interest
-
Multi-well cell culture plates
-
This compound working solutions (from Protocol 1)
-
Vehicle control solution (from Protocol 1)
-
Untreated control (cell culture medium only)
-
Assay-specific reagents (e.g., for viability, western blotting, qPCR)
Procedure:
-
Cell Seeding: Seed your cells in multi-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment and throughout the experiment. Allow the cells to adhere and recover overnight.
-
Treatment:
-
Remove the old medium from the wells.
-
Add the appropriate volumes of the prepared working solutions of this compound, the vehicle control solution, and the untreated control medium to the respective wells.
-
Ensure each condition is performed in triplicate or with a sufficient number of replicates for statistical analysis.
-
-
Incubation: Incubate the cells for the desired duration of the experiment (e.g., 24, 48, or 72 hours).
-
Endpoint Analysis: Following incubation, perform your desired downstream analyses, such as:
-
Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo): To assess the cytotoxic effects of this compound and the DMSO vehicle.
-
Western Blotting: To analyze the phosphorylation status of GSK-3β substrates (e.g., β-catenin, Tau) or the expression levels of target proteins.
-
Quantitative PCR (qPCR): To measure changes in the expression of target genes.
-
Mandatory Visualizations
Signaling Pathways
Caption: GSK-3β Signaling in the Wnt Pathway and the action of this compound.
Experimental Workflow
Caption: General workflow for an in vitro experiment using this compound.
Logical Relationship: Importance of Controls
Caption: Logical relationship demonstrating the necessity of vehicle controls.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lifetein.com [lifetein.com]
- 3. glpbio.com [glpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. New insights of dimethyl sulphoxide effects (DMSO) on experimental in vivo models of nociception and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fiveable.me [fiveable.me]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. Serially diluting compounds while keeping DMSO concentration the same - Tissue and Cell Culture [protocol-online.org]
- 15. Frontiers | DMSO Concentrations up to 1% are Safe to be Used in the Zebrafish Embryo Developmental Toxicity Assay [frontiersin.org]
- 16. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating TC-G 24 Target Engagement in Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in validating the cellular target engagement of TC-G 24, a potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary cellular target?
This compound is a small molecule inhibitor that selectively targets Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase involved in numerous cellular processes.[1] It has a reported in vitro IC50 of 17.1 nM for GSK-3β.[1] Validating that this compound engages GSK-3β within a cellular context is a critical step in ensuring that its observed biological effects are a direct result of inhibiting its intended target.
Q2: What are the primary methods for validating this compound target engagement in cells?
The two most common and robust methods for confirming target engagement of a small molecule inhibitor like this compound in cells are:
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay directly measures the binding of this compound to GSK-3β in intact cells.[2][3][4] The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[2][3]
-
Western Blotting of Downstream Signaling: This method provides functional evidence of target engagement by measuring changes in the phosphorylation state of known GSK-3β substrates. Inhibition of GSK-3β by this compound is expected to lead to an increase in the phosphorylation of GSK-3β at Serine 9 (an inhibitory mark) and alterations in the phosphorylation status of downstream targets like β-catenin.[5][6][7]
Troubleshooting Guides
Cellular Thermal Shift Assay (CETSA) for this compound
Q3: I am not observing a thermal shift for GSK-3β with this compound in my CETSA experiment. What could be the problem?
Several factors can contribute to a lack of a discernible thermal shift. Here are some common issues and troubleshooting steps:
| Potential Issue | Troubleshooting Steps |
| Suboptimal this compound Concentration | The concentration of this compound may be too low to induce a significant stabilizing effect. Perform a dose-response experiment with a range of concentrations (e.g., 0.1 µM to 10 µM) to determine the optimal concentration for inducing a thermal shift. A 1 µM concentration has been shown to have cellular activity.[1] |
| Incorrect Heating Temperature or Duration | The chosen temperature for the isothermal dose-response (ITDR) CETSA might be too high or too low. First, determine the aggregation temperature (Tagg) of GSK-3β in your specific cell line by performing a CETSA experiment over a range of temperatures. For ITDR, select a temperature in the steep part of the melting curve. The heating duration is also critical; a typical duration is 3-8 minutes, but this may need optimization.[8][9] |
| Poor Antibody Quality | The antibody used for detecting soluble GSK-3β after the heat challenge may have low affinity or specificity. Validate your GSK-3β antibody by western blot to ensure it detects a single, clean band at the correct molecular weight. |
| Irregular Melt Curves | Irregular melt curves can be caused by issues with sample handling, protein degradation, or assay artifacts. Ensure consistent sample processing and include protease and phosphatase inhibitors in your lysis buffer.[10] |
| Cell Permeability Issues | While this compound is known to be cell-permeable, different cell lines can have varying permeability characteristics.[1] If you suspect this is an issue, you can perform the CETSA on cell lysates as a control to bypass the cell membrane. |
Simplified GSK-3β Signaling Pathway
Experimental Protocols
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol is a general guideline and may require optimization for your specific cell line and experimental conditions.
-
Cell Culture and Treatment:
-
Plate cells and grow to 80-90% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-4 hours at 37°C.
-
-
Thermal Challenge:
-
For determining the Tagg, aliquot treated cells into PCR tubes and heat them over a temperature gradient (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
For ITDR-CETSA, heat all samples at a single, predetermined temperature (e.g., 52°C) for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease and phosphatase inhibitors.
-
Separate the soluble fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Quantification and Western Blot:
-
Carefully collect the supernatant (soluble fraction) and determine the protein concentration.
-
Normalize the protein concentrations for all samples.
-
Analyze the samples by SDS-PAGE and western blot using a validated antibody against GSK-3β.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
For Tagg determination, plot the percentage of soluble GSK-3β against the temperature.
-
For ITDR-CETSA, plot the percentage of soluble GSK-3β against the log of the this compound concentration.
-
Detailed Protocol: Western Blot for Phospho-GSK-3β (Ser9) and β-catenin
-
Cell Culture and Treatment:
-
Plate cells and grow to 80-90% confluency.
-
Treat cells with this compound (e.g., 1 µM) or vehicle (DMSO) for a predetermined time (e.g., 4 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells, incubate on ice for 30 minutes, and then clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-GSK-3β (Ser9), total GSK-3β, and β-catenin overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot and perform densitometric analysis to quantify the changes in protein phosphorylation and expression levels relative to a loading control (e.g., GAPDH or β-actin).
-
Expected Quantitative Data Summary
The following table summarizes the expected outcomes from the validation experiments with this compound. Actual values may vary depending on the cell line and experimental conditions.
| Experiment | Parameter Measured | Expected Outcome with this compound Treatment |
| CETSA | Thermal Shift (ΔTagg) of GSK-3β | Dose-dependent increase in the Tagg of GSK-3β. |
| Western Blot | Phospho-GSK-3β (Ser9) / Total GSK-3β Ratio | Increase in the ratio, indicating inhibition of GSK-3β activity. |
| Western Blot | Total β-catenin Levels | Stabilization and accumulation of β-catenin, leading to an increase in its total protein levels. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospho-GSK-3β (Ser9) (D2Y9Y) Mouse mAb | Cell Signaling Technology [cellsignal.com]
- 6. Activation of β-catenin signalling by GSK-3 inhibition increases p-glycoprotein expression in brain endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Thermal shift assays in drug discovery - Troubleshooting from biochemical to cellular applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the GSK-3 Inhibitors TC-G 24 and AR-A014418 for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of two prominent Glycogen Synthase Kinase-3 (GSK-3) inhibitors: TC-G 24 and AR-A014418. This document synthesizes available data on their efficacy, mechanism of action, and relevant experimental protocols to aid in the selection and application of these compounds in a research setting.
Due to a greater volume of published research on AR-A014418, a direct head-to-head comparison with this compound in identical experimental settings is limited. This guide therefore presents the available data for each compound to facilitate an informed, albeit indirect, comparison.
At a Glance: Key Quantitative Data
The following table summarizes the key quantitative parameters for this compound and AR-A014418, offering a snapshot of their potency and selectivity.
| Parameter | This compound | AR-A014418 |
| Target | Glycogen Synthase Kinase-3β (GSK-3β)[1] | Glycogen Synthase Kinase-3 (GSK-3)[2] |
| IC50 Value | 17.1 nM for GSK-3β | 104 ± 27 nM for GSK-3[2] |
| Ki Value | Not Reported | 38 nM (ATP-competitive) |
| Selectivity | Displays selectivity for GSK-3β over CDK2 (22% inhibition at 10 μM)[1] | Does not significantly inhibit 26 other kinases, including cdk2 and cdk5 (IC50 > 100 μM) |
| Cellular IC50 (Tau Phosphorylation) | Not Reported | 2.5 μM in 3T3 fibroblasts |
| Cellular IC50 (Cell Death Protection) | Not Reported | 0.5 μM in N2A cells |
This compound: A Potent and Selective GSK-3β Inhibitor
This compound is distinguished by its high potency and selectivity for the GSK-3β isoform.[1] Its ability to cross the blood-brain barrier makes it a valuable tool for investigating the role of GSK-3β in central nervous system (CNS) disorders.[1]
In Vivo Efficacy:
In animal models, administration of this compound has been shown to significantly increase liver glycogen content in a dose-dependent manner without apparent toxicity.[1]
Anticancer Potential:
While specific studies detailing the anticancer efficacy of this compound are not as widely published as those for AR-A014418, its potent inhibition of GSK-3β suggests potential therapeutic applications in cancers where this pathway is dysregulated. GSK-3β is a known regulator of signaling pathways implicated in cancer, such as the Wnt/β-catenin pathway.[1]
AR-A014418: A Well-Characterized GSK-3 Inhibitor
AR-A014418 is a selective, ATP-competitive inhibitor of GSK-3.[2] It has been extensively studied in various disease models, particularly in oncology and neuroscience.
In Vitro Efficacy in Cancer Cell Lines:
AR-A014418 has demonstrated significant anti-proliferative and pro-apoptotic effects in a range of cancer cell lines.
| Cell Line | Cancer Type | Effect | Concentration/Time |
| MiaPaCa2, PANC-1, BxPC-3 | Pancreatic Cancer | Significant dose-dependent growth reduction, induction of apoptosis.[2] | 0-20 μM |
| NGP, SH-SY5Y | Neuroblastoma | Dose- and time-dependent suppression of cellular growth. | 10 μM |
| U373, U87 | Glioblastoma | Dose-dependent inhibition of cell viability. | 25-100 μM, 48 hours |
In Vivo Efficacy:
In addition to its in vitro effects, AR-A014418 has shown efficacy in animal models of neurological and pain-related disorders.
-
Antidepressant-like Effects: Subacute intraperitoneal injections of AR-A014418 reduced immobility time in the forced swim test in rats, a model for antidepressant efficacy.[3][4]
-
Antinociceptive Effects: Systemic, local, and central administration of AR-A014418 produced antinociception in mouse models of pain.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by GSK-3 inhibition and a general workflow for evaluating the efficacy of these inhibitors.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the effect of the inhibitors on cell proliferation and viability.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
This compound or AR-A014418 stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound or AR-A014418 in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of the inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Following incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[1][3][5][6]
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your target cells by treating with this compound or AR-A014418 for the desired time. Include untreated and positive controls.
-
Harvest the cells (including any floating cells from the supernatant) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[2][4][7][8][9]
Materials:
-
Treated and control cells
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest approximately 1 x 10^6 cells per sample.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet and fix by adding cold 70% ethanol dropwise while vortexing.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
Western Blot Analysis for GSK-3 Signaling
This technique is used to detect changes in the phosphorylation status of GSK-3 and the levels of its downstream targets.[10][11][12][13][14]
Materials:
-
Treated and control cell lysates
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-GSK-3β (Ser9), anti-total GSK-3β, anti-β-catenin, anti-GAPDH)[11][12]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare total protein lysates from treated and control cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[10]
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Immunoprecipitation of GSK-3
This protocol allows for the isolation of GSK-3 and its interacting proteins from cell lysates.[7][11][15][16]
Materials:
-
Cell lysate
-
Primary antibody against GSK-3β
-
Protein A/G agarose or magnetic beads
-
Lysis buffer
-
Wash buffer
-
Elution buffer or SDS-PAGE sample buffer
Procedure:
-
Pre-clear the cell lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add the primary GSK-3β antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C.
-
Collect the beads by centrifugation and wash them several times with wash buffer.
-
Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer for subsequent Western blot analysis or by using a specific elution buffer for other downstream applications.
Conclusion
Both this compound and AR-A014418 are valuable pharmacological tools for the study of GSK-3 signaling. AR-A014418 is a well-documented inhibitor with demonstrated efficacy in various cancer cell lines and in vivo models of other diseases. This compound, while less extensively characterized in the public domain for its anticancer effects, exhibits high potency and selectivity for GSK-3β.
The choice between these two inhibitors will depend on the specific research question, the desired isoform selectivity, and the experimental system. For researchers investigating the specific roles of GSK-3β, the high selectivity of this compound makes it an attractive option. For studies requiring a more broadly characterized GSK-3 inhibitor with a larger body of supporting literature, AR-A014418 is a robust choice.
Future head-to-head comparative studies are warranted to provide a more definitive assessment of the relative efficacy of these two compounds in various therapeutic contexts.
References
- 1. scispace.com [scispace.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - ES [thermofisher.com]
- 4. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 5. kumc.edu [kumc.edu]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 11. Phosphorylation and Inactivation of Glycogen Synthase Kinase 3β (GSK3β) by Dual-specificity Tyrosine Phosphorylation-regulated Kinase 1A (Dyrk1A) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phospho-GSK-3-beta (Ser9) (D3A4) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
- 14. Phospho-GSK-3β (Ser9) Antibody | Cell Signaling Technology [cellsignal.com]
- 15. A specific immunoprecipitation assay for the protein kinase FA/glycogen synthase kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of Leading GSK-3β Inhibitors: A Guide for Researchers
An in-depth analysis of the potency, selectivity, and mechanisms of key Glycogen Synthase Kinase-3β inhibitors, complete with experimental protocols and pathway visualizations to guide research and development.
Glycogen Synthase Kinase-3β (GSK-3β) is a constitutively active serine/threonine kinase that serves as a critical regulatory node in a multitude of cellular signaling pathways, including insulin/PI3K/Akt and Wnt/β-catenin signaling. Its dysregulation is implicated in a wide array of pathologies, from neurodegenerative disorders like Alzheimer's disease to metabolic conditions and various cancers, making it a high-priority therapeutic target.[1] The development of potent and selective GSK-3β inhibitors is a major focus of drug discovery. This guide provides a head-to-head comparison of several widely used GSK-3β inhibitors, presenting key performance data, detailed experimental methodologies, and visual aids to assist researchers in selecting and utilizing these critical tool compounds.
Comparative Analysis of GSK-3β Inhibitors
The efficacy and utility of a GSK-3β inhibitor are primarily defined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity against other kinases. Due to the highly conserved nature of the ATP-binding pocket among kinases, achieving high selectivity is a significant challenge, with off-target effects on cyclin-dependent kinases (CDKs) being a common issue.[2]
The following table summarizes the in vitro potency and selectivity of four prominent GSK-3β inhibitors.
| Inhibitor | Type | GSK-3β IC50 | GSK-3α IC50 | CDK2 IC50 | Selectivity (CDK2/GSK-3β) |
| CHIR99021 | ATP-Competitive | 6.7 nM[3] | 10 nM[3] | 1.4 µM (1400 nM)[1] | ~209-fold |
| AR-A014418 | ATP-Competitive | 104 nM[4][5][6][7][8] | - | >100 µM (>100,000 nM)[4] | >960-fold |
| SB-216763 | ATP-Competitive | 34.3 nM[9] | 34.3 nM[9][10][11][12] | >10 µM (>10,000 nM)[13] | >290-fold |
| Tideglusib | Non-ATP-Competitive | 60 nM[14] (irreversible) | 502 nM[15] | - | High (mechanism-dependent) |
Key Observations:
-
Potency: CHIR99021 is the most potent inhibitor among the ATP-competitive compounds listed, with a single-digit nanomolar IC50 for GSK-3β.[3][16][17] SB-216763 also demonstrates high potency.[9] AR-A014418 is a moderately potent inhibitor.[4][8]
-
Selectivity: AR-A014418 exhibits exceptional selectivity, showing minimal inhibition of CDK2 and 26 other kinases even at high concentrations.[4][5] CHIR99021 and SB-216763 also possess favorable selectivity profiles against CDKs.[1][3][12]
-
Mechanism of Action: Most GSK-3β inhibitors, including CHIR99021, AR-A014418, and SB-216763, are ATP-competitive, meaning they bind to the ATP pocket of the kinase.[8][9][10] In contrast, Tideglusib is a non-ATP-competitive, irreversible inhibitor, which offers a different pharmacological profile and may reduce off-target effects related to the conserved ATP-binding site.[18][19]
Key Signaling Pathways and Experimental Workflow
To effectively study GSK-3β and its inhibitors, it is crucial to understand its position in cellular signaling and the typical workflow for inhibitor characterization.
Caption: GSK-3β is a key downstream effector in the PI3K/Akt and Wnt signaling pathways.
Caption: A typical workflow for the discovery and validation of novel GSK-3β inhibitors.
Detailed Experimental Protocols
Accurate comparison of inhibitors requires standardized and robust experimental methods. Below are detailed protocols for two key assays used in the characterization of GSK-3β inhibitors.
In Vitro Kinase Activity Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced during the kinase reaction, which directly correlates with GSK-3β activity. It is a common method for primary screening and IC50 determination.
Principle: The assay is performed in two steps. First, the kinase reaction occurs, where GSK-3β phosphorylates a substrate, converting ATP to ADP. Then, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added, which converts the ADP back to ATP and uses the newly synthesized ATP in a luciferase/luciferin reaction to produce a luminescent signal. The light output is proportional to the ADP concentration and thus to kinase activity.
Protocol:
-
Reaction Setup: Prepare a master mix containing 1x Kinase Assay Buffer, ATP (e.g., 10 µM), and a suitable GSK-3β substrate peptide.
-
Compound Addition: In a 96-well or 384-well white plate, add 2.5 µL of the test inhibitor (e.g., CHIR99021, AR-A014418) at various concentrations or DMSO as a vehicle control.
-
Enzyme Addition: Add 2.5 µL of purified recombinant human GSK-3β enzyme solution to each well to initiate the reaction. The final reaction volume is typically 5 µL.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a non-linear regression curve fit.
Cell-Based Wnt/β-catenin Pathway Activity Assay (TCF/LEF Reporter)
This assay measures the functional consequence of GSK-3β inhibition in a cellular context by quantifying the activation of the Wnt/β-catenin signaling pathway.
Principle: GSK-3β phosphorylates β-catenin, targeting it for degradation. Inhibition of GSK-3β leads to the stabilization and nuclear accumulation of β-catenin, which then complexes with TCF/LEF transcription factors to activate the expression of target genes. This assay uses a reporter cell line (e.g., HEK293) stably transfected with a plasmid containing a firefly luciferase gene under the control of multiple TCF/LEF response elements. Activation of the pathway results in luciferase expression, which can be quantified by adding a substrate and measuring the resulting luminescence.
Protocol:
-
Cell Plating: Seed TCF/LEF reporter-HEK293 cells into a 96-well white, clear-bottom plate at a density of ~35,000 cells per well in 80 µL of assay medium. Allow cells to attach for 4-6 hours.
-
Compound Treatment: Prepare serial dilutions of the GSK-3β inhibitors in assay medium. Add 20 µL of the diluted compounds to the appropriate wells. Include a positive control (e.g., Wnt3a conditioned media or LiCl) and a negative control (vehicle, e.g., DMSO).
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 16-24 hours.
-
Lysis and Signal Detection:
-
Remove the assay medium from the wells.
-
Add a luciferase assay reagent (e.g., ONE-Glo™ or Dual-Glo® Luciferase Assay System) according to the manufacturer's instructions. This reagent lyses the cells and contains the luciferin substrate.
-
Incubate for 10-20 minutes at room temperature to ensure complete lysis and signal stabilization.
-
-
Data Acquisition: Measure firefly luciferase activity using a luminometer. If a dual-reporter system is used (with a constitutively expressed Renilla luciferase for normalization), measure both signals.
-
Analysis: Normalize the firefly luciferase signal to the Renilla signal (if applicable) or to cell viability. Calculate the fold induction of reporter activity for each inhibitor concentration compared to the vehicle control. Determine the EC50 value, the concentration at which the inhibitor produces 50% of the maximal response.
References
- 1. Discovery of Potent and Highly Selective Inhibitors of GSK3b - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. abmole.com [abmole.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. stemcell.com [stemcell.com]
- 11. SB216763 | Cell Signaling Technology [cellsignal.com]
- 12. SB 216763 | GSK-3 Inhibitors: R&D Systems [rndsystems.com]
- 13. selleckchem.com [selleckchem.com]
- 14. GSK-3 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 15. Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cellagentech.com [cellagentech.com]
- 17. glpbio.com [glpbio.com]
- 18. Evidence for Irreversible Inhibition of Glycogen Synthase Kinase-3β by Tideglusib - PMC [pmc.ncbi.nlm.nih.gov]
- 19. go.drugbank.com [go.drugbank.com]
Validating TC-G 24's Effects: A Comparative Guide Using GSK-3β Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potent and selective Glycogen Synthase Kinase-3β (GSK-3β) inhibitor, TC-G 24, and its validation using GSK-3β knockout models. While direct experimental validation of this compound in GSK-3β knockout models is not extensively documented in publicly available literature, this guide will establish a framework for its anticipated effects by comparing its known properties with those of other GSK-3β inhibitors that have been validated through such genetic models.
Introduction to this compound and GSK-3β
This compound is a potent and selective inhibitor of GSK-3β, with an in vitro IC50 of 17.1 nM.[1] It is known to be brain-penetrant, making it a valuable tool for studying the role of GSK-3β in the central nervous system and as a potential therapeutic agent for neurological disorders.[1][2] GSK-3β is a ubiquitously expressed serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. Its dysregulation has been implicated in various diseases, including neurodegenerative disorders, bipolar disorder, and diabetes.[3][4][5][6]
Genetic knockout models of GSK-3β are instrumental in validating the specificity and on-target effects of inhibitors. Complete homozygous knockout of the GSK-3β gene is embryonically lethal in mice, highlighting its critical role in development.[7] However, heterozygous (GSK-3β+/-) knockout mice are viable and exhibit phenotypes consistent with reduced GSK-3β activity, serving as an invaluable in vivo model for studying the consequences of long-term GSK-3β inhibition.[8]
Comparative Analysis of GSK-3β Inhibitors
This section compares this compound with other well-characterized GSK-3β inhibitors. The experimental data for the alternative inhibitors are drawn from studies utilizing GSK-3β heterozygous knockout mice, providing a benchmark for the expected outcomes with this compound.
| Feature | This compound | Lithium | CHIR-99021 | AR-A014418 |
| Mechanism of Action | ATP-competitive inhibitor of GSK-3β[1] | Non-competitive inhibitor of GSK-3β | ATP-competitive inhibitor of GSK-3 | ATP-competitive inhibitor of GSK-3β |
| In Vitro Potency (IC50) | 17.1 nM[1] | Millimolar range | Nanomolar range (GSK-3β: 6.7 nM) | 104 nM |
| Selectivity | Selective for GSK-3β[2] | Non-selective, affects multiple targets | Highly selective for GSK-3 | Selective for GSK-3 |
| Brain Penetrance | Yes[1][2] | Yes | Yes | Yes |
| Validation in GSK-3β KO Models | Data not available | Effects on behavior and signaling pathways are mimicked in GSK-3β+/- mice. | Used to activate Wnt signaling in a manner comparable to genetic GSK-3β inhibition.[9] | Shown to improve spatial learning and memory deficits in transgenic mouse models of Alzheimer's disease, consistent with genetic GSK-3β reduction.[4] |
| Reported In Vivo Effects | Increases liver glycogen content in rodents.[1] | Modulates mood-related behaviors, neuroprotective effects.[3] | Promotes stem cell self-renewal and differentiation.[9] | Reduces tau phosphorylation and improves cognitive deficits in disease models.[4] |
Expected Validation of this compound in GSK-3β Knockout Models
Based on its high potency and selectivity, it is anticipated that treatment with this compound in wild-type animals would phenocopy many of the biochemical and behavioral traits observed in GSK-3β heterozygous knockout mice. Conversely, the effects of this compound would be significantly blunted in GSK-3β heterozygous knockout mice, providing strong evidence for its on-target activity.
Expected Outcomes of this compound Administration:
| Experimental Model | Expected Outcome with this compound Treatment | Rationale |
| Wild-type Mice | - Increased glycogen synthesis - Modulation of Wnt/β-catenin signaling - Neuroprotective effects in disease models | Mimics the phenotype of reduced GSK-3β activity seen in heterozygous knockout mice. |
| GSK-3β+/- Mice | - Attenuated or absent physiological response to this compound | The target (GSK-3β) is already partially reduced, thus the inhibitor has a smaller effect. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways regulated by GSK-3β and a typical experimental workflow for validating a GSK-3β inhibitor using knockout models.
Caption: Key signaling pathways regulated by GSK-3β.
Caption: Workflow for validating GSK-3β inhibitors.
Experimental Protocols
Generation and Genotyping of GSK-3β Heterozygous Knockout Mice
-
Procedure: GSK-3β+/- mice are generated using standard gene-targeting techniques in embryonic stem cells. Chimeric mice are bred to establish a colony.
-
Genotyping: Tail biopsies are collected from pups at weaning. DNA is extracted and subjected to PCR analysis using primers specific for the wild-type and targeted GSK-3β alleles.
In Vivo Drug Administration
-
Compound Preparation: this compound is dissolved in a suitable vehicle (e.g., DMSO and saline).
-
Administration: Mice receive daily intraperitoneal (i.p.) or oral (p.o.) injections of either vehicle or this compound at a predetermined dose for a specified duration.
Behavioral Testing
-
Morris Water Maze: To assess spatial learning and memory, mice are trained to find a hidden platform in a circular pool of water. Latency to find the platform and time spent in the target quadrant are measured.
-
Open Field Test: To evaluate locomotor activity and anxiety-like behavior, mice are placed in an open arena, and their movements are tracked.
Biochemical Analysis
-
Tissue Collection: Following the final behavioral test, mice are euthanized, and tissues (e.g., brain, liver) are rapidly dissected and flash-frozen in liquid nitrogen.
-
Western Blotting: Tissue lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against total GSK-3β, phosphorylated GSK-3β (Ser9), β-catenin, and other relevant signaling proteins.
-
GSK-3β Kinase Activity Assay: GSK-3β is immunoprecipitated from tissue lysates, and its kinase activity is measured using a specific substrate and radiolabeled ATP. The incorporation of phosphate into the substrate is quantified. A common method is the ADP-Glo™ Kinase Assay which measures the amount of ADP produced during the kinase reaction.[10]
Conclusion
The validation of this compound's effects through GSK-3β knockout models represents a critical step in confirming its mechanism of action and therapeutic potential. While direct experimental evidence is pending, the established phenotypes of GSK-3β heterozygous knockout mice and the results from studies on other selective GSK-3β inhibitors provide a strong predictive framework. The experimental approaches outlined in this guide offer a robust strategy for the definitive in vivo validation of this compound, which will be essential for its continued development as a research tool and potential therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]
- 3. The role of glycogen synthase kinase 3 beta in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSK-3 in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New insights into the role of GSK-3β in the brain: from neurodegenerative disease to tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional Redundancy of GSK-3α and GSK-3β in Wnt/β-Catenin Signaling Shown by Using an Allelic Series of Embryonic Stem Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Premise and peril of Wnt signaling activation through GSK-3β inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
Unveiling the Potency of TC-G 24: A Comparative Analysis of a Selective GSK-3β Inhibitor
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is paramount. TC-G 24, a potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), has emerged as a significant tool in the study of various diseases, including type 2 diabetes, stroke, Alzheimer's disease, and cancer. This guide provides a comprehensive cross-validation of this compound's activity, comparing its performance with other known GSK-3β inhibitors and presenting supporting experimental data and protocols.
Quantitative Comparison of GSK-3β Inhibitors
The efficacy of a kinase inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the kinase's activity by 50%. While direct comparative studies of this compound across a wide range of cell lines are not extensively published, the available data, alongside that of other prominent GSK-3β inhibitors, offers valuable insights into its potency and selectivity.
| Inhibitor | Target(s) | In Vitro IC50 | Cell Line Specific Activity | Citation(s) |
| This compound | GSK-3β | 17.1 nM | Blocks FBW7α-mediated degradation of TPP1 in HEK 293T cells (1 µM, 4 h). | [1] |
| SB-216763 | GSK-3α/β | 34.3 nM | Reduces viability of pancreatic cancer cell lines (BXPC-3, MIA-PaCa2, PANC1, ASPC1, CFPAC) at 25-50 μM. | [2][3] |
| Tideglusib | GSK-3β (non-ATP competitive) | 60 nM | Inhibits proliferation of neuroblastoma cell lines (SK-N-SH, SH-SY5Y) with an approximate IC50 of 25 µM after 72h. | [4][5][6] |
| 9-ING-41 (Elraglusib) | GSK-3β | Not specified in provided results | Reduces viability of B-cell lymphoma cell lines (Daudi, SUDHL-4, Karpas 422, KPUM-UH1, TMD8) at 1 µM. In combination studies, 0.5 µM 9-ING-41 reduced the IC50 of Venetoclax in SUDHL-4 and KPUM-UH1 cells. | [1][7] |
| AR-A014418 | GSK-3β | Not specified in provided results | Enhances cytotoxic effects of temozolomide and gemcitabine in models of glioblastoma and pancreatic cancer, respectively. | [8] |
| LY2090314 | GSK-3β | Not specified in provided results | A phase 1/2 study in combination with chemotherapy in advanced pancreatic cancer was terminated. Showed acceptable safety profile but no clinical responses in a phase 2 study for AML. | [8] |
Note: The IC50 values and cellular activities are highly dependent on the specific assay conditions and cell lines used. Direct comparison of absolute values across different studies should be made with caution. The provided data highlights the potent in vitro activity of this compound. Further head-to-head studies are necessary for a definitive cross-validation in various cellular contexts.
Experimental Protocols
To facilitate the independent validation and further investigation of this compound and other GSK-3β inhibitors, detailed methodologies for key experiments are provided below.
Cell-Based GSK-3β Kinase Activity Assay
This protocol outlines a general procedure for measuring the inhibitory effect of compounds on GSK-3β activity within a cellular context.
1. Cell Culture and Treatment:
-
Culture the desired cell line (e.g., HEK 293T, SH-SY5Y, or relevant cancer cell lines) in appropriate media and conditions until they reach 70-80% confluency.
-
Treat the cells with varying concentrations of this compound or other GSK-3β inhibitors for a predetermined duration (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the cellular proteins.
3. Immunoprecipitation of GSK-3β (Optional, for increased specificity):
-
Incubate the cell lysates with an anti-GSK-3β antibody to form an antibody-antigen complex.
-
Add protein A/G agarose beads to pull down the complex.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
4. Kinase Assay:
-
Resuspend the immunoprecipitated GSK-3β or use the whole-cell lysate in a kinase reaction buffer.
-
The buffer should contain a specific GSK-3β substrate (e.g., a synthetic peptide like GS-2 or phosphorylated Tau) and ATP (often radiolabeled with γ-³²P-ATP for traditional assays, or using non-radioactive methods like ADP-Glo).
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
5. Detection of Substrate Phosphorylation:
-
Radiometric Assay: Spot the reaction mixture onto a phosphocellulose paper, wash away unincorporated γ-³²P-ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Luminescence-Based Assay (e.g., ADP-Glo™): After the kinase reaction, add a reagent to deplete the remaining ATP. Then, add a second reagent to convert the ADP produced to ATP, which is then measured via a luciferase-based luminescence reaction. The light output is proportional to the kinase activity.
-
Western Blotting: The phosphorylation of a specific substrate (e.g., β-catenin, Tau) can be assessed by running the cell lysates on an SDS-PAGE gel, transferring to a membrane, and probing with a phospho-specific antibody.
6. Data Analysis:
-
Calculate the percentage of GSK-3β inhibition for each concentration of the inhibitor compared to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Signaling Pathways and Experimental Workflows
The activity of this compound and other GSK-3β inhibitors can be visualized through their impact on key cellular signaling pathways and the experimental procedures used to assess them.
GSK-3β Signaling Pathways
GSK-3β is a critical node in multiple signaling pathways, most notably the Wnt/β-catenin and PI3K/Akt pathways. Its inhibition by compounds like this compound can have profound effects on cellular processes.
Caption: GSK-3β is a key regulator in the Wnt/β-catenin and PI3K/Akt pathways.
Experimental Workflow for this compound Activity Assessment
The following diagram illustrates a typical workflow for evaluating the activity of this compound in a cell-based assay.
Caption: A streamlined workflow for determining the in vitro potency of this compound.
References
- 1. GSK-3β inhibitor, 9-ING-41, reduces cell viability and halts proliferation of B-cell lymphoma cell lines as a single agent and in combination with novel agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Specific Inhibition of GSK-3β by Tideglusib: Potential Therapeutic Target for Neuroblastoma Cancer Stem Cells | bioRxiv [biorxiv.org]
- 6. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 7. selleckchem.com [selleckchem.com]
- 8. promega.com [promega.com]
Unveiling the Selectivity of TC-G 24: A Comparative Analysis with Prominent Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity profile of a kinase inhibitor is paramount for predicting its therapeutic efficacy and potential off-target effects. This guide provides a detailed comparison of the novel Glycogen Synthase Kinase-3β (GSK-3β) inhibitor, TC-G 24, with three well-established kinase inhibitors: the broad-spectrum inhibitor Staurosporine, and the clinically approved drugs Imatinib and Dasatinib. This objective analysis, supported by available experimental data, will aid in the strategic application of these molecules in research and drug discovery.
Executive Summary
This compound emerges as a highly potent and selective inhibitor of GSK-3β, a key regulator in a multitude of cellular processes. In stark contrast, Staurosporine demonstrates broad, potent inhibition across the kinome. Imatinib and Dasatinib, both successful anti-cancer agents, exhibit multi-kinase inhibition profiles with varying degrees of selectivity. While comprehensive kinome-wide data for this compound is not publicly available, its known high selectivity for GSK-3β positions it as a precise tool for dissecting specific signaling pathways, distinguishing it from the broader activity profiles of the other inhibitors discussed.
Data Presentation: A Comparative Overview of Kinase Inhibition
The following tables summarize the available quantitative data for each inhibitor, highlighting their distinct selectivity profiles.
Table 1: Profile of the Highly Selective Inhibitor this compound
| Target Kinase | IC50 (nM) | % Inhibition @ 10 µM |
| GSK-3β | 17.1 | Not Available |
| CDK2 | >10,000 | 22% |
Data for this compound is limited to its primary target and one off-target kinase, underscoring its high selectivity.
Table 2: Profile of the Broad-Spectrum Inhibitor Staurosporine
| Target Kinase | Kd (nM) |
| AAK1 | 16 |
| ABL1 | 6.3 |
| AKT1 | 3.6 |
| ... (numerous others) | ... |
This table represents a small fraction of the numerous kinases potently inhibited by Staurosporine, showcasing its pan-kinase inhibitory nature.
Table 3: Profile of the Multi-Kinase Inhibitor Imatinib
| Target Kinase | IC50 (nM) |
| ABL1 | 25 |
| KIT | 100 |
| PDGFRα | 100 |
| ... (and others) | ... |
Imatinib targets a specific set of tyrosine kinases, making it more selective than Staurosporine but still a multi-kinase inhibitor.
Table 4: Profile of the Multi-Kinase Inhibitor Dasatinib
| Target Kinase | Kd (nM) |
| ABL1 | <0.5 |
| SRC | <0.5 |
| LCK | <0.5 |
| ... (numerous others) | ... |
Dasatinib exhibits potent inhibition of a broader range of kinases compared to Imatinib, including the SRC family kinases.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental approaches, the following diagrams have been generated using Graphviz (DOT language).
Caption: Wnt/β-catenin signaling pathway with the inhibitory action of this compound on GSK-3β.
Caption: Simplified cell cycle regulation by CDK2, showing the off-target effect of this compound.
Caption: Generalized workflow for in vitro kinase inhibitor selectivity profiling.
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is achieved through various robust experimental methodologies. Below are detailed protocols for key assays cited in the field.
KINOMEscan™ (Competitive Binding Assay)
This method quantitatively measures the binding of a test compound to a panel of kinases.
-
Principle: A test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured via quantitative PCR of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.
-
Protocol Outline:
-
A panel of human kinases are expressed as fusions with a unique DNA tag.
-
The test compound is incubated with the tagged kinase in the presence of an immobilized, broad-spectrum kinase inhibitor.
-
After equilibration, the unbound kinase is washed away.
-
The amount of kinase remaining bound to the solid support is quantified by qPCR of the DNA tag.
-
The results are typically reported as Kd (dissociation constant) values, with lower Kd indicating higher binding affinity.
-
Kinobeads (Chemical Proteomics)
This affinity chromatography-based method identifies kinase targets from a complex biological lysate.
-
Principle: A mixture of non-selective, immobilized kinase inhibitors (kinobeads) is used to capture a large portion of the cellular kinome. A test compound is pre-incubated with a cell lysate to compete for binding to its target kinases. The unbound kinases are then captured by the kinobeads.
-
Protocol Outline:
-
Prepare a cell lysate from the desired cell line or tissue.
-
Incubate the lysate with varying concentrations of the test compound or a DMSO control.
-
Add kinobeads to the lysate and incubate to allow for the binding of kinases not inhibited by the test compound.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound kinases from the beads.
-
Identify and quantify the eluted kinases using mass spectrometry (LC-MS/MS).
-
The reduction in the amount of a specific kinase captured in the presence of the test compound indicates it is a target.
-
Enzymatic Kinase Assays (Activity-Based)
These assays directly measure the catalytic activity of a kinase in the presence of an inhibitor.
-
Principle: The transfer of a phosphate group from ATP to a substrate (peptide or protein) by a kinase is monitored. The inhibitory effect of a compound is determined by the reduction in this phosphotransferase activity.
-
Protocol Outline:
-
A purified, active kinase is incubated with its specific substrate, ATP, and the test compound at various concentrations.
-
The reaction is allowed to proceed for a defined period.
-
The amount of phosphorylated substrate or the amount of ADP produced is quantified.
-
Detection methods vary and can include:
-
Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence/Luminescence-based assays: Using antibodies specific for the phosphorylated substrate or assays that measure ADP production (e.g., ADP-Glo™).
-
-
The data is used to calculate the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
-
Conclusion
The comparative analysis of this compound with Staurosporine, Imatinib, and Dasatinib reveals a spectrum of kinase inhibitor selectivity. This compound stands out as a highly selective tool for the investigation of GSK-3β-mediated signaling pathways, offering a level of precision that broader-spectrum inhibitors cannot provide. In contrast, Staurosporine serves as a powerful but non-selective research tool, while Imatinib and Dasatinib represent clinically successful multi-kinase inhibitors with distinct target profiles. The choice of inhibitor should, therefore, be guided by the specific research question, with a clear understanding of its selectivity profile to ensure accurate interpretation of experimental outcomes. Further comprehensive kinome-wide profiling of this compound would be invaluable to the research community to fully delineate its off-target landscape.
Orthogonal Validation of TC-G 24's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of orthogonal methods to validate the mechanism of action of TC-G 24, a potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β). By employing a multi-faceted approach, researchers can build a robust body of evidence to confirm its on-target activity and elucidate its downstream cellular effects.
This compound is a small molecule inhibitor that targets the ATP-binding pocket of GSK-3β, a serine/threonine kinase implicated in a wide array of cellular processes, including metabolism, cell proliferation, and neurodevelopment.[1] Dysregulation of GSK-3β activity is associated with various pathologies, making it a critical target for drug discovery. This guide will compare the primary biochemical assay with key orthogonal validation methods: Cellular Thermal Shift Assay (CETSA), and Western Blot analysis of downstream signaling.
Comparative Data of GSK-3β Inhibitors
To provide context for the potency of this compound, the following table summarizes the in vitro IC50 values for several well-characterized GSK-3β inhibitors.
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | GSK-3β | 17.1 | Biochemical Kinase Assay [1] |
| CHIR-99021 | GSK-3β | 6.7 | Biochemical Kinase Assay[2] |
| SB-216763 | GSK-3α/β | 34.3 | Biochemical Kinase Assay[3][4] |
| AR-A014418 | GSK-3β | 104 | Biochemical Kinase Assay[5][6] |
| TWS119 | GSK-3β | 30 | Biochemical Kinase Assay[7][8] |
Orthogonal Validation Methods
A multi-pronged approach to validating a compound's mechanism of action is crucial for robust and reliable findings. Below, we detail three key methods and provide standardized protocols for their implementation in the study of this compound.
Biochemical Kinase Assay
This is the primary method to determine the direct inhibitory activity of a compound on its purified target enzyme.
Experimental Protocol:
-
Reagents:
-
Recombinant human GSK-3β enzyme
-
GSK-3β peptide substrate (e.g., a pre-phosphorylated peptide)
-
ATP (radiolabeled [γ-³²P]ATP or for luminescence-based assays, unlabeled ATP)
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
This compound and control compounds (dissolved in DMSO)
-
Detection reagent (e.g., P81 phosphocellulose paper for radiometric assay, or ADP-Glo™ Kinase Assay kit for luminescence)
-
-
Procedure:
-
Prepare a serial dilution of this compound and control compounds in DMSO.
-
In a 96-well plate, add the kinase reaction buffer.
-
Add the GSK-3β enzyme to each well.
-
Add the diluted compounds to the respective wells.
-
Initiate the kinase reaction by adding the ATP and peptide substrate mixture.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or spotting onto P81 paper).
-
Quantify the amount of phosphorylated substrate using a suitable detection method (scintillation counting or luminescence measurement).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
Experimental Protocol:
-
Reagents:
-
Cell line expressing endogenous GSK-3β (e.g., HEK293T, SH-SY5Y)
-
Cell culture medium and supplements
-
This compound and vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with protease and phosphatase inhibitors)
-
Antibodies: anti-GSK-3β primary antibody, HRP-conjugated secondary antibody
-
SDS-PAGE and Western blot reagents
-
-
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with this compound or vehicle control at the desired concentration and incubate for a specified time (e.g., 1-2 hours).
-
Harvest cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble GSK-3β in each sample by SDS-PAGE and Western blotting.
-
Quantify the band intensities and plot the fraction of soluble GSK-3β as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.
-
Western Blot Analysis of Downstream Signaling
Inhibition of GSK-3β is expected to lead to changes in the phosphorylation state of its downstream substrates. Western blotting can be used to monitor these changes, providing evidence of target modulation in a physiological context. A key substrate of GSK-3β is β-catenin, which is phosphorylated by active GSK-3β, leading to its degradation. Inhibition of GSK-3β should therefore lead to an accumulation of active (non-phosphorylated) β-catenin.
Experimental Protocol:
-
Reagents:
-
Cell line with an active Wnt/β-catenin pathway (e.g., HEK293T)
-
Cell culture medium and supplements
-
This compound and vehicle control (DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-β-catenin (Ser33/37/Thr41), anti-total-β-catenin, anti-GSK-3β, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE and Western blot reagents
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with a dose-range of this compound or vehicle control for a specified time (e.g., 2-6 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Prepare protein samples for SDS-PAGE by adding loading buffer and heating.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control. A decrease in phospho-β-catenin and an increase in total β-catenin upon treatment with this compound would validate its inhibitory effect on GSK-3β in cells.
-
Visualizing the Workflow and Pathways
To further clarify the experimental logic and the underlying biological pathways, the following diagrams are provided.
Caption: Wnt signaling pathway and the inhibitory effect of this compound on GSK-3β.
Caption: Logical workflow for the orthogonal validation of this compound's mechanism of action.
Caption: Comparison of the principles behind each orthogonal validation method.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
A Side-by-Side Analysis of TC-G 24 and Lithium as GSK-3β Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is associated with various pathologies, including neurodegenerative diseases, bipolar disorder, and type 2 diabetes. This guide provides a detailed comparative analysis of two prominent GSK-3β inhibitors: the potent and selective synthetic compound TC-G 24, and the well-established mood stabilizer, lithium. We present a side-by-side look at their mechanisms of action, potency, selectivity, and available in vivo data, supported by experimental protocols and visual diagrams to aid in research and development decisions.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative parameters for this compound and lithium as GSK-3β inhibitors, based on available experimental data.
| Parameter | This compound | Lithium | Reference(s) |
| IC50 (in vitro) | 17.1 nM | ~1-2 mM | [1][2] |
| Mechanism of Action | ATP-competitive | Direct (competes with Mg2+) and Indirect (via Akt signaling) | [1][2][3] |
| Known Selectivity | Displays selectivity for GSK-3β over CDK2 (22% inhibition at 10 μM) | Does not significantly inhibit multiple other protein kinases | [2][4] |
| Blood-Brain Barrier Permeability | Yes, brain penetrant | Yes | [1] |
Mechanism of Action and Signaling Pathways
This compound and lithium inhibit GSK-3β through distinct mechanisms, leading to downstream effects on various signaling pathways.
This compound acts as a direct, ATP-competitive inhibitor, binding to the ATP-binding pocket of GSK-3β and preventing the phosphorylation of its substrates.[1]
Lithium , on the other hand, exhibits a dual mechanism of action. It directly inhibits GSK-3β by competing with magnesium ions (Mg2+), which are essential for the kinase's activity.[2][3] Additionally, lithium indirectly inhibits GSK-3β by modulating upstream signaling pathways, primarily by increasing the inhibitory phosphorylation of GSK-3β at Serine 9 through the Akt signaling cascade.[3]
Below are diagrams illustrating the distinct inhibitory mechanisms and their impact on the canonical Wnt signaling pathway, a key pathway regulated by GSK-3β.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lithium and Therapeutic Targeting of GSK-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Inhibition of glycogen synthase kinase 3 by lithium, a mechanism in search of specificity [frontiersin.org]
- 4. This compound | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]
A Comparative Analysis of the Therapeutic Window for the GSK-3β Inhibitor TC-G 24
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the glycogen synthase kinase-3β (GSK-3β) inhibitor, TC-G 24, against other compounds with a similar mechanism of action. The therapeutic window—the dosage range that maximizes therapeutic benefit while minimizing toxicity—is a critical parameter in drug development.[1][2][3][4] This document outlines the available potency data for this compound and its analogues and details the essential experimental protocols required to formally evaluate their respective therapeutic windows.
Mechanism of Action: GSK-3β Inhibition
This compound is a potent and selective inhibitor of GSK-3β, a serine/threonine kinase implicated in a multitude of cellular processes, including metabolism, cell proliferation, and differentiation.[5][6][7] GSK-3β is a key component of the canonical Wnt signaling pathway. In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK-3β, as with this compound, prevents this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin, which in turn activates target gene transcription.
Comparative Potency of GSK-3β Inhibitors
While comprehensive therapeutic window data for this compound is not publicly available, a comparison of its in vitro potency (IC50) against other known GSK-3β inhibitors provides a baseline for evaluating its potential therapeutic efficacy. A lower IC50 value indicates higher potency. This compound demonstrates significant potency with an IC50 of 17.1 nM.[5]
| Compound | Target(s) | IC50 (nM) | Notes |
| This compound | GSK-3β | 17.1 | Brain penetrant; increases liver glycogen in vivo. [5] |
| CHIR-99021 | GSK-3α/β | 0.65 (α), 0.58 (β) | Highly potent and selective GSK-3 inhibitor.[6] |
| BIO | GSK-3α/β | 5 | Also a pan-JAK inhibitor.[6] |
| TWS119 | GSK-3β | 30 | Known to induce neuronal differentiation.[6] |
| SB 216763 | GSK-3α/β | 34 | Cell-permeable, ATP-competitive inhibitor.[6] |
| IM-12 | GSK-3β | 53 | Enhances canonical Wnt signaling.[6] |
| AR-A014418 | GSK-3β | 104 | Selective over 26 other kinases.[6] |
Experimental Protocols for Therapeutic Window Evaluation
Determining the therapeutic window requires a series of experiments to establish both the efficacy (pharmacodynamics) and safety (toxicology) of a compound, alongside its pharmacokinetic profile.[8][9]
In Vitro Cytotoxicity Assays
These assays are fundamental for establishing the concentration at which a compound becomes toxic to cells, a key component of the therapeutic index.[10] Common methods include MTT or LDH release assays.[11][12]
Methodology: Lactate Dehydrogenase (LDH) Release Assay
The LDH assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged membranes.[10]
-
Cell Plating: Seed cells (e.g., HEK293, HepG2) in a 96-well plate at a predetermined density and incubate for 24 hours to allow attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and comparator compounds. Treat the cells with these dilutions for a specified period (e.g., 24, 48, or 72 hours). Include wells for untreated (negative control) and maximum LDH release (positive control, treated with a lysis buffer).[10][13]
-
Supernatant Collection: After incubation, centrifuge the plate and carefully transfer the supernatant to a new plate.
-
LDH Reaction: Add the LDH reaction mixture to each well of the new plate and incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cytotoxicity relative to the positive control after subtracting background absorbance.[13] The TD50 (toxic dose for 50% of cells) can be determined by plotting cytotoxicity against compound concentration.
hERG Liability Assay
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia (QT prolongation).[14][15] Early assessment of hERG liability is a regulatory requirement and crucial for safety evaluation.
Methodology: Automated Patch-Clamp Electrophysiology
This method directly measures the effect of a compound on hERG channel currents in cells stably expressing the channel (e.g., HEK293-hERG).[14]
-
Cell Preparation: Culture hERG-expressing cells and harvest for the assay.
-
Automated Patch-Clamping: Utilize an automated system (e.g., QPatch, SyncroPatch) to achieve whole-cell patch-clamp configuration.[14]
-
Baseline Recording: Record the baseline hERG tail current using a specific voltage protocol. A stable recording is established with an extracellular solution wash.
-
Compound Application: Apply a vehicle control (e.g., 0.1% DMSO) followed by sequentially increasing concentrations of the test compound (e.g., this compound).[14]
-
Current Measurement: Continuously record the hERG current during compound application. A known hERG inhibitor (e.g., E-4031) is used as a positive control.[14]
-
Data Analysis: Calculate the percentage of hERG current inhibition for each concentration. Determine the IC50 value by fitting the data to a concentration-response curve.
References
- 1. Therapeutic index - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. Clinical Pharmacology Glossary: Therapeutic Index & Therapeutic Window | ditki medical & biological sciences [ditki.com]
- 4. buzzrx.com [buzzrx.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound|CAS 1257256-44-2|DC Chemicals [dcchemicals.com]
- 7. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Pharmacokinetic Optimization of Peptides and Small Molecules" by Tyler Christian Beck [medica-musc.researchcommons.org]
- 9. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
- 13. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 15. reactionbiology.com [reactionbiology.com]
A Comparative Analysis of TC-G 24 Against the Gold Standard GSK-3β Inhibitor, CHIR-99021
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel Glycogen Synthase Kinase-3β (GSK-3β) inhibitor, TC-G 24, against CHIR-99021, a compound widely regarded as the gold standard in the field. This document summarizes key performance data, outlines detailed experimental protocols for inhibitor evaluation, and visualizes the critical signaling pathways involved.
Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine protein kinase implicated in a multitude of cellular processes, including glycogen metabolism, cell proliferation, and apoptosis.[1][2] Its dysregulation is linked to various diseases such as Type 2 diabetes, Alzheimer's disease, and cancer, making it a crucial therapeutic target.[1][2][3] This guide focuses on the comparative efficacy of this compound and CHIR-99021, two potent ATP-competitive inhibitors of the GSK-3β isoform.
Quantitative Performance Comparison
The following tables summarize the key quantitative metrics for this compound and the gold standard, CHIR-99021, based on available experimental data.
| Inhibitor | IC50 vs GSK-3β | IC50 vs GSK-3α | Reported Selectivity Profile | Key Features |
| This compound | 17.1 nM[4][5][6] | Not Reported | Selective over CDK2 (shows 22% inhibition at 10 μM)[7] | Brain penetrant; increases liver glycogen reserves in rodents.[4] |
| CHIR-99021 | 6.7 nM[8] | 10 nM[8] | Highly selective; >500-fold selectivity for GSK-3 over 20 closely related kinases and >800-fold over dozens of other enzymes and receptors.[8] | Potent Wnt signaling activator; widely used in stem cell research to maintain pluripotency.[3] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathway and Experimental Workflow
To understand the context of GSK-3β inhibition, it is crucial to visualize its role in cellular signaling. Likewise, a clear experimental workflow is essential for reproducible research.
Caption: GSK-3β signaling pathways and points of inhibition.
Caption: General workflow for an in vitro GSK-3β kinase assay.
Experimental Protocols
Accurate evaluation of inhibitor potency and selectivity is paramount. Below are detailed methodologies for key experiments.
In Vitro GSK-3β Kinase Activity Assay (Luminescence-Based)
This protocol is based on the principle of measuring the amount of ADP produced in the kinase reaction, which correlates with enzyme activity.
1. Reagent Preparation:
- Kinase Buffer: Prepare a buffer containing 40 mM Tris (pH 7.5), 20 mM MgCl₂, and 0.1 mg/mL BSA.
- GSK-3β Enzyme: Reconstitute recombinant human GSK-3β in Kinase Dilution Buffer to the desired concentration (e.g., 1-2 ng/reaction).
- Substrate/ATP Mix: Prepare a solution containing the specific GSK-3β substrate (e.g., a pre-phosphorylated peptide) and ATP. The final ATP concentration should be close to its Km value for the enzyme.
- Inhibitor Dilutions: Prepare a serial dilution of the test compounds (this compound, CHIR-99021) in DMSO, followed by a further dilution in Kinase Buffer.
2. Reaction Setup:
- Add 5 µL of the diluted inhibitor or vehicle (DMSO control) to the wells of a 384-well plate.
- Add 10 µL of the GSK-3β enzyme solution to each well.
- Add 10 µL of the Substrate/ATP mix to initiate the reaction. The final volume is 25 µL.
3. Incubation:
- Shake the plate gently to mix the components.
- Incubate the reaction at room temperature (or 30°C) for a defined period, typically 30-60 minutes.[9]
4. Detection (Using ADP-Glo™ Assay as an example):
- Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[10][11]
- Incubate at room temperature for 40 minutes.[10][11]
- Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase.
- Incubate at room temperature for 30 minutes.[11]
5. Data Analysis:
- Measure the luminescence using a plate reader.
- The signal is directly proportional to the amount of ADP formed and thus to GSK-3β activity.
- Calculate the percent inhibition for each compound concentration relative to the vehicle control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Kinase Selectivity Profiling
To determine the selectivity of an inhibitor, its activity is tested against a broad panel of other protein kinases.
1. Assay Format: The kinase activity assays are typically performed in a high-throughput format (e.g., 384-well plates) using various detection methods like TR-FRET, luminescence, or radiometric assays.[12][13]
2. Kinase Panel: A diverse panel of kinases (e.g., >50) is chosen, including those with highly homologous ATP-binding sites to GSK-3β, such as CDKs, as well as kinases from different families.
3. Experimental Procedure:
- The inhibitor is typically tested at a fixed, high concentration (e.g., 1 or 10 µM) against the entire kinase panel.
- The percent inhibition for each kinase is calculated.
- For kinases that show significant inhibition, a full dose-response curve is generated to determine the IC50 value, allowing for a quantitative comparison of potency.
4. Data Interpretation: The selectivity is expressed as the ratio of the IC50 for the off-target kinase to the IC50 for GSK-3β. A higher ratio indicates greater selectivity. For example, CHIR-99021 exhibits over 500-fold selectivity against many closely related kinases.
References
- 1. GSK3β: role in therapeutic landscape and development of modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSK-3 - Wikipedia [en.wikipedia.org]
- 3. agscientific.com [agscientific.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound|CAS 1257256-44-2|DC Chemicals [dcchemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound (4353) by Tocris, Part of Bio-Techne [bio-techne.com]
- 8. CHIR 99021 |CHIR99021 | GSK3 inhibitor | Hello Bio [hellobio.com]
- 9. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.es [promega.es]
- 11. promega.com [promega.com]
- 12. mdpi.com [mdpi.com]
- 13. Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Key Experiments with TC-G 24: A Comparative Guide
For researchers, scientists, and drug development professionals, the robust and reproducible evaluation of chemical compounds is paramount. This guide provides a comparative analysis of TC-G 24, a potent and selective glycogen synthase kinase-3β (GSK-3β) inhibitor, by detailing key experiments from seminal papers. The objective is to offer a framework for replicating these experiments and comparing this compound's performance against other alternatives.
Executive Summary
This compound is a brain-penetrant GSK-3β inhibitor with a reported IC50 of 17.1 nM.[1][2] Seminal studies have demonstrated its efficacy in both in vitro and in vivo models, highlighting its potential in research areas such as metabolic disorders and cellular senescence. This guide will delve into the experimental details of its initial characterization and its application in a cell-based assay related to cellular aging.
In Vitro Efficacy: GSK-3β Kinase Inhibition Assay
The foundational experiment establishing the potency of this compound is the in vitro GSK-3β kinase assay. This assay directly measures the ability of the compound to inhibit the enzymatic activity of GSK-3β.
Comparative Data: IC50 Values of GSK-3β Inhibitors
| Compound | IC50 (nM) | Notes |
| This compound | 17.1 | Potent and selective inhibitor. [1][2] |
| AR-A014418 | 104 | A commonly used selective GSK-3β inhibitor. |
| TWS119 | 30 | Another well-characterized GSK-3β inhibitor. |
| CHIR99021 | 6.7 | A highly potent and selective GSK-3β inhibitor. |
Experimental Protocol: In Vitro GSK-3β Kinase Assay
While the complete, detailed protocol from the original publication by Khanfar et al. (2010) is not fully available, a standard GSK-3β kinase assay protocol that can be adapted for the evaluation of this compound is outlined below. This protocol is based on commercially available kinase assay kits.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for GSK-3β.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (typically containing HEPES, MgCl2, EGTA, and a detergent)
-
This compound and other comparative inhibitors (e.g., CHIR99021)
-
A detection reagent to measure kinase activity (e.g., ADP-Glo™, Kinase-Glo®)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound and other test compounds in the kinase assay buffer.
-
In a 384-well plate, add the GSK-3β enzyme to each well, except for the "no enzyme" control.
-
Add the diluted compounds to the respective wells. Include a "no inhibitor" control (vehicle, e.g., DMSO).
-
To initiate the kinase reaction, add a mixture of the GSK-3β substrate peptide and ATP to all wells. The final ATP concentration should be close to its Km for GSK-3β for competitive inhibitor studies.
-
Incubate the plate at 30°C for a specified period (e.g., 45-60 minutes).
-
Stop the reaction and measure the remaining kinase activity using a luminescence-based detection reagent according to the manufacturer's instructions. The signal is inversely proportional to the kinase activity.
-
Plot the percentage of GSK-3β inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for determining the in vitro IC50 of this compound against GSK-3β.
In Vivo Efficacy: Glycogen Synthesis in Mice
A key in vivo experiment demonstrating the physiological effect of this compound comes from the seminal work by Khanfar et al. (2010), where the compound was shown to increase liver glycogen content in mice.
Comparative Data: In Vivo Effects of GSK-3β Inhibitors
A direct comparative study of this compound with other GSK-3β inhibitors on liver glycogen content under the same experimental conditions was not available in the public domain. The following table presents the reported data for this compound.
| Compound | Dose (mg/kg, i.p.) | Effect on Liver Glycogen | Brain Penetration |
| This compound | 1, 5, 15 | Significant, dose-dependent increase [1] | Yes [1] |
| CHIR99021 | Varies | Known to increase glycogen synthesis | Yes |
Experimental Protocol: In Vivo Glycogen Synthesis Assay
The following protocol is based on the summary of the experiment described for this compound.
Objective: To assess the in vivo efficacy of this compound in promoting glycogen synthesis in the liver.
Materials:
-
Male C57BL/6N mice (6 weeks old, average weight 22 g)
-
This compound
-
Vehicle control (e.g., saline or a suitable solvent for this compound)
-
Glycogen assay kit
-
Homogenization buffer
Procedure:
-
Acclimatize the mice to the housing conditions for at least one week.
-
Divide the mice into groups (e.g., vehicle control, 1 mg/kg this compound, 5 mg/kg this compound, 15 mg/kg this compound).
-
Administer a single intraperitoneal (i.p.) injection of the respective treatment.
-
At a specified time point after injection (e.g., 2-4 hours), euthanize the mice.
-
Immediately dissect the liver and freeze it in liquid nitrogen.
-
Homogenize the liver tissue in the appropriate buffer.
-
Measure the glycogen content in the liver homogenates using a commercial glycogen assay kit according to the manufacturer's instructions.
-
Analyze the data for statistical significance between the treatment groups and the vehicle control.
Experimental Workflow: In Vivo Glycogen Synthesis Assay
Caption: Workflow for the in vivo assessment of this compound's effect on liver glycogen.
Cell-Based Application: Regulation of Protein Degradation
In a study by Wang et al. (2020), this compound was utilized to investigate the role of GSK-3β in cellular senescence. Specifically, it was shown to block the degradation of Tripeptidyl Peptidase 1 (TPP1) mediated by the E3 ubiquitin ligase F-box and WD repeat domain-containing 7 (FBW7α).
Experimental Context
This experiment connects GSK-3β activity to the regulation of telomere-associated proteins, which are crucial in the processes of cellular aging and fibrosis.
Experimental Protocol: Inhibition of TPP1 Degradation
The following is a generalized protocol based on the findings of Wang et al. (2020).
Objective: To demonstrate that this compound can inhibit the GSK-3β-dependent degradation of TPP1.
Materials:
-
Human Embryonic Kidney (HEK) 293T cells
-
Plasmids for expressing tagged versions of TPP1 and FBW7α (optional, for overexpression studies)
-
This compound
-
Vehicle control (DMSO)
-
Cell lysis buffer
-
Antibodies against TPP1, FBW7α, and a loading control (e.g., β-actin)
-
Western blotting reagents and equipment
Procedure:
-
Culture HEK 293T cells in appropriate media.
-
If applicable, transfect the cells with plasmids expressing tagged TPP1 and FBW7α.
-
Treat the cells with this compound (e.g., 1 µM) or vehicle control for a specified duration (e.g., 4 hours).[1]
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of the lysates.
-
Perform Western blot analysis to detect the levels of TPP1.
-
Use an antibody against a loading control to ensure equal protein loading.
-
Compare the levels of TPP1 in the this compound-treated cells to the vehicle-treated cells. An accumulation of TPP1 in the presence of this compound would indicate an inhibition of its degradation.
Signaling Pathway: this compound in the FBW7-TPP1 Axis
Caption: this compound inhibits GSK-3β, preventing FBW7α-mediated TPP1 degradation.
Conclusion
The key experiments outlined in this guide provide a foundational understanding of the in vitro, in vivo, and cell-based activities of this compound. For researchers seeking to utilize this compound, the provided protocols and comparative data serve as a starting point for experimental design. It is crucial to note that for direct and robust comparisons, alternative GSK-3β inhibitors should be evaluated alongside this compound under identical experimental conditions. The detailed methodologies from the primary literature, when accessible, should always be consulted for the most accurate replication of these seminal findings.
References
A Comparative Analysis: TC-G 24 Eclipses First-Generation GSK-3β Inhibitors in Potency and Selectivity
For researchers, scientists, and drug development professionals, the pursuit of highly selective and potent kinase inhibitors is paramount. In the landscape of Glycogen Synthase Kinase-3β (GSK-3β) inhibitors, TC-G 24 has emerged as a significant advancement over its first-generation predecessors. This guide provides a comprehensive comparison, supported by experimental data, to delineate the advantages of this compound.
First-generation GSK-3β inhibitors, while pioneering, are often hampered by limitations stemming from their primary mechanism of action. Many, such as AR-A014418 and SB-216763, are ATP-competitive, a characteristic that can lead to off-target effects due to the highly conserved nature of the ATP-binding site across the kinome.[1][2][3] This lack of specificity can result in safety issues and potential for drug resistance.[1] this compound, a potent and selective GSK-3β inhibitor, represents a significant step forward in addressing these challenges.[4]
Superior Potency and Enhanced Selectivity Profile
Experimental data underscores the superior potency of this compound compared to several first-generation GSK-3β inhibitors. With an IC50 value of approximately 17 nM, this compound demonstrates a higher affinity for GSK-3β than many earlier compounds.[4] Furthermore, this compound exhibits a notable selectivity for GSK-3β over other kinases, such as Cyclin-dependent kinase 2 (CDK2), with only 22% inhibition of CDK2 at a concentration of 10 μM. This enhanced selectivity profile is a key advantage, minimizing the potential for off-target activities.
| Inhibitor | Type | GSK-3β IC50 | Kinase Selectivity Highlights | Key Limitations |
| This compound | ATP-competitive | 17.1 nM[4] | Selective over CDK2 (22% inhibition at 10 µM) | Comprehensive broad kinase panel data not publicly available. |
| AR-A014418 | ATP-competitive | 104 nM[5] | High specificity against a panel of 26 other kinases. | Lower potency compared to this compound. |
| SB-216763 | ATP-competitive | 34.3 nM (for GSK-3α) | Minimal activity against 24 other protein kinases. | ATP-competitive nature raises potential for off-target effects. |
| CHIR-99021 | ATP-competitive | 6.7 nM | >500-fold selective for GSK-3 over closely related kinases. | ATP-competitive mechanism. |
| Lithium | Non-competitive (cation) | Millimolar range | Not a selective GSK-3 inhibitor, has multiple targets. | Low potency and numerous side effects.[6] |
Advanced Cellular Activity and Blood-Brain Barrier Permeability
Beyond its enzymatic inhibition profile, this compound has demonstrated significant activity in cellular and in vivo models. It effectively blocks the FBW7α-mediated degradation of TPP1 in HEK293T cells at a concentration of 1 µM.[4] Crucially for neurological research, this compound is brain penetrant, a characteristic not always present in first-generation inhibitors.[4] In rodent models, administration of this compound has been shown to increase liver glycogen reserves in a dose-dependent manner without apparent toxicity.[4]
Experimental Protocols
To facilitate the replication and validation of these findings, detailed experimental methodologies for key assays are provided below.
In Vitro GSK-3β Enzymatic Assay (ADP-Glo™ Kinase Assay)
This assay quantifies GSK-3β activity by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
GSK-3β enzyme
-
GSK-3β substrate (e.g., a synthetic peptide)
-
ATP
-
Kinase Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1 mg/ml BSA)
-
Test compounds (e.g., this compound, first-generation inhibitors)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White opaque 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in the appropriate solvent (e.g., DMSO).
-
In a 384-well plate, add 1 µl of each test compound dilution or vehicle control.
-
Add 2 µl of GSK-3β enzyme solution to each well.
-
Add 2 µl of a substrate/ATP mixture to initiate the reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.[7]
Cellular β-Catenin Accumulation Assay
This assay assesses the ability of GSK-3β inhibitors to stabilize β-catenin, a key downstream target of the Wnt/β-catenin signaling pathway.
Materials:
-
HEK293T or other suitable cell line
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-β-catenin, anti-loading control e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or vehicle control for a specified duration (e.g., 4 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against β-catenin overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Normalize the β-catenin signal to the loading control to determine the relative accumulation.[8]
Western Blot Analysis of Phospho-Tau (Ser396)
This method is used to evaluate the effect of GSK-3β inhibitors on the phosphorylation of tau protein at a specific site (Ser396) in a cellular context.
Materials:
-
SH-SY5Y neuroblastoma cells
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-phospho-tau (Ser396), anti-total tau, anti-loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture SH-SY5Y cells and treat with test compounds as described in the β-catenin assay.
-
Prepare cell lysates and perform protein quantification.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary antibody specific for phospho-tau (Ser396).
-
Following signal detection, the membrane can be stripped and re-probed for total tau and a loading control to ensure equal protein loading and to determine the relative phosphorylation level.[9][10][11]
Visualizing the Pathways and Workflows
To further elucidate the mechanisms and experimental processes discussed, the following diagrams are provided.
Caption: Wnt/GSK-3β signaling pathway and points of inhibition.
Caption: General workflow for in vitro and cell-based GSK-3β inhibitor assays.
Conclusion
This compound represents a significant improvement over first-generation GSK-3β inhibitors, offering superior potency and a more favorable selectivity profile. Its ability to cross the blood-brain barrier further enhances its utility as a research tool for investigating the role of GSK-3β in the central nervous system. The detailed experimental protocols provided herein offer a framework for the continued evaluation and comparison of GSK-3β inhibitors, paving the way for the development of more targeted and effective therapeutics.
References
- 1. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Glycogen Synthase Kinase 3β: A New Gold Rush in Anti-Alzheimer’s Disease Multitarget Drug Discovery? Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. Phospho-Tau (Ser396) Polyclonal Antibody (44-752G) [thermofisher.com]
- 11. Human neuroblastoma SH-SY5Y cells treated with okadaic acid express phosphorylated high molecular weight tau-immunoreactive protein species - PMC [pmc.ncbi.nlm.nih.gov]
A Critical Review of TC-G 24 and Other GSK-3β Modulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase implicated in a multitude of cellular processes, making it a compelling therapeutic target for a range of diseases, including neurodegenerative disorders, metabolic diseases, and cancer. This guide provides a critical review and comparison of TC-G 24, a potent GSK-3β inhibitor, with other notable GSK-3β modulators. The information is presented to facilitate objective comparison and support further research and development in this field.
Performance Comparison of GSK-3β Modulators
The following tables summarize the in vitro potency and in vivo efficacy of this compound and a selection of other well-characterized GSK-3β inhibitors.
Table 1: In Vitro Potency of GSK-3β Inhibitors
| Compound | IC50 (nM) for GSK-3β | Other Kinase Inhibition | Mechanism of Action | Reference |
| This compound | 17.1[1] | CDK2 (22% inhibition at 10 µM) | ATP-competitive[1] | [1] |
| CHIR-99021 | 6.7 | Highly selective | ATP-competitive | [2] |
| AR-A014418 | 38 | - | ATP-competitive | [3] |
| SB-216763 | 34.3 | - | ATP-competitive | [3] |
| Tideglusib | 502 (GSK-3β), 908 (GSK-3α) | Non-ATP competitive | Irreversible, non-ATP competitive | [4] |
| Staurosporine | 15 | Pan-kinase inhibitor | ATP-competitive | [4] |
| Paullones | 4 - 80 (GSK-3α/β) | CDK5/p25 (20 - 200 nM) | ATP-competitive | [4] |
Table 2: In Vivo Efficacy and Pharmacokinetics of Selected GSK-3β Inhibitors
| Compound | Animal Model | Dose | Key Findings | Reference |
| This compound | Rodents | 1, 5, 15 mg/kg (i.p.) | Significantly increases liver glycogen content in a dose-dependent manner. Brain concentrations of 38 ± 6, 113 ± 54, and 286 ± 58 ng/g at 1, 5, and 15 mg/kg respectively, exceeding plasma concentrations.[1] | [1] |
| CHIR-99021 | Adult C57bl/6 mice | i.c.v. injection | Increased the number of neural progenitors in the subventricular zone, particularly after neural insult.[5] | [5] |
| Tideglusib | Transgenic mice (AD model) | - | Reduced amyloid-beta, tau phosphorylation, gliosis, and neuronal loss; reversed spatial memory deficit.[4] | [4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used in the evaluation of GSK-3β inhibitors.
GSK-3β Kinase Assay (Luminescent)
This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP is indicative of kinase activity.
Materials:
-
GSK-3β enzyme
-
GSK-3β substrate (e.g., a synthetic peptide)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Test compounds (GSK-3β inhibitors)
-
Luminescent kinase assay reagent (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In the wells of the microplate, add the GSK-3β enzyme, the substrate, and the test compound or vehicle control.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Glycogen Synthesis Assay
This protocol describes a method to assess the in vivo effect of a GSK-3β inhibitor on glycogen synthesis.
Materials:
-
Test animals (e.g., mice or rats)
-
GSK-3β inhibitor (e.g., this compound)
-
Vehicle control
-
Anesthesia
-
Tissue homogenization buffer
-
Glycogen assay kit
Procedure:
-
Administer the GSK-3β inhibitor or vehicle control to the animals via the desired route (e.g., intraperitoneal injection).
-
At a predetermined time point after administration, anesthetize the animals.
-
Excise the target tissue (e.g., liver or brain).
-
Immediately freeze the tissue in liquid nitrogen to stop metabolic activity.
-
Homogenize the frozen tissue in the appropriate buffer.
-
Measure the glycogen concentration in the tissue homogenates using a commercial glycogen assay kit, which typically involves the enzymatic conversion of glycogen to glucose and subsequent colorimetric or fluorometric detection.
-
Compare the glycogen levels between the inhibitor-treated and vehicle-treated groups to determine the effect of the inhibitor on glycogen synthesis. The brain glycogen content in healthy humans has been reported to be around 3.5-7.8 µmol/g.[6][7]
Signaling Pathways and Experimental Workflows
Understanding the signaling context of GSK-3β is essential for interpreting the effects of its modulators. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving GSK-3β and a typical workflow for inhibitor discovery.
Caption: Canonical Wnt/β-catenin signaling pathway.
Caption: PI3K/Akt signaling pathway and its regulation of GSK-3β.
Caption: A general workflow for the discovery and validation of GSK-3β inhibitors.[8][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of glycogen synthase kinase 3 increased subventricular zone stem cells proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. REVISITING GLYCOGEN CONTENT IN THE HUMAN BRAIN - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for TC-G 24
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of the GSK-3β Inhibitor TC-G 24.
This document provides crucial operational and logistical information for the proper disposal of this compound, a potent and selective glycogen synthase kinase-3β (GSK-3β) inhibitor. Adherence to these procedures is vital for ensuring laboratory safety and minimizing environmental impact.
Disclaimer: The following procedures are based on general best practices for the disposal of potent, chlorinated heterocyclic enzyme inhibitors. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. Therefore, it is imperative to consult the official SDS provided by the manufacturer for specific handling and disposal instructions. In the absence of an SDS, these guidelines should be considered a baseline for safe waste management.
Quantitative Data Summary for Chemical Waste Disposal
The following table summarizes key quantitative parameters and classifications relevant to the disposal of chemical waste like this compound, based on general laboratory safety guidelines.
| Parameter | Guideline | Relevance to this compound Disposal |
| Waste Classification | Hazardous Chemical Waste | Due to its biological potency and chemical structure (chlorinated, nitrophenyl, oxadiazole), this compound should be treated as hazardous waste. |
| pH of Aqueous Waste | Neutral (6-8) before disposal | If this compound is in an acidic or basic solution, it should be neutralized before being collected as hazardous waste. |
| Container Headspace | Leave at least 10% headspace | To accommodate for potential gas generation and prevent spills. |
| Satellite Accumulation Area (SAA) Time Limit | Up to 1 year for partially filled containers | Once a waste container is full, it must be moved to the central accumulation area within 3 days.[1] |
| P-Listed Waste Container Disposal | The original container of a P-listed waste is also considered hazardous waste. | While it is not confirmed if this compound is P-listed, it is good practice to treat containers of highly potent compounds as hazardous waste. |
Detailed Experimental Protocols for Disposal
The proper disposal of this compound involves a multi-step process that begins with the preparation of the waste and concludes with its removal by certified hazardous waste personnel.
I. Personal Protective Equipment (PPE)
Before handling this compound or its waste, ensure the following PPE is worn:
-
Safety Goggles: To protect eyes from splashes.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.
-
Laboratory Coat: To protect skin and clothing.
II. Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.
-
Solid Waste:
-
Collect any solid this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and lab supplies (e.g., pipette tips) in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, screw-on lid.
-
Do not mix solid waste with liquid waste.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, leak-proof, and shatter-resistant container (plastic is often preferred over glass).[2]
-
Segregate halogenated organic solvent waste from non-halogenated solvent waste. Since this compound contains chlorine, it should be disposed of in a container designated for halogenated organic waste .[3]
-
Do not mix with incompatible waste streams, such as strong acids, bases, or oxidizers.
-
Ensure the container is tightly sealed when not in use.
-
III. Labeling of Waste Containers
Accurate and clear labeling is a regulatory requirement and essential for safety.
-
Affix a hazardous waste tag to each container.
-
Clearly write the full chemical name: "N-(3-Chloro-4-methylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazol-2-amine" and the common name "this compound" .
-
List all other constituents of the waste, including solvents and their approximate percentages.
-
Indicate the hazards (e.g., "Toxic," "Irritant").
-
Record the date of accumulation.
IV. Storage of Waste
Waste must be stored safely pending pickup.
-
Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.[1]
-
Ensure secondary containment is used to capture any potential leaks. The secondary container must be able to hold 110% of the volume of the largest primary container.
-
Store incompatible waste types in separate secondary containment.
V. Arranging for Disposal
-
Once a waste container is full, or if the waste has been stored for the maximum allowable time, arrange for its removal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[4]
-
Follow your institution's specific procedures for requesting a waste pickup.
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling TC-G 24
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of TC-G 24, a potent and selective GSK-3β inhibitor. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound in a laboratory setting. Adherence to these guidelines is critical for minimizing risk and ensuring a safe research environment.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| Chemical Name | N-(3-Chloro-4-methylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazol-2-amine | |
| CAS Number | 1257256-44-2 | [1][2][3] |
| Molecular Formula | C₁₅H₁₁ClN₄O₃ | [1] |
| Molecular Weight | 330.72 g/mol | [1] |
| Purity | ≥98% (HPLC) | |
| Appearance | Yellow solid | [3] |
| Solubility | Soluble in DMSO | [3] |
| Storage Temperature | -20°C | [3] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent skin contact, inhalation, and eye exposure.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory. |
| Face Shield | Recommended when there is a risk of splashing. | |
| Hand Protection | Chemical-resistant Gloves (e.g., Nitrile) | Inspect gloves for integrity before use and change them frequently. |
| Body Protection | Laboratory Coat | Should be fully buttoned. |
| Respiratory Protection | Not typically required for small quantities in a well-ventilated area. | Use a certified respirator if aerosols may be generated or if working in a poorly ventilated space. |
Operational and Disposal Plans
Strict adherence to the following operational and disposal protocols is required to ensure safety and regulatory compliance.
Handling and Storage
-
Engineering Controls: Handle this compound in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling powders or preparing solutions.
-
Safe Handling Practices:
-
Avoid inhalation of dust and contact with skin and eyes.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands thoroughly after handling.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area at the recommended temperature of -20°C.[3]
Disposal Plan
-
Waste Classification: Unused this compound and any materials contaminated with it should be treated as hazardous chemical waste.
-
Containerization: Collect waste in a clearly labeled, sealed container suitable for chemical waste.
-
Disposal Route: Dispose of the chemical waste through an approved hazardous waste disposal service in accordance with all local, state, and federal regulations. Do not dispose of down the drain or in regular trash.
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency involving this compound.
| Emergency Situation | Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. |
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting, from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
